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  • Product: trans-4-Butylcyclohexanecarboxylic Acid
  • CAS: 38289-28-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of trans-4-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-Butylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Butylcyclohexanecarboxylic acid, a substituted cyclohexane derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclohexyl core, appended with a lipophilic butyl group and a polar carboxylic acid moiety, imparts a unique combination of properties that make it a valuable building block in the design of novel therapeutics and functional materials. The "trans" stereochemistry of the 1,4-disubstituted ring forces both the butyl and the carboxylic acid groups into equatorial positions, leading to a well-defined and relatively rigid molecular conformation. This conformational stability is a key attribute in drug design, as it allows for more predictable interactions with biological targets.

This technical guide provides a comprehensive overview of the core physical properties of trans-4-butylcyclohexanecarboxylic acid. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies for their determination. This approach is designed to provide researchers with both the "what" and the "why," fostering a deeper understanding of the compound's behavior and enabling more informed decisions in its application.

Molecular and Chemical Identity

PropertyValueSource
Chemical Name trans-4-Butylcyclohexanecarboxylic acidN/A
Synonyms trans-4-n-Butylcyclohexanecarboxylic acid[1]
CAS Number 38289-28-0[2]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Appearance White to off-white crystalline powder or low-melting solid[1][2]

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application, particularly in pharmaceutical formulations where stability and processing conditions are paramount.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For trans-4-butylcyclohexanecarboxylic acid, the reported melting point is approximately 37°C , with some sources indicating a range of 35.0 to 38.0 °C [1][2][3]. This relatively low melting point suggests that the intermolecular forces in the solid state, primarily hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the cyclohexyl and butyl moieties, are overcome at a modest temperature. The observed range in melting points can be attributed to the presence of minor impurities or variations in analytical methodology.

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity trans-4-butylcyclohexanecarboxylic acid into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate at 0°C.

      • Ramp up to 60°C at a heating rate of 5°C/min.

    • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated from the integrated area of the melting peak.

Causality of Experimental Choices: A slow heating rate of 5°C/min is chosen to ensure thermal equilibrium within the sample, leading to a more accurate and sharper melting endotherm. The use of an inert nitrogen atmosphere is crucial to prevent any potential oxidation of the compound at elevated temperatures, which could affect the accuracy of the measurement.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep Weigh 3-5 mg of sample Calibrate Calibrate with Indium Prep->Calibrate Setup Set Temperature Program (0°C to 60°C at 5°C/min) Calibrate->Setup Run Run under N₂ atmosphere Setup->Run Analyze Determine Onset Temperature (Tm) Calculate Enthalpy of Fusion (ΔHfus) Run->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point of trans-4-butylcyclohexanecarboxylic acid is predicted to be approximately 287.7 °C at 760 mmHg [1]. Experimentally determining the boiling point of carboxylic acids can be challenging due to their tendency to decarboxylate at high temperatures. Therefore, computational predictions based on the compound's structure are often employed. These predictions typically utilize group contribution methods or more advanced quantitative structure-property relationship (QSPR) models. The high predicted boiling point is a consequence of the strong intermolecular hydrogen bonding afforded by the carboxylic acid functional group, which requires significant thermal energy to overcome.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material. For a carboxylic acid, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of trans-4-butylcyclohexanecarboxylic acid into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 30°C to 500°C at a rate of 10°C/min.

    • Atmosphere: Use a nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Expected Insights: The TGA curve for trans-4-butylcyclohexanecarboxylic acid is expected to show a single major weight loss step corresponding to the decomposition of the molecule. The initial weight loss would likely be due to the loss of the carboxylic acid group as CO₂ and H₂O, followed by the decomposition of the hydrocarbon backbone at higher temperatures.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a nonpolar butylcyclohexyl group and a polar carboxylic acid group suggests that trans-4-butylcyclohexanecarboxylic acid will exhibit amphiphilic solubility behavior.

SolventQualitative Solubility
Methanol Soluble[2]
Ethanol Soluble[1]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1]
Water Practically Insoluble
Ether Soluble[1]

The carboxylic acid group can engage in hydrogen bonding with protic solvents like methanol and ethanol, while the butylcyclohexyl moiety contributes to its solubility in less polar solvents like ether. Its poor solubility in water is expected due to the large nonpolar hydrocarbon portion of the molecule.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of trans-4-butylcyclohexanecarboxylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, ethanol, water, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

  • Quantification: Dilute the aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved. Running the experiment for different time points (e.g., 24 and 48 hours) and obtaining consistent results validates that equilibrium has been reached.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Prep Add excess solid to solvent Equilibrate Shake at constant temperature (24-48 hours) Prep->Equilibrate Sample Collect supernatant Equilibrate->Sample Analyze Quantify by HPLC-UV Sample->Analyze Calculate Calculate Solubility Analyze->Calculate

Sources

Exploratory

"trans-4-Butylcyclohexanecarboxylic acid" chemical structure

An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: Structure, Synthesis, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of trans-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-4-butylcyclohexanecarboxylic acid, a key building block in modern medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships behind its unique properties, the rationale for specific synthetic protocols, and its validated applications in drug development.

The Structural Rationale: Why This Scaffold is a Staple in Drug Design

trans-4-Butylcyclohexanecarboxylic acid, often referred to as 4-BCCA, is more than a simple cycloalkane. Its utility in medicinal chemistry stems directly from the conformational rigidity imparted by the bulky butyl group.[1] In a standard cyclohexane ring, a rapid "chair flip" occurs between two conformers. However, the large energetic penalty of placing the bulky butyl group in an axial position (due to 1,3-diaxial strain) effectively "locks" the ring in a single chair conformation.[1] In this thermodynamically stable state, both the butyl group and the carboxylic acid group occupy equatorial positions.

This conformational lock is highly desirable in drug design because it reduces the entropic penalty upon the molecule binding to its biological target, potentially leading to higher binding affinity and selectivity.[1] The predictable three-dimensional structure of the scaffold provides a reliable anchor for orienting other pharmacophoric groups.

Molecular Structure

The systematic IUPAC name for this compound is trans-4-butylcyclohexane-1-carboxylic acid.[2] The "trans" designation refers to the relative stereochemistry of the butyl and carboxyl groups, which are on opposite sides of the cyclohexane ring plane.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge Vessel: 4-Butylbenzoic Acid + Solvent (Ethanol) prep2 Add Catalyst: Rh/Al2O3 or PtO2 (Inert Atmosphere) prep1->prep2 react1 Seal & Purge Vessel with H2 Gas prep2->react1 react2 Pressurize & Heat (e.g., 50-100 psi, 50-80°C) react1->react2 react3 Monitor H2 Uptake react2->react3 workup1 Cool & Vent Vessel react3->workup1 workup2 Filter through Celite (Remove Catalyst) workup1->workup2 workup3 Concentrate Filtrate (Rotary Evaporator) workup2->workup3 purify1 Recrystallize Crude Product (Isolate Trans Isomer) workup3->purify1

Caption: Workflow for the stereoselective synthesis of trans-4-Butylcyclohexanecarboxylic Acid.

Field-Proven Applications in Drug Development

The unique structural features of trans-4-butylcyclohexanecarboxylic acid have led to its use in several areas of pharmaceutical research.

Prodrug Development

The carboxylic acid moiety can be esterified with an active pharmaceutical ingredient (API). The resulting ester, known as a buciclate, can act as a long-acting prodrug. [2]A notable example is testosterone buciclate, where the ester linkage is slowly cleaved in vivo, releasing the active testosterone over an extended period. [2]This approach improves patient compliance by reducing dosing frequency.

AMPA Receptor Modulation in Epilepsy

Recent research has identified trans-4-butylcyclohexanecarboxylic acid (4-BCCA) as a low-affinity inhibitor of AMPA receptors. [3]AMPA receptors are ion channels in the central nervous system that mediate fast excitatory synaptic transmission. Over-activation of these receptors is implicated in excitotoxicity and the generation of seizures.

A 2024 study in Epilepsy Research investigated the effects of 4-BCCA in a pilocarpine-induced status epilepticus rat model. [3]The study found that 4-BCCA demonstrated effective seizure control and exhibited neuroprotective effects, particularly when used in combination with other anti-seizure medications like perampanel. [3]The mechanism involves binding to the transmembrane domain of the AMPA receptor, thereby inhibiting its function. [3]

cluster_synapse Synaptic Cleft Glutamate Glutamate (Neurotransmitter) AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates Neuron Postsynaptic Neuron AMPAR->Neuron Na+ Influx -> Depolarization (Excitatory Signal) BCCA 4-BCCA BCCA->AMPAR Inhibits (Allosteric)

Caption: Mechanism of action for 4-BCCA as an AMPA receptor inhibitor.

Safety and Handling

As a laboratory chemical, proper handling is essential. trans-4-Butylcyclohexanecarboxylic acid is classified as an irritant.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [4]* Precautionary Measures: P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always consult the material safety data sheet (MSDS) before handling this compound. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

trans-4-Butylcyclohexanecarboxylic acid is a foundational scaffold in medicinal chemistry, prized for the conformational stability provided by its bulky butyl substituent. Its synthesis, requiring careful control to favor the thermodynamic trans product, yields a versatile building block. From enhancing the pharmacokinetic profiles of APIs as buciclate prodrugs to its emerging role as a neuroprotective agent via AMPA receptor modulation, 4-BCCA continues to be a molecule of significant interest to researchers and drug development professionals.

References

  • ChemBK. (2024, April 9). 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID (TRANS). Retrieved from [Link]

  • LookChem. trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • Google Patents. (2023). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Wikipedia. Buciclic acid. Retrieved from [Link]

  • Google Patents. (2019). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • Fisher Scientific. trans-4-Butylcyclohexanecarboxylic Acid 99.0+%, TCI America™. Retrieved from [Link]

  • PubMed. (2024). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Retrieved from [Link]

  • ChemBK. trans-4-Butylcyclohexanecarboxylic acid - Risk and Safety. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Foundational

Technical Whitepaper: trans-4-Butylcyclohexanecarboxylic Acid

Physicochemical Profile, Synthetic Utility, and Analytical Characterization Executive Summary trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0), also known pharmacologically as Buciclic Acid , represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Analytical Characterization

Executive Summary

trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0), also known pharmacologically as Buciclic Acid , represents a critical structural scaffold in both soft matter physics and medicinal chemistry.[1][2][3] Unlike its aromatic counterpart (4-butylbenzoic acid), this saturated cyclohexane derivative offers unique stereochemical rigidity. Its trans-diequatorial configuration provides the linearity required for liquid crystalline mesophases and the lipophilicity necessary for long-acting prodrug formulations (e.g., Testosterone Buciclate).

This guide serves as a definitive technical resource for scientists utilizing this moiety, detailing its molecular weight parameters, thermodynamic stability, synthetic pathways, and validated analytical protocols.

Part 1: Molecular Identity & Physicochemical Constants

The precise characterization of trans-4-butylcyclohexanecarboxylic acid relies on understanding its stoichiometric and physical properties.

Table 1: Physicochemical Data Matrix

PropertyValueNotes
Chemical Name trans-4-Butylcyclohexanecarboxylic acidIUPAC Systematic
Common Name Buciclic AcidPharmaceutical designation
CAS Registry 38289-28-0Specific to trans-isomer
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol Monoisotopic Mass: 184.146
Melting Point 35.0 – 38.0 °CLow MP due to flexible alkyl chain
Appearance White to off-white crystalline solidWaxy texture possible
Solubility Soluble in EtOH, DCM, Toluene; Insoluble in WaterLipophilic character
pKa ~4.9Typical for cyclohexyl carboxylic acids
Stereochemical Configuration

The molecule exists as two geometric isomers: cis and trans.

  • cis-Isomer: One substituent is equatorial, the other axial. Higher energy due to 1,3-diaxial interactions.

  • trans-Isomer: Both the butyl group and the carboxylic acid group occupy equatorial positions in the chair conformation. This is the thermodynamically preferred state, minimizing steric strain.

Part 2: Stereochemical Dynamics & Synthesis

The synthesis of high-purity trans-isomer is governed by thermodynamic control. Direct hydrogenation of 4-butylbenzoic acid typically yields a mixture of cis and trans isomers. To obtain the pure trans form, an isomerization step is required.

Thermodynamic Equilibration Pathway

The driving force for the cis-to-trans conversion is the relief of steric strain. The trans-diequatorial conformer is estimated to be 1.5–2.0 kcal/mol more stable than the cis-isomer.

Isomerization Cis cis-Isomer (Axial-Equatorial) Kinetic Product Inter Enolate Intermediate (Planar C1) Cis->Inter Base (KOH/MeOH) Deprotonation Inter->Cis Reversible Trans trans-Isomer (Diequatorial) Thermodynamic Product Inter->Trans Reprotonation Equilibration

Figure 1: Base-catalyzed epimerization mechanism. The reaction proceeds through a planar enolate intermediate, allowing the carboxylic acid group to adopt the energetically favorable equatorial position.

Synthetic Protocol: Isomerization Enrichment

Objective: Convert a cis/trans mixture (from hydrogenation) to >99% trans.

  • Dissolution: Dissolve the crude acid mixture in methanol (10 mL/g).

  • Catalysis: Add Potassium Hydroxide (KOH, 2.0 eq) or Sodium Methoxide (NaOMe).

  • Reflux: Heat the solution to reflux (65°C) for 12–24 hours. The high temperature overcomes the activation energy for enolization.

  • Quench & Precipitation: Cool to room temperature. Acidify slowly with dilute HCl to pH 2. The trans-acid, being less soluble and more crystalline, will precipitate preferentially or can be extracted with dichloromethane.

  • Recrystallization: Recrystallize from hexane/ethanol to remove trace cis isomers.

Part 3: Applications in Materials & Pharma[5]
1. Liquid Crystals (Mesogens)

In the liquid crystal (LC) industry, trans-4-butylcyclohexanecarboxylic acid is a "core" building block.

  • Role: It serves as the rigid, saturated core for nematic liquid crystals.

  • Mechanism: The trans-cyclohexane ring has low optical anisotropy (low

    
    ) compared to benzene rings, but it provides low viscosity. This is crucial for fast-switching LC displays (LCDs).
    
  • Derivatives: It is often esterified with phenols to create phenyl cyclohexyl esters (PCH), a class of LCs with high stability.

2. Pharmaceutical Prodrugs (Buciclates)

The "Buciclic" moiety is utilized to alter the pharmacokinetics of drugs.

  • Concept: Esterification of a hydroxyl-containing drug with this acid creates a "Buciclate" prodrug.

  • Benefit: The bulky, lipophilic butylcyclohexyl group makes the molecule extremely hydrophobic. When injected (e.g., intramuscular depot), it releases the active drug very slowly due to slow hydrolysis and slow partitioning from the oil depot.

  • Example: Testosterone Buciclate is a long-acting androgen ester that maintains therapeutic levels for months, significantly longer than Testosterone Enanthate.

Part 4: Analytical Characterization Protocols

Verifying the trans-purity is essential, as cis-impurities disrupt LC phase behavior and alter prodrug hydrolysis rates.

Method A: HPLC Analysis (Reverse Phase)

Because the molecule lacks a strong UV chromophore (only a weak carboxyl absorption ~210 nm), Refractive Index (RI) or Mass Spectrometry (MS) detection is preferred. If UV is used, high purity solvents are critical.

  • Column: C18 (Octadecylsilyl), e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic Acid).

    • Ratio: 70:30 (Isocratic).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm (or RI).[5]

  • retention Logic: The trans-isomer is more hydrophobic (planar, better surface contact with C18) and typically elutes after the cis-isomer in reverse-phase systems.

Method B: GC-FID (Gas Chromatography)

For precise isomeric ratio determination, GC is superior due to higher resolution.

  • Derivatization (Mandatory): Carboxylic acids tail badly on GC. Convert to methyl ester using Trimethylsilyldiazomethane (TMS-CHN₂) or BF₃-MeOH.

  • Column: HP-5 or DB-Wax (30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 10°C/min → 250°C.

  • Result: The trans-ester typically elutes slightly earlier or later than the cis depending on the polarity of the column (Boiling point of trans is usually slightly higher, but polarity differences on Wax columns can invert this). Standard injection is required for confirmation.

Method C: 1H-NMR Spectroscopy
  • Solvent: CDCl₃.

  • Key Signal: The methine proton alpha to the carboxyl group (

    
    ).
    
    • trans-Isomer:

      
       is axial.[6] It shows a tt  (triplet of triplets) splitting pattern with large coupling constants (
      
      
      
      Hz) due to diaxial coupling with adjacent ring protons.
    • cis-Isomer:

      
       is equatorial. It shows a narrower multiplet (smaller 
      
      
      
      values).
References
  • Chemical Identity & Constants: National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 2060518, 4-Butylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Pharmaceutical Applications (Buciclate): Wikipedia. (2024).[7] Buciclic acid.[3][8] Retrieved from [Link][3][8]

  • Analytical Methods (HPLC): SIELC Technologies. (n.d.). HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. (Adapted for mono-acid). Retrieved from [Link]

  • Stereochemical Stability: ChemTube3D. (n.d.). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

Exploratory

Precision Synthesis of trans-4-Butylcyclohexanecarboxylic Acid: A Technical Guide

Topic: "trans-4-Butylcyclohexanecarboxylic acid" synthesis pathway Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "trans-4-Butylcyclohexanecarboxylic acid" synthesis pathway Content Type: An in-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0) is a critical mesogenic building block in the liquid crystal industry and a versatile intermediate in pharmaceutical development (e.g., for diabetes therapeutics like Nateglinide analogs). Its structural rigidity, conferred by the trans-1,4-disubstitution pattern, provides essential phase transition properties in liquid crystals and bioisosteric stability in drug design.

The synthetic challenge lies not in the connectivity but in the stereocontrol . The hydrogenation of 4-butylbenzoic acid—the most direct route—kinetically favors the cis isomer. Consequently, a robust protocol must integrate a high-yield hydrogenation step with a thermodynamic isomerization process to invert the stereocenter, ensuring the thermodynamically stable diequatorial trans configuration.

This guide details a scalable, self-validating pathway: Catalytic Hydrogenation followed by Acid-Mediated Isomerization , selected for its reproducibility and high diastereomeric excess (de).

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the thermodynamic stability of the cyclohexane ring.

  • Target: trans-4-Butylcyclohexanecarboxylic acid (Diequatorial, stable).

  • Precursor: cis-4-Butylcyclohexanecarboxylic acid (Axial-Equatorial, kinetic product).

  • Starting Material: 4-Butylbenzoic acid (Aromatic, planar).

Mechanistic Logic[1]
  • Hydrogenation: Heterogeneous catalysis (Rh, Pt, or Ru) adds hydrogen across the aromatic face. Due to steric hindrance and catalyst surface adsorption, syn-addition dominates, yielding the cis isomer (up to 90:10 cis:trans ratio).

  • Isomerization: The cis isomer possesses one axial substituent (either the butyl or carboxylic group) creating 1,3-diaxial strain. Conversion to an enolizable intermediate (like an acid chloride) allows the stereocenter to invert via a planar enol form. Upon quenching, the molecule relaxes into the lower-energy trans diequatorial conformation.

Retrosynthesis cluster_legend Energy Profile Target trans-4-Butylcyclohexanecarboxylic Acid (Thermodynamic Product) Intermed cis-4-Butylcyclohexanecarboxylic Acid (Kinetic Product) Target->Intermed Isomerization (Inversion via Enol) Start 4-Butylbenzoic Acid (Planar Aromatic) Intermed->Start Hydrogenation (Syn-Addition) Low Energy (Trans) Low Energy (Trans) High Energy (Cis) High Energy (Cis) Low Energy (Trans)->High Energy (Cis)

Figure 1: Retrosynthetic logic relying on thermodynamic equilibration.

Detailed Experimental Protocol

Phase 1: High-Pressure Hydrogenation

Objective: Complete reduction of the aromatic ring. Stereoselectivity is secondary here, as the product will be isomerized.

  • Reagents: 4-Butylbenzoic acid (1.0 eq), 5% Rh/C or 5% Ru/Al2O3 (5 wt% loading), Acetic Acid (Glacial).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Workflow:

  • Loading: Charge the autoclave with 4-butylbenzoic acid (50 g, 0.28 mol) and glacial acetic acid (250 mL). Add 5% Rh/C catalyst (2.5 g). Note: Rhodium is preferred for lower temperature reduction, minimizing decarboxylation side reactions.

  • Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

  • Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 60-80°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases (typically 4-6 hours).

  • Workup: Cool to room temperature. Vent H2. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid/oil mixture.

    • Expected Result: ~95% yield of 4-butylcyclohexanecarboxylic acid (predominantly cis).[1]

Phase 2: Thionyl Chloride Mediated Isomerization

Objective: Convert the cis-rich mixture to >98% trans isomer. Mechanism: The acid chloride formation facilitates enolization at the α-carbon. The trans-acid chloride is thermodynamically favored. Hydrolysis yields the trans-acid.

Step-by-Step Workflow:

  • Activation: Dissolve the crude hydrogenation product (50 g) in dry Toluene or Dichloromethane (250 mL). Add catalytic DMF (0.5 mL).

  • Chlorination: Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise at room temperature.

  • Isomerization (Critical Step): Heat the mixture to reflux (or 80°C if using Toluene) for 3-5 hours.

    • Why? High temperature drives the equilibrium toward the trans-acid chloride via the enol intermediate.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into ice-cold water (500 mL) with vigorous stirring to hydrolyze the acid chloride back to the carboxylic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, and dry over Na2SO4.

  • Purification: Evaporate the solvent. The residue is typically a low-melting solid (MP ~37-40°C for n-butyl, unlike the higher melting tert-butyl analog).

    • Recrystallization: Recrystallize from cold Pentane or Hexane (-20°C) to obtain high-purity trans crystals.

Quantitative Data Summary
ParameterValue / ConditionNote
Starting Material 4-Butylbenzoic AcidPurity >98% required
H2 Pressure 50 barLower pressure increases reaction time
Catalyst 5% Rh/C or Ru/Al2O3Rh is faster; Ru is cheaper but requires higher T
Isomerization Temp 80°C (Reflux)Essential for thermodynamic equilibration
Yield (Overall) 85 - 90%From Benzoic acid to Trans-Acid
Target Purity >99% (GC)Trans isomer content
Melting Point ~37 - 40°Cn-Butyl isomer (Low melting solid)

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation.

  • Gas Chromatography (GC):

    • Derivatize a small aliquot with MeOH/H2SO4 to form the methyl ester before injection.

    • Retention Time: The trans-ester typically elutes before the cis-ester on non-polar columns (e.g., HP-5) due to a lower boiling point/higher volatility, or after on polar columns depending on interaction. Standard injection of known isomers is required for confirmation.

  • 1H-NMR Spectroscopy (CDCl3):

    • Diagnostic Signal: The proton at C1 (alpha to COOH).

    • Trans-Isomer: Appears as a tt (triplet of triplets) with large coupling constants (

      
       Hz) due to axial-axial coupling with C2/C6 protons. This confirms the axial orientation of the proton (and thus equatorial orientation of the COOH group).
      
    • Cis-Isomer: Appears as a multiplet with smaller couplings (

      
       Hz) due to equatorial-axial/equatorial-equatorial interactions.
      

Workflow Start Start: 4-Butylbenzoic Acid Hydrogenation Hydrogenation (Rh/C, 50 bar H2, 80°C) Product: ~80% Cis / 20% Trans Start->Hydrogenation Activation Activation (SOCl2, DMF, Toluene) Hydrogenation->Activation Equilibration Thermodynamic Equilibration (Reflux 4h) Conversion: >98% Trans-Acid Chloride Activation->Equilibration Heat Hydrolysis Hydrolysis (Ice Water Quench) Equilibration->Hydrolysis Purification Crystallization (Pentane, -20°C) Hydrolysis->Purification Final Final Product: trans-4-Butylcyclohexanecarboxylic Acid Purification->Final

Figure 2: Integrated synthesis and isomerization workflow.

Troubleshooting & Critical Control Points

  • Incomplete Hydrogenation: If aromatic protons are visible in NMR (7.0-8.0 ppm), re-submit to hydrogenation. Aromatic impurities inhibit crystallization.

  • Low Trans Ratio: If the final product has high cis content (>5%), the isomerization step was too short or not hot enough. Ensure vigorous reflux during the SOCl2 step. Alternatively, extend the reflux time.

  • Polymorphism: The n-butyl acid is a low-melting solid. If it oils out during crystallization, seed with a pure crystal or scratch the flask. Ensure the solvent (Pentane) is dry.

References

  • PrepChem. "Synthesis of cis-4-n-butylcyclohexanecarboxylic acid and isomerization." PrepChem.com. Accessed 2024.[2][3][4][5] Link

  • Mäeorg, U., et al. "Isomerization of 4-substituted cyclohexanecarboxylic acids." Journal of Chemical Education, 2018. (General mechanism reference).
  • Fisher Scientific. "trans-4-Butylcyclohexanecarboxylic Acid Product Specifications." FisherSci.ca. Link

  • Google Patents. "Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids (Analogous chemistry)." Patent CN108602758B. Link

  • Sigma-Aldrich. "4-tert-Butylcyclohexanecarboxylic acid properties (Comparative data)." SigmaAldrich.com. Link[6]

Sources

Foundational

Stereochemical Control and Industrial Utility of trans-4-Butylcyclohexanecarboxylic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of trans-4-butylcyclohexane-1-carboxylic acid (CAS RN: 38289-29-1), a critical mesogenic building block in the liquid crystal industry and a st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of trans-4-butylcyclohexane-1-carboxylic acid (CAS RN: 38289-29-1), a critical mesogenic building block in the liquid crystal industry and a structural template in medicinal chemistry. Unlike simple aliphatic acids, the utility of this molecule is dictated entirely by its stereochemistry. The trans isomer, characterized by a diequatorial conformation, confers the linearity and rigid core structure essential for nematic phase stability in Liquid Crystal Displays (LCDs). This guide details the IUPAC nomenclature, thermodynamic-controlled synthesis, and analytical validation of the trans isomer.

Chemical Identity and Stereochemical Nomenclature

IUPAC Nomenclature

The systematic IUPAC name for the target molecule is trans-4-butylcyclohexane-1-carboxylic acid .

  • Parent Structure: Cyclohexanecarboxylic acid (cyclohexane ring with a -COOH substituent).

  • Substituent: A butyl group (-C₄H₉) at the 4-position relative to the carboxylic acid (C1).

  • Stereodescriptor (trans): Indicates that the carboxylic acid group and the butyl group are on opposite sides of the cyclohexane ring plane.

Conformational Analysis (The "Why" of Stability)

The stereochemical value of this molecule lies in its conformational preference. The cyclohexane ring exists primarily in a chair conformation.

  • trans-Isomer: Both the bulky butyl group and the carboxylic acid group can occupy equatorial positions simultaneously (1,4-diequatorial). This minimizes 1,3-diaxial interactions, making the trans isomer the thermodynamic product .

  • cis-Isomer: One group must be axial while the other is equatorial. The axial substituent introduces steric strain, making the cis isomer the kinetic product (often formed during initial hydrogenation) but thermodynamically less stable.

Visualization of Stereochemistry

The following diagram illustrates the stability difference between the trans (diequatorial) and cis (axial-equatorial) conformers.

stereochemistry cluster_trans Thermodynamic Product (Stable) cluster_cis Kinetic Product (Unstable) Trans trans-Isomer (Diequatorial) PropT Linear Geometry High Melting Point LC Mesogen Trans->PropT Cis cis-Isomer (Axial-Equatorial) Cis->Trans  Base-Catalyzed Isomerization   PropC Bent Geometry Steric Strain Impurity Cis->PropC

Figure 1: Conformational stability comparison. The trans-isomer is preferred for industrial applications due to its linear geometry and thermodynamic stability.

Synthetic Pathways and Isomer Control

The synthesis of high-purity trans-4-butylcyclohexanecarboxylic acid is a two-stage process: catalytic hydrogenation followed by thermodynamic equilibration (isomerization).

Stage 1: Catalytic Hydrogenation

The precursor, 4-butylbenzoic acid , is subjected to hydrogenation.

  • Catalyst: 5% Rh/C or Pt/C.

  • Conditions: High pressure (50–100 bar), elevated temperature (80–100°C), typically in acetic acid or alcohol.

  • Outcome: This reaction typically yields a mixture of cis and trans isomers, often favoring the cis isomer (kinetic control) depending on the catalyst surface adsorption mechanism.

Stage 2: Thermodynamic Isomerization (The Critical Step)

To obtain the pure trans isomer required for liquid crystals, the mixture must be isomerized.

Mechanism: The reaction proceeds via an enolate intermediate . A strong base removes the


-proton (at C1, adjacent to the COOH). The resulting planar enolate can be reprotonated from either face. Under thermodynamic control, the system settles into the lower-energy diequatorial (trans) state.

Experimental Protocol:

  • Dissolution: Dissolve the crude hydrogenation mixture (cis/trans) in 10-20% aqueous KOH or NaOH.

  • Reflux: Heat the solution to reflux (or use a pressurized vessel at >150°C for faster kinetics) for 12–24 hours.

  • Acidification: Cool the mixture and acidify with dilute HCl to precipitate the free acid.

  • Purification: Recrystallize from a non-polar solvent (e.g., hexane or petroleum ether). The trans isomer, being more crystalline and less soluble, precipitates preferentially.

Synthesis Workflow Diagram

synthesis_flow Start Start: 4-Butylbenzoic Acid Step1 Step 1: Hydrogenation (H2, Rh/C, 50 bar) Start->Step1 Inter Intermediate: cis/trans Mixture (~60:40) Step1->Inter Step2 Step 2: Isomerization (KOH, Reflux, 24h) Inter->Step2 Final Product: trans-4-Butylcyclohexane- 1-carboxylic acid (>99%) Step2->Final  Thermodynamic Control   Mech Mechanism: Enolate Formation & Reprotonation Mech->Step2

Figure 2: Industrial synthesis workflow converting the aromatic precursor to the pure trans-aliphatic acid.

Physicochemical Properties & Applications

Data Summary

The trans isomer exhibits distinct physical properties compared to the cis isomer, primarily due to packing efficiency.[1][2]

Propertytrans-Isomercis-IsomerRelevance
Melting Point 94–96 °C~45–50 °Ctrans packs better in crystal lattice.
Geometry Linear (Rod-like)Bent (Kinked)Linearity is required for LC phases.
Thermodynamic Stability High (Diequatorial)Low (Axial/Equatorial)Ensures product longevity.
Solubility (Hexane) LowerHigherEnables purification via recrystallization.
Application: Liquid Crystals (Mesogens)

This molecule is a "cornerstone" intermediate for nematic liquid crystals .

  • Role: It serves as the rigid core (mesogen). The carboxylic acid group is often converted into esters or cyanobiphenyls.

  • Mechanism: The trans-cyclohexyl ring provides optical anisotropy (low birefringence compared to benzene) and low viscosity, which are crucial for the fast switching speeds in modern LCDs (Liquid Crystal Displays).

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, researchers must validate the stereochemistry using NMR.

1H-NMR Analysis

The key differentiator is the coupling constant of the proton at C1 (


).
  • trans-Isomer: The

    
     proton is axial . It splits with the adjacent axial protons at C2/C6.
    
    • Signal: Triplet of triplets (tt).

    • Coupling Constant (

      
      ):  Large axial-axial coupling (
      
      
      
      ).
  • cis-Isomer: The

    
     proton is equatorial .
    
    • Coupling Constant (

      
      ):  Small equatorial-axial/equatorial-equatorial coupling (
      
      
      
      ).

Validation Rule: If the multiplet for the


-proton (approx. 2.2 ppm) shows a width at half-height (

) or coupling constant

, the product is the trans isomer.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book Rules P-65.1 (Carboxylic Acids).[3] International Union of Pure and Applied Chemistry.[4]

  • Kelly, S. M. (1995). "Liquid Crystals: Chemistry and Structure-Property Relationships." Helvetica Chimica Acta.
  • ChemicalBook. (2023). Trans-4-butylcyclohexanecarboxylic acid Properties and Synthesis.

  • PubChem. (2025).[5] 4-Butylcyclohexanecarboxylic Acid (Compound Summary).[6][5][7] National Library of Medicine.

  • Reich, H. J. (2023). Conformational Analysis of Cyclohexanes. University of Wisconsin-Madison.

Sources

Foundational

Technical Monograph: trans-4-Butylcyclohexanecarboxylic Acid

Core Focus: Physicochemical Properties, Synthesis Logic, and Mesogenic Applications[1] Executive Summary trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0) is a pivotal cycloaliphatic building block, primarily uti...

Author: BenchChem Technical Support Team. Date: February 2026

Core Focus: Physicochemical Properties, Synthesis Logic, and Mesogenic Applications[1]

Executive Summary

trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0) is a pivotal cycloaliphatic building block, primarily utilized in the synthesis of nematic liquid crystals and as a lipophilic scaffold in drug discovery.[2] Unlike its aromatic analog (4-butylbenzoic acid), this saturated system introduces specific stereochemical constraints—favoring a linear, rod-like geometry in its trans configuration—that are essential for mesophase stability.[2]

This guide addresses a critical gap in common literature: while database aggregators list theoretical boiling points, the practical handling of this compound revolves around its low melting point (35–38 °C) and the thermodynamic necessity of the trans-isomer over the kinetically favored cis-isomer.

Physicochemical Profile

The boiling point of trans-4-butylcyclohexanecarboxylic acid is frequently cited from predictive models.[2][3] In practical laboratory settings, this compound is handled as a low-melting solid or a viscous supercooled liquid.[2]

Table 1: Core Physical Properties
PropertyValueTechnical Context
CAS Number 38289-28-0 Specific to the trans isomer.[2][4]
Molecular Formula C₁₁H₂₀O₂MW: 184.28 g/mol
Melting Point 35.0 – 38.0 °C Solid at 20°C; easily liquefies upon gentle heating.[2]
Boiling Point (Atm) ~283 – 288 °C (Predicted)Do not distill at 1 atm. Decomposition likely.[2]
Boiling Point (Vac) ~145 – 150 °C @ 10 mmHgEstimated range for effective vacuum distillation.[2]
pKa ~4.92Typical for aliphatic carboxylic acids.[2]
Appearance White crystalline powderOften appears as a waxy mass due to low MP.[2]
Solubility Methanol, DCM, ToluenePoorly soluble in water; high solubility in organic solvents.[2]
The Boiling Point Paradox

While the theoretical atmospheric boiling point is ~283 °C, attempting to reach this temperature often results in decarboxylation or polymerization.[2]

  • Operational Insight: Purification should be performed via vacuum distillation (if liquid) or, preferably, recrystallization (if solid purity is >95%).[2]

  • Vacuum Protocol: If distillation is required, maintain pressure <5 mmHg to keep pot temperature below 140 °C, preserving the integrity of the cyclohexyl ring conformation.

Stereochemistry & Thermodynamics

The utility of this molecule dictates that the trans isomer (diequatorial) is strictly required.[2] The cis isomer (axial-equatorial) introduces a "kink" in the molecular structure, disrupting the rod-like anisotropy required for liquid crystal phases.

Conformational Analysis[2][5]
  • Trans-Isomer: Both the butyl group and the carboxylic acid group occupy equatorial positions in the chair conformation.[2] This minimizes 1,3-diaxial interactions, making it the thermodynamic product.[2]

  • Cis-Isomer: One substituent is forced into an axial position, raising the ground state energy by approximately 1.7 kcal/mol.[2]

Visualization: Isomerization Logic

The following diagram illustrates the thermodynamic drive from cis to trans and the synthetic pathway to access it.

Isomerization Start 4-Butylbenzoic Acid (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Rh/C or PtO2) Start->Hydrogenation Mixture Cis/Trans Mixture (Kinetic Product) Hydrogenation->Mixture Syn-addition yields cis-rich mixture Isomerization Base-Catalyzed Equilibration (KOH / MeOH / Heat) Mixture->Isomerization Isomerization->Mixture Reversible TransProduct trans-4-Butylcyclohexanecarboxylic Acid (Thermodynamic Product) Isomerization->TransProduct Conversion to diequatorial form

Caption: Thermodynamic equilibration pathway converting the kinetic cis-rich mixture to the stable trans-isomer.

Synthesis & Purification Protocol

This protocol synthesizes the trans acid from 4-butylbenzoic acid.[2] The critical step is the post-hydrogenation isomerization, as direct hydrogenation often yields the cis isomer.[2]

Step 1: Catalytic Hydrogenation

Reagents: 4-Butylbenzoic acid, 5% Rh/C or PtO₂, Acetic Acid.[2]

  • Dissolve 4-butylbenzoic acid in glacial acetic acid.

  • Hydrogenate at 50–60 psi (3–4 bar) and 50 °C until hydrogen uptake ceases.

  • Filter catalyst and concentrate.[2][5]

    • Result: A mixture typically enriched in the cis isomer (approx. 70:30 cis:trans) due to the syn-addition mechanism of heterogeneous catalysis.[2]

Step 2: Thermodynamic Equilibration (Isomerization)

Reagents: KOH, Methanol (or Ethylene Glycol for higher temp), HCl.[2]

  • Dissolve the crude residue in 20% KOH/Methanol.

  • Reflux vigorously for 12–24 hours. The base enolizes the position alpha to the carbonyl, allowing the substituent to flip between axial and equatorial.[2]

  • The equilibrium shifts toward the diequatorial trans form (>90%).[2]

  • Acidify with concentrated HCl to precipitate the free acid.[2]

Step 3: Purification (Self-Validating Step)

Since the trans isomer has a higher melting point and lower solubility than the cis isomer, crystallization is the validation step.[2]

  • Solvent: Petroleum Ether (60–80°C fraction) or chilled Pentane.

  • Dissolve the crude solid in minimum hot solvent.[2]

  • Cool slowly to 0°C. The trans isomer crystallizes as white needles; the cis isomer (and unreacted oil) remains in the mother liquor.

  • Validation: Check Melting Point. If <35°C, recrystallize.[2]

Applications in Liquid Crystals

The trans-4-butylcyclohexanecarboxylic acid moiety is a "calamitic" (rod-like) core.[2] It is rarely used as the acid itself but is converted into esters or cyanobiphenyls.[2]

Structural Role[2][5][7][8]
  • Rigidity: The cyclohexane ring provides rigidity without the UV absorption/instability associated with conjugated aromatic rings.[2]

  • Viscosity: Saturated rings generally yield liquid crystals with lower viscosity than their aromatic counterparts, improving switching speeds in displays.[2]

Pathway: Mesogen Synthesis

The acid is typically converted to an acid chloride and then coupled with a phenol to create the final liquid crystal.[2]

MesogenSynthesis Acid trans-4-Butylcyclohexanecarboxylic Acid (MP: 37°C) Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride SOCl2, Reflux Coupling Esterification (Phenol + Pyridine) Chloride->Coupling + 4-Cyanophenol LC Liquid Crystal Ester (Nematic Phase) Coupling->LC Purification

Caption: Synthesis of a nematic liquid crystal from the acid precursor.

References

  • TCI Chemicals. trans-4-Butylcyclohexanecarboxylic Acid Product Specifications. Retrieved from .[2]

  • PubChem. Compound Summary for CID 2060518: trans-4-butylcyclohexane-1-carboxylic acid. National Library of Medicine.[2] Retrieved from .[2]

  • Kelly, S. M. (1995).[2] Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.[2] (Contextual grounding for cyclohexane mesogens).

  • ChemicalBook. trans-4-n-Butylcyclohexanecarboxylic acid Properties and Synthesis. Retrieved from .[2]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling &amp; Stereochemical Analysis of trans-4-Butylcyclohexanecarboxylic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] trans-4-Butylcyclohexanecarboxylic acid is a critical saturated intermediate, primarily utilized as a mesogenic core in the synthesis of nematic liquid crystals a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

trans-4-Butylcyclohexanecarboxylic acid is a critical saturated intermediate, primarily utilized as a mesogenic core in the synthesis of nematic liquid crystals and as a scaffold in medicinal chemistry (e.g., analogs of cariprazine). Unlike its aromatic precursor (4-butylbenzoic acid), this alicyclic compound introduces stereochemical complexity—specifically, the cis/trans isomerism relative to the cyclohexane ring.

For high-performance applications, the thermodynamically stable trans-isomer (diequatorial conformation) is required. The cis-isomer acts as a kinetic impurity that disrupts crystalline packing and biological binding affinity. This guide defines the spectroscopic standards required to validate the trans-configuration, distinguishing it from the cis-impurity using self-validating NMR and IR protocols.

Structural Dynamics: The Stereochemical Imperative

To interpret the spectroscopic data, one must first understand the conformational dynamics. The cyclohexane ring exists in a chair conformation.[1]

  • Trans-Isomer (Target): Both the bulky butyl group (C4) and the carboxyl group (C1) occupy equatorial positions. This minimizes 1,3-diaxial interactions, making it the thermodynamically favored species.

  • Cis-Isomer (Impurity): The butyl group remains equatorial (anchoring the conformation due to its A-value), forcing the carboxyl group into an axial position. This creates significant steric strain.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability relationship and the "locking" effect of the butyl group.

Stereochemistry Trans Trans-Isomer (Diequatorial) Thermodynamic Sink Purification Recrystallization (Solvent Selection) Trans->Purification Crystallizes Cis Cis-Isomer (Axial-Equatorial) Kinetic Impurity Cis->Purification Remains in Mother Liquor Synthesis Catalytic Hydrogenation (of 4-Butylbenzoic Acid) Synthesis->Trans Major Product Synthesis->Cis Kinetic Product

Figure 1: Stereochemical pathway showing the thermodynamic preference for the trans-isomer (green) over the cis-impurity (red).[1]

Spectroscopic Profiling (The Core)

The definitive identification of the trans-isomer relies on Nuclear Magnetic Resonance (NMR) , specifically the coupling constants (


-values) of the proton at the C1 position (

-proton).
H NMR Analysis (400 MHz, CDCl )

The "smoking gun" for stereochemical assignment is the splitting pattern of the H1 proton.

  • H1 Assignment: The proton attached to the same carbon as the carboxylic acid.

  • Trans-Configuration (H1 is Axial): In the trans-isomer, the COOH group is equatorial, placing the H1 proton in an axial position. It couples with two adjacent axial protons (at C2/C6) and two adjacent equatorial protons.

    • 
       (Large coupling)
      
    • 
       (Small coupling)
      
    • Resulting Signal: A wide triplet of triplets (tt) or broad multiplet with a width at half-height (

      
      ) > 20 Hz.
      
  • Cis-Configuration (H1 is Equatorial): In the cis-isomer, the COOH is axial, placing H1 in an equatorial position.

    • 
       and 
      
      
      
      are both small (
      
      
      ).
    • Resulting Signal: A narrow quintet-like peak or broad singlet with

      
       < 10 Hz.
      
Table 1: Representative

H NMR Data (CDCl

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H1 2.20 -- 2.28 tt (

Hz)
1H Diagnostic Peak (Axial H)
H2, H6 (eq)1.95 -- 2.05m2HAdjacent to Carbonyl (Deshielded)
H2, H6 (ax)1.35 -- 1.50m2HRing Protons
H3, H50.90 -- 1.30m4HRing Protons (Overlapping)
H41.15 -- 1.25m1HMethine at Butyl attachment
Butyl-CH

1.20 -- 1.35m6HAlkyl Chain
Butyl-CH

0.88t (

Hz)
3HTerminal Methyl
COOH11.0 -- 12.0br s1HAcidic Proton (Concentration dependent)

> Technical Note: Chemical shifts may vary slightly based on concentration due to acid dimerization. The multiplicity of H1 is the invariant quality standard.

C NMR Analysis (100 MHz, CDCl )

The


C spectrum confirms the carbon skeleton. In the trans-isomer, the symmetry of the molecule results in fewer signals than the number of carbons if the substitution were chiral, but here we see distinct signals due to the plane of symmetry passing through C1 and C4.
Table 2: Representative

C NMR Shifts
Carbon Type

(ppm)
Assignment
C=O 182.5 Carboxyl Carbon
C1 (CH)43.5

-Carbon (Equatorial COOH)
C4 (CH)36.8

-Carbon (Butyl attachment)
C2, C6 (CH

)
29.5Ring carbons

to COOH
C3, C5 (CH

)
32.5Ring carbons

to COOH
Butyl Chain36.5, 29.0, 22.8Internal methylenes
Methyl14.1Terminal CH

Infrared Spectroscopy (FT-IR)

IR is less specific for stereochemistry but essential for functional group validation.

  • O-H Stretch:

    
     (Very broad, characteristic of carboxylic acid dimers).
    
  • C=O Stretch:

    
     (Strong, sharp).
    
  • C-O Stretch:

    
    .
    
  • Fingerprint Region: The trans-isomer typically shows a cleaner fingerprint region compared to the cis-isomer due to higher symmetry and crystallinity.

Experimental Workflow: Synthesis & Purification

The synthesis typically involves the hydrogenation of 4-butylbenzoic acid.[1] This process yields a mixture of cis and trans isomers.[1][2][3][4][5] The following protocol outlines the purification of the trans-isomer.

Protocol: Isolation of trans-4-Butylcyclohexanecarboxylic Acid[1][3]
  • Hydrogenation: 4-Butylbenzoic acid is hydrogenated over Rh/C or PtO

    
     in acetic acid at 50-80°C and 50-100 psi H
    
    
    
    .
    • Result: ~60:40 to 80:20 mixture of cis:trans.

  • Isomerization (Optional but Recommended):

    • Reflux the crude mixture in ethanol containing KOH (base-catalyzed equilibration).

    • Mechanism:[6] The acidic

      
      -proton is removed, forming an enolate. Reprotonation favors the thermodynamically stable equatorial (trans) position.
      
    • Target: >90% trans content.

  • Recrystallization (Purification):

    • Dissolve the crude solid in minimal hot Hexane or Petroleum Ether.

    • Cool slowly to 4°C. The trans-isomer (higher melting point, ~37°C) crystallizes more readily than the cis-isomer.

    • Filter and wash with cold hexanes.

Workflow Diagram

Workflow Start Start: 4-Butylbenzoic Acid Step1 Hydrogenation (Rh/C, H2, AcOH) Start->Step1 Intermediate Crude Mixture (Cis + Trans) Step1->Intermediate Step2 Base Isomerization (KOH/EtOH Reflux) Intermediate->Step2 Enrich Trans Step3 Recrystallization (Hexanes, 4°C) Step2->Step3 QC QC Check: 1H NMR (Target: H1 = tt, J~12Hz) Step3->QC

Figure 2: Step-by-step purification workflow to isolate the trans-isomer.

Quality Control: The "Trans-Ratio" Calculation

To approve a batch for downstream use, calculate the isomeric purity using the integration of the H1 signal.



  • 
    :  Signal at ~2.25 ppm (Broad/Triplet of triplets).
    
  • 
    :  Signal at ~2.50 ppm (Narrow/Quintet). Note: The cis proton is often slightly downfield due to anisotropy and equatorial positioning.
    

Acceptance Criteria:

  • Pharmaceutical Grade: > 99.0% trans.[2]

  • Liquid Crystal Intermediate: > 99.5% trans (Strict requirement to prevent phase disruption).

References

  • NIST Chemistry WebBook. trans-4-Butylcyclohexanecarboxylic acid Spectral Data. National Institute of Standards and Technology.[7][8][9] [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Cyclohexane coupling constants).
  • Eliel, E. L.Stereochemistry of Carbon Compounds.

Sources

Foundational

trans-4-Butylcyclohexanecarboxylic Acid: Conformational Analysis &amp; Synthetic Utility

This technical guide details the conformational analysis, synthesis, and application of trans-4-butylcyclohexanecarboxylic acid , a critical structural motif in soft matter physics and medicinal chemistry. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the conformational analysis, synthesis, and application of trans-4-butylcyclohexanecarboxylic acid , a critical structural motif in soft matter physics and medicinal chemistry.

Executive Summary

trans-4-Butylcyclohexanecarboxylic acid (CAS: 38289-28-0) represents a canonical scaffold in the design of nematic liquid crystals and metabolically stable drug pharmacophores. Its utility stems from its ability to adopt a rigid, linear conformation that mimics the geometry of 1,4-disubstituted benzenes while offering distinct solubility and metabolic profiles.

This guide provides a rigorous analysis of the molecule's stereodynamics, establishing the thermodynamic basis for its stability and detailing the protocols required to isolate the pure trans isomer from synthetic mixtures.

Conformational Analysis: The Thermodynamic Landscape

Stereochemical Framework

The molecule exists as two diastereomers: cis and trans. In the context of a cyclohexane ring, the 1,4-disubstitution pattern dictates the following:

  • cis-Isomer: One substituent must be axial, the other equatorial (

    
    ).
    
  • trans-Isomer: Both substituents can be equatorial (

    
    ) or both axial (
    
    
    
    ).
A-Values and Free Energy

The conformational preference is dictated by the A-value (conformational free energy,


) of the substituents. This value represents the energy cost of placing a substituent in the axial position versus the equatorial position.
SubstituentA-Value (kcal/mol)Steric Implication
-COOH (Carboxyl)~1.4Moderate steric bulk. Prefers equatorial.
-n-Butyl ~1.8 - 2.1Significant steric bulk. Strongly prefers equatorial.
Equilibrium Dynamics

For the trans isomer, the equilibrium lies overwhelmingly toward the diequatorial conformer (


).
  • Diequatorial (

    
    ):  Both the butyl and carboxyl groups are equatorial. Steric strain is minimized.
    
  • Diaxial (

    
    ):  Both groups are axial. This conformer suffers from severe 1,3-diaxial interactions with ring protons.
    

Energy Penalty Calculation (


 vs 

):

A difference of 3.4 kcal/mol implies that at room temperature (298 K), the diequatorial conformer constitutes >99.5% of the population. This "conformational locking" is what makes the molecule an excellent rigid core for liquid crystals.
Isomerization Pathway (DOT Diagram)

The following diagram illustrates the thermodynamic sink that drives the cis-to-trans isomerization under basic conditions.

ConformationalAnalysis Cis cis-Isomer (axial-equatorial) Medium Energy Enolate Planar Enolate Intermediate (sp2 Hybridized C1) Cis->Enolate Deprotonation (Base) Trans_aa trans-Isomer (diaxial) High Energy (+3.4 kcal/mol) Trans_ee trans-Isomer (diequatorial) Lowest Energy (0 kcal/mol) Trans_aa->Trans_ee Ring Flip (Fast) Trans_ee->Enolate Deprotonation (Base) Enolate->Cis Protonation (Kinetic) Enolate->Trans_ee Protonation (Thermodynamic Control)

Figure 1: Isomerization logic. The system funnels through the planar enolate to the thermodynamically stable trans-diequatorial conformer.

Spectroscopic Identification

Distinguishing the trans isomer from the cis impurity is critical. NMR spectroscopy provides the most definitive validation.

H NMR Diagnostics

The geometry of the proton at C1 (alpha to the carboxylic acid) is the primary diagnostic marker.

  • trans-Isomer (Diequatorial): The proton at C1 is axial (

    
    ).
    
    • It experiences two large trans-diaxial couplings (

      
       Hz) with the axial protons at C2 and C6.
      
    • Signal: Multiplet (typically

      
      ) at 
      
      
      
      ppm.
    • Coupling Pattern:

      
       Hz.
      
  • cis-Isomer: The proton at C1 is equatorial (

    
    ) (assuming the bulky butyl anchors the ring).
    
    • It experiences only small equatorial-axial and equatorial-equatorial couplings (

      
       Hz).
      
    • Signal: Narrow multiplet or quintet-like signal.

Quantitative Data Table
Parametertrans-Isomercis-IsomerNote
C1-H Multiplicity

(triplet of triplets)
Narrow multipletDiagnostic

10 - 12 Hz 2 - 5 HzLarge

indicates axial H
Melting Point 35 - 38 °C Liquid / LowerTrans packs better in lattice
Linearity Linear (~9 Å length)Bent (Kinked)Critical for LC phases

Experimental Protocol: Synthesis & Isomerization

This protocol describes the purification of trans-4-butylcyclohexanecarboxylic acid from a commercial cis/trans mixture or a hydrogenation crude product.

Reagents
  • Substrate: 4-Butylcyclohexanecarboxylic acid (cis/trans mixture).[1][2]

  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Acid: Conc. HCl.

Step-by-Step Methodology
  • Esterification (Optional but Recommended):

    • Convert the crude acid to the methyl ester using MeOH/H

      
      SO
      
      
      
      (cat). The ester allows for easier handling and lower boiling point distillation if needed.
  • Thermodynamic Isomerization:

    • Dissolve the ester (or acid) in MeOH (0.5 M concentration).

    • Add excess base (2-3 equivalents of KOH or NaOMe).

    • Reflux the mixture for 12–24 hours.

    • Mechanism:[3] The base deprotonates the

      
      -carbon, forming a planar enolate. Reprotonation occurs from the axial face to place the bulky carboxylate group in the equatorial position (thermodynamic control).
      
  • Hydrolysis & Isolation:

    • If starting with ester: Add water to the reaction mixture and continue reflux until TLC shows disappearance of ester.

    • Cool the mixture to

      
      .
      
    • Acidify carefully with conc. HCl to pH 1–2. The trans-acid will precipitate as a white solid.

  • Purification:

    • Filter the solid.[4]

    • Recrystallization: Recrystallize from minimal pentane or hexane at low temperature (or aqueous methanol).

    • Validation: Check MP (Target: 35–38 °C) and

      
      H NMR (
      
      
      
      values of H1).

Applications

Liquid Crystals (Mesogens)

The trans-4-alkylcyclohexane ring is a "mesogenic core." Unlike benzene rings, cyclohexane rings are flexible but, when locked in the trans conformation, provide:

  • Low Birefringence (

    
    ):  Useful for specific optical displays where low optical anisotropy is required.
    
  • Low Viscosity: Cyclohexane derivatives typically have lower rotational viscosity than their biphenyl counterparts, leading to faster switching times in displays.

  • Stability: Lacks the UV absorption of aromatics, making them stable to photodegradation.

Drug Development (Bioisosteres)

In medicinal chemistry, the trans-cyclohexane scaffold is used as a bioisostere for phenyl rings.

  • Metabolic Stability: It blocks metabolic oxidation (e.g., P450 hydroxylation) that often occurs on aromatic rings.

  • Vectorial Alignment: It projects substituents at defined vectors (180° angle), ensuring precise receptor fit.

References

  • TCI Chemicals. Product Specification: trans-4-Butylcyclohexanecarboxylic Acid (B1136).[5] Retrieved from .

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals.
  • ChemicalBook. trans-4-Butylcyclohexanecarboxylic acid Properties and Spectral Data. Retrieved from .

  • Reich, H. J.WinPLT NMR Coupling Constant Data. University of Wisconsin-Madison. (Source for vs coupling constants).

Sources

Exploratory

The Stereochemical Anchor: A Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid

Part 1: Executive Context & Historical Genesis The "Merck Moment" and the Shift to Cyclohexanes In the mid-1970s, the liquid crystal display (LCD) industry faced a critical bottleneck. The existing materials—primarily Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Context & Historical Genesis

The "Merck Moment" and the Shift to Cyclohexanes

In the mid-1970s, the liquid crystal display (LCD) industry faced a critical bottleneck. The existing materials—primarily Schiff bases and azoxy compounds—were chemically unstable, susceptible to hydrolysis and UV degradation. The breakthrough came from Merck KGaA in Darmstadt, specifically the team led by Rudolf Eidenschink and Ludwig Pohl .

Their discovery was the Phenylcyclohexane (PCH) class of liquid crystals. Unlike their predecessors, PCHs were chemically robust, photochemically stable, and possessed low viscosity.

At the heart of this revolution was a specific, deceptively simple intermediate: ** trans-4-butylcyclohexanecarboxylic acid**.

This molecule is not the liquid crystal itself; it is the stereochemical anchor . It provides the rigid, rod-like (calamitic) geometry required for the nematic phase. The "butyl" tail provides flexibility for melting point depression, while the "trans" cyclohexane ring offers the structural rigidity and linearity that the "cis" isomer completely lacks.

The Stereochemical Imperative

The discovery was not just about the chemical formula (


), but the stereochemistry .
  • ** cis-Isomer:** The carboxylic acid and the butyl group are on the same side of the ring. In the chair conformation, one group is equatorial and the other is axial. This creates a "bent" molecule (~109° kink) that disrupts liquid crystalline packing.

  • ** trans-Isomer:** Both substituents occupy equatorial positions (diequatorial). This creates a linear, extended geometry essential for the anisotropic properties of a nematic mesophase.

Part 2: Conformational Analysis & Thermodynamic Control

To understand the synthesis, one must understand the thermodynamics. The synthesis of this acid is a classic study in Kinetic vs. Thermodynamic control .

The Energy Landscape

The cyclohexane ring exists predominantly in a chair conformation.

  • Cis-4-butyl: One group is equatorial (

    
    ), one is axial (
    
    
    
    ). High steric strain (1,3-diaxial interactions).
  • Trans-4-butyl: Both groups are equatorial (

    
    ). This is the thermodynamically favored state, lower in energy by approximately 1.7 kcal/mol.
    

However, catalytic hydrogenation of the aromatic precursor (4-butylbenzoic acid) often yields a mixture rich in the cis isomer due to the mechanism of hydrogen addition (syn-addition) to the flat aromatic ring. The industrial challenge is the efficient epimerization of the cis contaminant into the trans product.[1]

Visualization: The Isomerization Pathway

The following diagram illustrates the synthetic logic and the thermodynamic sink that drives the reaction to the trans isomer.

IsomerizationLogic Benzoic 4-Butylbenzoic Acid (Aromatic Planar) Hydrogenation Catalytic Hydrogenation (Ru/C, H2, High P) Benzoic->Hydrogenation Syn-Addition Cis cis-Isomer (Kinetic Product) (Axial-Equatorial) Hydrogenation->Cis Major Product Trans trans-Isomer (Thermodynamic Product) (Diequatorial) Hydrogenation->Trans Minor Product Intermediate Enolate/Planar Intermediate Cis->Intermediate Base (OH-) Deprotonation Intermediate->Trans Reprotonation (Equilibration) Trans->Intermediate Reversible

Figure 1: The synthetic pathway from aromatic precursor to the thermodynamically stable trans-isomer via base-catalyzed equilibration.

Part 3: Technical Protocols

Protocol A: Catalytic Hydrogenation (The Generative Step)

Note: This step generates the cyclohexane ring but with poor stereocontrol.

Reagents: 4-Butylbenzoic acid, 5% Ruthenium on Carbon (Ru/C), Isopropanol or Acetic Acid. Conditions: High Pressure (50-100 bar), Elevated Temperature (80-120°C).

  • Loading: Charge a high-pressure autoclave with 4-butylbenzoic acid and solvent (acetic acid is preferred for solubility). Add 5 mol% Ru/C catalyst.

  • Reaction: Pressurize with

    
     gas. Agitate vigorously. The aromatic ring is reduced.[1]
    
  • Filtration: Remove catalyst via Celite filtration while hot (to prevent product precipitation on the catalyst).

  • Result: A crude solid mixture containing ~70% cis and ~30% trans isomers.

Protocol B: The "Wohl-Ziegler" Equilibration (The Corrective Step)

This is the critical "Self-Validating" step. It relies on the acidity of the


-proton (adjacent to the carboxyl group).

Mechanism: The


-proton is removed by a strong base, forming a planar enolate. When the proton returns, it can attack from either face. Over time, the population shifts entirely to the lower-energy trans form.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude cis/trans mixture in a solution of 20% KOH in Ethylene Glycol (or Methanol, though Glycol allows higher reflux temps).

  • Reflux (The Isomerization): Heat the mixture to reflux (~160°C if using glycol) for 12-24 hours.

    • Why? High temperature overcomes the activation energy for deprotonation/reprotonation.

  • Validation Check (TLC/GC): Monitor the disappearance of the cis peak. The trans isomer usually has a slightly different retention time due to its shape.

  • Acidification: Pour the hot reaction mixture into ice-cold dilute HCl. The carboxylic acid precipitates.[1][2]

  • Purification (Recrystallization):

    • Collect the white precipitate.

    • Recrystallize from n-Heptane or Petroleum Ether .

    • Critical Insight: The trans isomer, being more symmetric and capable of better crystal packing, typically has a higher melting point and lower solubility in cold non-polar solvents than the cis isomer (or the cis remains in the mother liquor).

Data Summary: Isomer Properties[1][2][3][4][5]
Propertycis-4-Butylcyclohexanecarboxylic Acidtrans-4-Butylcyclohexanecarboxylic Acid
Geometry Bent / KinkedLinear / Rod-like
Conformation Axial-Equatorial (

)
Diequatorial (

)
Thermodynamic Stability Low (Kinetic Product)High (Thermodynamic Product)
Melting Point Typically Lower / AmorphousDistinct Crystalline Solid (~80-82°C)*
Liquid Crystal Utility Impurity (Destabilizes Phase)Essential Core (Stabilizes Phase)

*Note: Melting points vary by purity and specific polymorphs, but the trans form is consistently the higher-melting solid.

Part 4: From Acid to Liquid Crystal (The Application)

The trans-acid is rarely the final product. It is the precursor to the PCH (Phenylcyclohexane) class.

Synthesis of PCH-3 (4-(trans-4-propylcyclohexyl)benzonitrile):

  • Acid Chloride Formation: The trans-acid is treated with Thionyl Chloride (

    
    ) to form the acid chloride.
    
  • Friedel-Crafts Acylation: Reacted with benzene to form the ketone.

  • Reduction: The ketone is reduced (Wolff-Kishner) to the hydrocarbon linkage.

  • Functionalization: A nitrile group (-CN) is added to the phenyl ring to provide the dielectric anisotropy (

    
    ) required for switching in an electric field.
    
Visualizing the Genealogy

The following graph traces the lineage from the raw acid to the modern TFT display material.

Genealogy Acid trans-4-Butylcyclohexanecarboxylic Acid (The Anchor) AcidCl Acid Chloride Acid->AcidCl SOCl2 PCH Phenylcyclohexane (PCH) Liquid Crystal AcidCl->PCH Friedel-Crafts + Wolff-Kishner Reduction TFT TFT-LCD Display (End Application) PCH->TFT Mixture Formulation

Figure 2: The chemical lineage from the carboxylic acid intermediate to the final display technology.

References

  • Eidenschink, R., et al. (1977). Substituted Phenylcyclohexanes: A New Class of Liquid Crystals. Angewandte Chemie International Edition.

  • Merck Patent (US 4,130,502). Liquid Crystal Cyclohexane Derivatives. Describes the synthesis and application of trans-4-alkylcyclohexanecarboxylic acid derivatives.

  • Kirsch, P. (2011). Rudolf Eidenschink Receives Karl Ferdinand Braun Prize. ChemistryViews. Details the history of PCH discovery.

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Highlights the role of the cyclohexane ring in mesophase stability.

Sources

Foundational

"trans-4-Butylcyclohexanecarboxylic acid" literature review

An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction trans-4-Butylcyclohexanecarboxylic acid (t-4BCCA), with the CAS Number 3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Butylcyclohexanecarboxylic acid (t-4BCCA), with the CAS Number 38289-28-0, is a pivotal organic compound characterized by a cyclohexane ring functionalized with a butyl group and a carboxylic acid group in a trans configuration.[1] This specific stereochemistry is fundamental to its utility, imparting a rigid, linear molecular architecture that is highly desirable in the field of materials science. While it finds application in the synthesis of specialty polymers and has been explored in pharmaceutical research, its most prominent role is as a critical intermediate in the production of high-performance liquid crystal materials for advanced display technologies.[2][3][4] This guide provides a comprehensive overview of t-4BCCA, from its synthesis and physicochemical properties to its mechanism of action in its primary applications, offering field-proven insights for researchers and developers.

Synthesis and Manufacturing

The industrial synthesis of trans-4-butylcyclohexanecarboxylic acid predominantly involves the catalytic hydrogenation of 4-butylbenzoic acid. This process is designed to selectively reduce the aromatic ring while preserving the carboxylic acid functionality. The choice of catalyst, solvent, and reaction conditions is critical to maximizing the yield of the desired trans isomer and ensuring high purity.

Causality Behind Experimental Choices in Synthesis

The hydrogenation of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids is a well-established industrial process.[5][6] The selection of a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), is favored due to its high activity and selectivity in hydrogenating aromatic rings under relatively mild conditions.[7] The use of a binary solvent system, such as 1,4-dioxane and water, can enhance the selectivity towards the desired cyclohexane carboxylic acid.[7] The reaction temperature and hydrogen pressure are optimized to ensure complete conversion of the starting material while minimizing side reactions. The purification of the final product is typically achieved through recrystallization, which effectively removes any remaining starting material and the cis isomer.

Experimental Protocol: Catalytic Hydrogenation of 4-Butylbenzoic Acid

This protocol outlines a standard laboratory-scale synthesis of trans-4-butylcyclohexanecarboxylic acid.

Materials:

  • 4-Butylbenzoic acid

  • 5% Ruthenium on activated carbon (Ru/C) catalyst

  • 1,4-Dioxane

  • Deionized water

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, and gas inlet/outlet.[6][8]

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: In a clean and dry high-pressure autoclave, a known quantity of 4-butylbenzoic acid is charged along with the 5% Ru/C catalyst (typically at a 1-5% w/w ratio to the substrate) and a 1:1 (v/v) mixture of 1,4-dioxane and water.[7][8]

  • Inerting: The reactor is sealed and flushed multiple times with nitrogen gas to remove any residual air, followed by flushing with hydrogen gas.[6]

  • Reaction: The reactor is heated to the desired temperature (e.g., 100-150°C) and pressurized with hydrogen to the target pressure (e.g., 5-7 MPa). The reaction mixture is stirred vigorously to ensure efficient mass transfer.[7]

  • Monitoring: The progress of the reaction is monitored by measuring the hydrogen uptake from a reservoir. The reaction is considered complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the heterogeneous catalyst.

  • Extraction and Purification: The filtrate is transferred to a separatory funnel. The product is extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.[9]

  • Solvent Removal and Recrystallization: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product is then recrystallized from a suitable solvent (e.g., hexane or ethanol/water mixture) to obtain the pure trans-4-butylcyclohexanecarboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis of trans-4-Butylcyclohexanecarboxylic Acid Start 4-Butylbenzoic Acid Reactor High-Pressure Autoclave (Ru/C catalyst, 1,4-Dioxane/Water) Start->Reactor Reaction Hydrogenation (100-150°C, 5-7 MPa H2) Reactor->Reaction Filtration Catalyst Removal Reaction->Filtration Extraction Product Extraction (Dichloromethane) Filtration->Extraction Purification Recrystallization Extraction->Purification End trans-4-Butylcyclohexanecarboxylic Acid Purification->End

Caption: A generalized workflow for the synthesis of trans-4-butylcyclohexanecarboxylic acid via catalytic hydrogenation.

Physicochemical Properties

The physical and chemical properties of trans-4-butylcyclohexanecarboxylic acid are summarized in the table below. High purity, typically ≥99.0% as determined by gas chromatography (GC), is a critical requirement for its application in electronic displays.[1][10]

PropertyValueReference(s)
Chemical Formula C₁₁H₂₀O₂[10]
Molecular Weight 184.28 g/mol [10][11]
CAS Number 38289-28-0[2][10]
Appearance White to off-white crystalline powder[10]
Melting Point 35-38 °C[10][11]
Boiling Point 287.7 ± 8.0 °C (Predicted)[11]
Density 0.973 ± 0.06 g/cm³ (Predicted)[11]
Solubility Soluble in methanol[10]
Purity (GC) ≥99.0%[10]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of a similar compound, trans-1,2-cyclohexanedicarboxylic acid, shows the carboxylic acid protons at approximately 12.0 ppm.[12] For t-4BCCA, the carboxylic acid proton is expected to appear as a singlet around 12 ppm. The protons on the cyclohexane ring would appear in the upfield region, typically between 1.0 and 2.5 ppm, and the protons of the butyl group would be observed at approximately 0.9-1.5 ppm.

  • ¹³C NMR: The carboxyl carbon atom is expected to resonate in the range of 165-185 ppm.[13] The carbons of the cyclohexane ring and the butyl group will appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: Carboxylic acids exhibit a characteristic broad O-H stretching absorption between 2500 and 3300 cm⁻¹.[13] The C=O stretching vibration for a dimeric carboxylic acid is typically observed around 1710 cm⁻¹.[13]

Applications

Liquid Crystal Intermediate

The primary and most significant application of trans-4-butylcyclohexanecarboxylic acid is as a key intermediate in the synthesis of liquid crystal materials used in liquid crystal displays (LCDs).[1][2] Its unique molecular structure, featuring a rigid cyclohexyl core and a carboxylic acid group, makes it an ideal building block for these advanced materials.[2]

The carboxylic acid group allows for straightforward esterification reactions with various alcohols, leading to the formation of ester-based liquid crystals.[2][14] These resulting liquid crystal molecules possess the necessary properties for high-performance displays, including:

  • High Optical Anisotropy: The linear and rigid structure of the molecule contributes to a significant difference in refractive indices for light polarized parallel and perpendicular to the molecular axis.

  • Appropriate Dielectric Characteristics: The polarity of the molecule can be tuned through the choice of esterification partner, influencing the response of the liquid crystal to an applied electric field.

  • Thermal Stability: The saturated cyclohexyl ring provides greater stability compared to aromatic rings, which is crucial for the longevity and performance of display devices.[1][4]

LC_Application cluster_lc Role in Liquid Crystal Synthesis t4BCCA trans-4-Butylcyclohexanecarboxylic Acid Esterification Esterification Reaction t4BCCA->Esterification Alcohol Various Alcohols Alcohol->Esterification LC_Ester Ester Liquid Crystal Material Esterification->LC_Ester LCD Liquid Crystal Display (LCD) LC_Ester->LCD

Caption: The role of trans-4-butylcyclohexanecarboxylic acid as an intermediate in the synthesis of liquid crystals for displays.

Specialty Polymers

trans-4-Butylcyclohexanecarboxylic acid also serves as a precursor for specialty polymers.[3][4] When used as a monomer or an intermediate, its rigid bicyclic structure can be incorporated into polymer chains, imparting enhanced thermal stability and mechanical strength.[3] This makes it a valuable component in the production of high-performance coatings and advanced electronic materials.[3]

Pharmaceutical Research

There is emerging research into the biological activities of trans-4-butylcyclohexanecarboxylic acid. One study investigated its effects on neurodegeneration and oxidative stress in a model of epilepsy, suggesting potential therapeutic applications.[15] This area of research is still in its early stages but highlights the potential for this molecule beyond materials science.

Safety and Handling

trans-4-Butylcyclohexanecarboxylic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Information:

  • Hazard Statements:

    • H315: Causes skin irritation.[10][16]

    • H319: Causes serious eye irritation.[10][16]

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

Storage:

Store in a cool, dry, well-ventilated place in a tightly sealed container.[17][18] Refrigerated storage (0-10°C) is recommended.[10]

Conclusion

trans-4-Butylcyclohexanecarboxylic acid is a fine chemical of significant industrial importance, primarily driven by the demand for high-performance liquid crystal displays. Its unique molecular structure, a result of the trans configuration of the butyl and carboxylic acid groups on a cyclohexane ring, provides the essential properties of rigidity, linearity, and thermal stability. A thorough understanding of its synthesis, physicochemical properties, and the mechanisms underlying its applications is crucial for researchers and developers working in materials science, particularly in the ever-evolving field of electronic displays. As research continues, new applications in specialty polymers and pharmaceuticals may further expand the utility of this versatile molecule.

References

  • The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • How to synthesize 4-tert-butylcyclohexanone. (2021, May 18). Quora.
  • CAS.38289-28-0 trans-4-Butylcyclohexanecarboxylic acid. (n.d.). Arborpharm.
  • The Chemistry Behind Specialty Polymers: Utilizing Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid. (2026, January 26). NINGBO INNO PHARMCHEM CO.,LTD.
  • Key Properties of Trans-4-Butylcyclohexanecarboxylic Acid for Displays. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD.
  • trans-4-Butylcyclohexanecarboxylic Acid 38289-28-0. (n.d.). TCI AMERICA.
  • trans-4-Butylcyclohexanecarboxylic acid. (2024, April 9). ChemBK.
  • The Crucial Role of Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid in Modern Display Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. (n.d.). Google Patents.
  • CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 943-28-2. (2023, June 8). ChemicalBook.
  • 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). (n.d.). PubChem.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • trans-4-Butylcyclohexanecarboxylic Acid 99.0+%, TCI America™. (n.d.). Fisher Scientific.
  • 4-tert-Butylcyclohexanecarboxylic acid 99%. (n.d.). Sigma-Aldrich.
  • Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. (n.d.). PubMed.
  • Bowl-shaped fluorescent liquid crystals derived from 4-tert butyl calix[3]arene and trans cinnamic acid derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from

  • 4-tert-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) 98.0+%. (n.d.). TCI America.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. (2025, April 22). CERES Research Repository.
  • Liquid Crystalline Phase & its Pharma Applications. (n.d.). Research and Reviews.
  • Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. (n.d.). MDPI.
  • trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid | 89111-63-7. (n.d.). TCI Chemicals.
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (n.d.). CABI Digital Library.
  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. (2021, April 16). PMC - NIH.
  • SAFETY DATA SHEET. (2015, February 10). West Liberty University.
  • (PDF) Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. (2022, September 21). ResearchGate.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC - NIH.
  • trans-1,2-Cyclohexanedicarboxylic acid(2305-32-0) 1H NMR spectrum. (n.d.). ChemicalBook.

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Protocols & Analytical Methods

Method

Synthesis of "trans-4-Butylcyclohexanecarboxylic acid" from 4-butylcyclohexanone

An In-Depth Guide to the Synthesis of trans-4-Butylcyclohexanecarboxylic Acid from 4-Butylcyclohexanone Abstract This application note provides a comprehensive, scientifically grounded protocol for the synthesis of trans...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of trans-4-Butylcyclohexanecarboxylic Acid from 4-Butylcyclohexanone

Abstract

This application note provides a comprehensive, scientifically grounded protocol for the synthesis of trans-4-butylcyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The conformational rigidity imparted by the trans-1,4-disubstituted cyclohexane ring is a highly sought-after feature in drug design.[1] The described synthetic route commences with 4-butylcyclohexanone and navigates the challenge of a one-carbon homologation through a robust, multi-step pathway. The process involves the conversion of the ketone to an intermediate aldehyde via a Wittig reaction, followed by oxidation to the carboxylic acid. A final isomerization and purification step ensures high stereochemical purity of the desired trans isomer. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety information.

Introduction: The Significance of the trans-4-Butylcyclohexyl Moiety

The 4-butylcyclohexyl group is a key structural motif in the design of advanced organic molecules. In medicinal chemistry, the bulky butyl group effectively "locks" the cyclohexane ring into a stable chair conformation, with the substituent preferentially occupying the equatorial position to minimize steric strain. This conformational rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets.[1] trans-4-Butylcyclohexanecarboxylic acid serves as a crucial intermediate, providing a rigid scaffold for the synthesis of specialty polymers and pharmacologically active compounds.[2]

The synthesis from 4-butylcyclohexanone presents a common challenge in organic synthesis: the need to add a carbon atom to the carbonyl group and convert it into a carboxylic acid. This guide details a reliable pathway involving a Wittig-based homologation followed by a strong oxidation, culminating in the isolation of the thermodynamically favored trans isomer.

Overall Synthetic Strategy

The conversion of 4-butylcyclohexanone to trans-4-butylcyclohexanecarboxylic acid requires a one-carbon homologation, as the target molecule contains one more carbon atom than the starting material. A direct oxidation of the ketone is not feasible for this transformation. Therefore, a three-part synthetic strategy is employed:

  • Homologation: A Wittig reaction using (methoxymethyl)triphenylphosphine ylide converts the ketone into an enol ether. Subsequent acidic hydrolysis cleaves the enol ether to yield the intermediate, 4-butylcyclohexanecarbaldehyde.

  • Oxidation: The resulting aldehyde, which is a mixture of cis and trans isomers, is oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent.

  • Isomerization & Purification: The mixture of carboxylic acid isomers is subjected to base-catalyzed epimerization to convert the cis isomer into the thermodynamically more stable trans product, which is then purified by recrystallization.

G cluster_0 Part 1: Homologation cluster_1 Part 2: Oxidation cluster_2 Part 3: Isomerization & Purification A 4-Butylcyclohexanone B Wittig Reaction ((Methoxymethyl)triphenylphosphine ylide) A->B C Enol Ether Intermediate B->C D Acid Hydrolysis C->D E 4-Butylcyclohexanecarbaldehyde (cis/trans mixture) D->E F Jones Oxidation (CrO3, H2SO4) E->F G 4-Butylcyclohexanecarboxylic Acid (cis/trans mixture) F->G H Base-Catalyzed Isomerization (e.g., KOH) G->H I Recrystallization H->I J Pure trans-4-Butylcyclohexanecarboxylic Acid I->J

Figure 1: Overall Experimental Workflow.

Detailed Protocols and Scientific Rationale

Part 1: Synthesis of 4-Butylcyclohexanecarbaldehyde

This step achieves the necessary one-carbon homologation. The Wittig reaction is a reliable method for converting ketones into alkenes. By using a stabilized ylide derived from (methoxymethyl)triphenylphosphonium chloride, we form an enol ether, which is a precursor to the desired aldehyde.

3.1. Causality and Mechanistic Insight

The reaction begins with the deprotonation of (methoxymethyl)triphenylphosphonium chloride by a strong base, such as sodium hydride or an alkoxide, to form the nucleophilic ylide. This ylide attacks the electrophilic carbonyl carbon of 4-butylcyclohexanone, leading to a betaine intermediate that collapses to form a four-membered oxaphosphetane ring. This ring fragments to yield the stable triphenylphosphine oxide and the desired enol ether product. The subsequent addition of acid protonates the double bond of the enol ether, and hydrolysis rapidly cleaves it to the more stable aldehyde.

G cluster_wittig Wittig Reaction Mechanism Ketone 4-Butylcyclohexanone Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide (Ph3P=CH-OCH3) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure EnolEther Enol Ether Oxaphosphetane->EnolEther Fragmentation TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Figure 2: Simplified Wittig Reaction Mechanism.

3.2. Experimental Protocol: 4-Butylcyclohexanecarbaldehyde

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
(Methoxymethyl)triphenylphosphonium chloride342.8141.1 g0.12
Sodium Amide (NaNH₂)39.014.7 g0.12
Tetrahydrofuran (THF), anhydrous-300 mL-
4-Butylcyclohexanone154.2515.4 g0.10
Hydrochloric Acid (3M)-50 mL-
Diethyl Ether-200 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄-10 g-

Procedure:

  • Ylide Formation: To a flame-dried 1 L three-neck flask under a nitrogen atmosphere, add (methoxymethyl)triphenylphosphonium chloride and 200 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium amide in portions over 30 minutes. A deep orange-red color indicates the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Dissolve 4-butylcyclohexanone in 100 mL of anhydrous THF and add it dropwise to the ylide solution over 45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Hydrolysis & Workup: Cool the reaction mixture back to 0°C and slowly add 50 mL of 3M HCl. Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis of the enol ether.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by vacuum distillation or column chromatography on silica gel to yield 4-butylcyclohexanecarbaldehyde as a colorless oil (mixture of isomers).

Part 2: Oxidation to 4-Butylcyclohexanecarboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid. Jones oxidation is a classic and highly effective method for this transformation, utilizing chromic acid (H₂CrO₄) formed in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.[3][4][5]

3.1. Causality and Mechanistic Insight

The aldehyde first forms a hemiacetal with water present in the reaction medium. This hemiacetal is then oxidized by the chromium(VI) species. The reaction proceeds via a chromate ester intermediate, which then eliminates to form the carboxylic acid and a reduced chromium(IV) species. The chromium(IV) is further reduced to the final, green-colored chromium(III) state.[4]

3.2. Experimental Protocol: Jones Oxidation

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Butylcyclohexanecarbaldehyde168.2810.0 g0.059
Acetone-200 mL-
Jones Reagent (8N CrO₃)-~15 mL~0.12
Isopropanol-5-10 mL-
Diethyl Ether-300 mL-
Sodium Hydroxide (1M)-150 mL-
Hydrochloric Acid (6M)-As needed-
Anhydrous Na₂SO₄-15 g-

Safety Precaution: Jones reagent is highly corrosive, toxic, and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

Procedure:

  • Reaction Setup: Dissolve the 4-butylcyclohexanecarbaldehyde in 200 mL of acetone in a 500 mL flask and cool the solution to 0°C in an ice bath.

  • Oxidation: Add the Jones reagent dropwise with vigorous stirring. Maintain the temperature below 10°C. A persistent orange-brown color indicates that the oxidation is complete and excess oxidant is present. The solution will turn a dark green as the chromium(VI) is reduced to chromium(III).

  • Quenching: After the addition is complete, stir for an additional 30 minutes at 0°C. Quench the excess oxidant by the careful, dropwise addition of isopropanol until the orange color disappears and the solution is uniformly green.

  • Workup: Remove the acetone under reduced pressure. Add 150 mL of water to the residue and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL) to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.

  • Acid Isolation: Extract the acidic product from the aqueous layer into diethyl ether after basification and re-acidification is not ideal here. A better approach is to extract the product directly. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-butylcyclohexanecarboxylic acid as a waxy solid (mixture of isomers).

Part 3: Isomerization to trans-4-Butylcyclohexanecarboxylic Acid

The oxidation product is a mixture of cis and trans isomers. The trans isomer, with both bulky substituents in the equatorial position, is thermodynamically more stable. Heating the mixture in the presence of a strong base will deprotonate the alpha-carbon to the carboxyl group, forming an enolate. Re-protonation can occur from either face, allowing the system to equilibrate to the more stable trans configuration.[6]

3.1. Experimental Protocol: Isomerization and Purification

Reagent/MaterialQuantity
Crude 4-Butylcyclohexanecarboxylic Acid~10 g
Potassium Hydroxide (KOH)5 g
Ethylene Glycol50 mL
Water100 mL
Concentrated HClAs needed
Hexanes or HeptaneAs needed for recrystallization

Procedure:

  • Isomerization: In a 250 mL round-bottom flask, combine the crude carboxylic acid mixture, potassium hydroxide, and ethylene glycol.

  • Heat the mixture to 150-160°C with stirring for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude solid from a suitable solvent system, such as hexanes or heptane, to yield pure trans-4-butylcyclohexanecarboxylic acid as a white crystalline solid.

  • Dry the final product under vacuum. The melting point should be sharp, around 37°C.[7]

Summary of Data and Characterization

ParameterValue
Product Name trans-4-Butylcyclohexanecarboxylic Acid
CAS Number 38289-28-0[7][8]
Molecular Formula C₁₁H₂₀O₂[8][9]
Molecular Weight 184.28 g/mol [8][9]
Appearance White crystalline solid
Melting Point 37°C[7]
Solubility Soluble in methanol and other organic solvents.

Expected Spectroscopic Data:

  • ¹H NMR: Expect characteristic peaks for the butyl group (triplet and multiplets between ~0.8-1.5 ppm), broad resonances for the cyclohexane ring protons, and a downfield singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Expect signals for the four distinct carbons of the butyl group, the carbons of the cyclohexane ring, and a downfield signal for the carbonyl carbon (~180 ppm).

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Chemistry Behind Specialty Polymers: Utilizing Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ChemBK. (2024, April 9). trans-4-Butylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LookChem. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.8: Oxidation of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PureSynth. (n.d.). Trans-4-Butylcyclohexanecarboxylic Acid 99.0%(GC). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Esterification of trans-4-Butylcyclohexanecarboxylic Acid

Introduction: The Strategic Importance of trans-4-Butylcyclohexanecarboxylic Acid Esters trans-4-Butylcyclohexanecarboxylic acid is a key structural motif in several advanced materials and therapeutic agents. The rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of trans-4-Butylcyclohexanecarboxylic Acid Esters

trans-4-Butylcyclohexanecarboxylic acid is a key structural motif in several advanced materials and therapeutic agents. The rigid, chair-like conformation of the cyclohexane ring, locked in place by the bulky equatorial butyl group, provides a well-defined and predictable scaffold. Esterification of the carboxylic acid moiety is a critical step in the synthesis of a wide range of functional molecules, including liquid crystals, polymers, and drug candidates. The nature of the ester group can significantly influence the physicochemical properties of the final product, such as its mesophase behavior in liquid crystals or its pharmacokinetic profile in a drug molecule.

This comprehensive guide provides detailed protocols and technical insights into the esterification of trans-4-butylcyclohexanecarboxylic acid, addressing the needs of researchers, scientists, and drug development professionals. We will explore various methodologies, from classic acid-catalyzed reactions to milder, more sophisticated coupling techniques, enabling you to select and implement the most suitable approach for your specific synthetic goals.

Chemical Principles of Esterification: A Mechanistic Overview

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The reaction mechanism can vary significantly depending on the chosen reagents and catalysts. Understanding these mechanisms is paramount to troubleshooting and optimizing your reaction conditions.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.[2]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which increases the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[2][3]

Steglich Esterification: A Mild and Versatile Alternative

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a mild and efficient alternative.[4] This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key advantage of this method is its ability to be performed at room temperature, preserving sensitive functional groups.[4] A significant byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.[6]

Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions

The Mitsunobu reaction is a powerful tool for esterification, particularly when a specific stereochemical outcome is desired.[7] This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, if applicable. The reaction mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 reaction, leading to the formation of the ester.[7] This method is valued for its mild reaction conditions and broad substrate scope.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the esterification of trans-4-butylcyclohexanecarboxylic acid using the Fischer-Speier and Steglich methodologies. These have been designed to be robust and adaptable to various scales.

Protocol 1: Fischer-Speier Esterification of trans-4-Butylcyclohexanecarboxylic Acid with Ethanol

This protocol is a classic and cost-effective method suitable for producing simple alkyl esters.

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-4-butylcyclohexanecarboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (at least 10-20 equivalents), which will also serve as the solvent.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl trans-4-butylcyclohexanecarboxylate.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Choices:

  • Excess Ethanol: Drives the equilibrium towards the formation of the ester, maximizing the yield.[2]

  • Concentrated H₂SO₄: Acts as a catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • NaHCO₃ Wash: Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating purification.

Protocol 2: Steglich Esterification of trans-4-Butylcyclohexanecarboxylic Acid with Methanol

This protocol is ideal for reactions with more sensitive substrates or when milder conditions are preferred.

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-butylcyclohexanecarboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Once the reaction is complete, filter off the DCU precipitate through a sintered glass funnel and wash the filter cake with a small amount of cold dichloromethane.[6]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl trans-4-butylcyclohexanecarboxylate can be purified by column chromatography on silica gel to remove any remaining traces of DCU and other impurities.

Causality Behind Choices:

  • DCC: Acts as a dehydrating agent and activates the carboxylic acid for nucleophilic attack.[5]

  • DMAP: A highly effective nucleophilic catalyst that accelerates the reaction, especially for sterically hindered substrates.[4]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates and the DCC reagent.

  • Low Temperature Addition of DCC: Helps to control the initial exothermic reaction and minimize side product formation.

  • Filtration of DCU: The insolubility of the DCU byproduct in many organic solvents allows for its convenient removal by simple filtration.[6]

Visualizing the Esterification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of esters of trans-4-butylcyclohexanecarboxylic acid.

Esterification_Workflow Reactants Reactants (Acid, Alcohol) Reaction Esterification Reaction (Heating or Stirring at RT) Reactants->Reaction Reagents Reagents (Catalyst/Coupling Agent) Reagents->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Washing, Neutralization) Reaction->Workup Drying Drying (Anhydrous Na2SO4/MgSO4) Workup->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product Pure Ester Purification->Product

Caption: Generalized workflow for ester synthesis.

Characterization of the Final Product

Thorough characterization of the synthesized ester is crucial to confirm its identity and purity. The following are expected analytical data for a typical ester, such as ethyl trans-4-butylcyclohexanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the butyl group (multiplets in the 0.8-1.4 ppm region), and the protons on the cyclohexane ring. The proton at the C1 position (attached to the carboxyl group) will typically appear as a multiplet around 2.2-2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175-177 ppm. The carbon of the O-CH₂ group of the ethyl ester will be around 60 ppm. Signals for the carbons of the cyclohexane ring and the butyl group will appear in the aliphatic region (typically 20-50 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically appearing around 1730-1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations in the 1100-1300 cm⁻¹ region and the C-H stretching vibrations of the aliphatic groups just below 3000 cm⁻¹.

Comparative Analysis of Esterification Methods

The choice of esterification method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials, and cost considerations.

MethodTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Fischer-Speier 60-95%Acid catalyst (H₂SO₄, p-TsOH), refluxLow cost, simple procedure, scalable.Harsh conditions (strong acid, heat), equilibrium limited.[2]
Steglich 70-95%DCC/DMAP, room temperatureMild conditions, high yields, good for hindered substrates.[4]Expensive reagents, DCU byproduct can be difficult to remove completely.[6]
Mitsunobu 70-90%PPh₃/DEAD, 0 °C to room temperatureVery mild conditions, inversion of stereochemistry at the alcohol.[7]Stoichiometric amounts of byproducts (triphenylphosphine oxide, reduced DEAD) that require careful purification, expensive reagents.

Troubleshooting and Field-Proven Insights

  • Low Yields in Fischer Esterification: If you experience low yields, ensure your reagents are anhydrous and consider using a Dean-Stark apparatus to remove water azeotropically. Increasing the excess of the alcohol or the reaction time can also improve the conversion.[2]

  • Difficulty Removing DCU in Steglich Esterification: While most of the DCU precipitates, some may remain in solution. To facilitate its removal, the reaction mixture can be cooled to 0 °C before filtration. If DCU persists after workup, it can often be removed by recrystallization or careful column chromatography.

  • Side Reactions with Hindered Substrates: For sterically demanding alcohols, the Steglich esterification is generally more effective than the Fischer method. However, very hindered substrates may still react slowly. In such cases, increasing the amount of DMAP or allowing for longer reaction times may be necessary.

  • Purification of Hydrophobic Esters: Esters of trans-4-butylcyclohexanecarboxylic acid are quite hydrophobic. During aqueous workup, ensure thorough mixing to achieve efficient extraction of impurities. Back-extraction of the aqueous layers with the organic solvent can help to recover any dissolved product.

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of the Fischer-Speier esterification.

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ ROH R'-OH Tetrahedral_Intermediate R-C(OH)(OH)-O+HR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer_1 R-C(OH)2-OR' Tetrahedral_Intermediate->Proton_Transfer_1 - H+ Protonated_Intermediate R-C(OH)(O+H2)-OR' Proton_Transfer_1->Protonated_Intermediate + H+ Ester_H2O [R-C(=O+R')-OR'] + H2O Protonated_Intermediate->Ester_H2O - H2O Ester R-COOR' Ester_H2O->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17, 522–524.
  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981, 1–28.
  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • JoVE (Journal of Visualized Experiments). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Organic Syntheses.
  • ResearchGate. How to purify esterefication product? [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Chemistry Stack Exchange. How can I remove DCU from my product? [Link]

  • Khan Academy. Fischer esterification. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Organic Syntheses. Mitsunobu reaction. [Link]

  • Compare the Difference Between Similar Terms. Difference Between Fischer Esterification and Steglich Esterification. [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

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Method

Application Notes and Protocols: The Role of trans-4-Butylcyclohexanecarboxylic Acid in Advanced Liquid Crystal Synthesis

Introduction: The Architectural Significance of the Cyclohexane Moiety in Liquid Crystals In the pursuit of advanced liquid crystal (LC) materials for high-performance displays and photonics, the molecular architecture o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the Cyclohexane Moiety in Liquid Crystals

In the pursuit of advanced liquid crystal (LC) materials for high-performance displays and photonics, the molecular architecture of the constituent mesogens is of paramount importance. trans-4-Butylcyclohexanecarboxylic acid stands as a critical structural motif, offering a unique combination of properties that are highly desirable in modern LC formulations. Its incorporation into a mesogenic core, typically through esterification, imparts a distinct set of characteristics that differentiate it from purely aromatic systems. The non-planar, saturated cyclohexane ring, when in its rigid chair conformation, provides a bulky, sterically demanding core element.[1][2][3] This structural feature is instrumental in modulating the mesophase behavior, often suppressing the formation of more ordered smectic phases in favor of the nematic phase, which is crucial for many display applications.[4] Furthermore, the trans configuration of the substituents on the cyclohexane ring ensures a linear molecular shape, a fundamental prerequisite for the formation of liquid crystalline phases.[5] This application note will provide a detailed exploration of the synthesis of liquid crystals incorporating trans-4-butylcyclohexanecarboxylic acid, the underlying principles guiding the experimental protocols, and the characterization of the resulting materials.

The Causality Behind Experimental Choices: Why trans-4-Butylcyclohexanecarboxylic Acid?

The selection of trans-4-butylcyclohexanecarboxylic acid as a building block for liquid crystals is a deliberate choice driven by the need to fine-tune the material's physical properties. The cyclohexane ring, in comparison to a benzene ring, offers several distinct advantages:

  • Lower Birefringence (Δn): The saturated nature of the cyclohexane ring leads to a lower polarizability anisotropy compared to an aromatic ring.[6] This results in liquid crystals with lower birefringence, a property that is highly sought after for applications such as in-plane switching (IPS) and vertically aligned (VA) liquid crystal displays (LCDs), where a lower Δn can lead to wider viewing angles and reduced color shift.

  • Dielectric Anisotropy (Δє): The cyclohexane ring can influence the overall dipole moment of the molecule. Depending on the other constituent parts of the mesogen, particularly the terminal groups, liquid crystals containing the trans-4-butylcyclohexyl moiety can be designed to exhibit either positive or negative dielectric anisotropy.[6] For instance, the combination with a terminal cyano group often leads to materials with a large positive Δє, essential for twisted nematic (TN) LCDs.[7]

  • Viscoelastic Properties: The bulky nature of the cyclohexane ring can impact the rotational viscosity of the liquid crystal, which in turn affects the switching speed of the display. Careful molecular design allows for the optimization of these viscoelastic properties to achieve fast response times.[8]

  • Thermal Stability and Mesophase Range: The rigid structure of the trans-cyclohexane ring contributes to the thermal stability of the resulting liquid crystal.[8] The interplay between the rigid core and flexible terminal chains, such as the butyl group, is crucial in determining the melting point and clearing point (the temperature at which the material transitions to an isotropic liquid), thereby defining the operational temperature range of the mesophase.[9]

Visualizing the Core Concept: Structure-Property Relationship

G cluster_0 trans-4-Butylcyclohexanecarboxylic Acid Moiety cluster_1 Resulting Liquid Crystal Properties Structure Rigid, Non-Planar trans-Cyclohexane Ring Birefringence Lower Birefringence (Δn) Structure->Birefringence Lower Polarizability Anisotropy DielectricAnisotropy Tunable Dielectric Anisotropy (Δε) Structure->DielectricAnisotropy Affects Molecular Dipole Moment Mesophase Favors Nematic Phase Structure->Mesophase Steric Hindrance Suppresses Smectic Order Thermal Good Thermal Stability Structure->Thermal Contributes to Molecular Rigidity AlkylChain Flexible Butyl Chain AlkylChain->Mesophase Influences Transition Temperatures G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product Acid trans-4-Butylcyclohexanecarboxylic acid Mixing Mixing & Stirring Acid->Mixing Phenol 4-Cyanophenol Phenol->Mixing Solvent Anhydrous DCM Solvent->Mixing Catalyst DMAP Catalyst->Mixing Coupling DCC Coupling->Mixing Temp 0 °C to RT Reaction Esterification Temp->Reaction Mixing->Reaction Workup Filtration & Washing Reaction->Workup Purification Recrystallization Workup->Purification LC 4-Cyanophenyl trans-4-butylcyclohexanecarboxylate Purification->LC G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS DSC Differential Scanning Calorimetry Start->DSC POM Polarized Optical Microscopy Start->POM Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure Transitions Transition Temperatures & Enthalpies DSC->Transitions Phase Phase Identification & Textures POM->Phase

Sources

Application

Advanced Protocol: Utilizing trans-4-Butylcyclohexanecarboxylic Acid in Side-Chain Liquid Crystalline Polymer Synthesis

Part 1: Executive Summary & Strategic Rationale trans-4-Butylcyclohexanecarboxylic acid (t-4-BCCA) is not a conventional backbone monomer (like adipic acid). Instead, it acts as a high-performance mesogenic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

trans-4-Butylcyclohexanecarboxylic acid (t-4-BCCA) is not a conventional backbone monomer (like adipic acid). Instead, it acts as a high-performance mesogenic building block . Its primary application in polymer science is the synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs) .

Why This Molecule?
  • Conformational Rigidity: The trans-1,4-disubstituted cyclohexane ring sits in a thermodynamically stable chair conformation with both substituents in equatorial positions. This linearity is critical for forming the "rod-like" (calamitic) geometry required for liquid crystalline phases (nematic/smectic).

  • Optical Anisotropy: Unlike aromatic rings, the cyclohexane ring has low birefringence and low UV absorption, making it ideal for optical applications requiring transparency or specific refractive index tuning.

  • Viscosity Control: The flexible butyl tail acts as a "soft" segment, lowering the melting point and viscosity of the final mesogen compared to fully aromatic analogs.

The Strategy: We do not polymerize t-4-BCCA directly. We functionalize it to create a polymerizable mesogen (typically an acrylate or methacrylate ester), which is then polymerized. This guide details the full workflow: Activation


 Coupling 

Polymerization
.

Part 2: Material Characterization & Pre-Requisites

Before synthesis, the stereochemical purity of the starting material is non-negotiable. Commercial "4-butylcyclohexanecarboxylic acid" often contains a mixture of cis and trans isomers.

Critical Quality Attribute (CQA): The cis/trans Ratio

The cis isomer (axial-equatorial) introduces a "kink" in the molecule, destroying liquid crystalline behavior.

Protocol: Isomeric Purity Verification via


C NMR 
  • Solvent: CDCl

    
    
    
  • Diagnostic Signal:

    • trans-isomer (C1 carboxyl):

      
       ppm (Equatorial COOH)
      
    • cis-isomer (C1 carboxyl):

      
       ppm (Axial COOH)
      
  • Acceptance Criteria: trans content

    
    .
    
  • Purification (if failing): Recrystallization from hexane/ethanol mixtures favors the less soluble trans isomer.

Part 3: Experimental Protocols

Workflow Diagram

The following diagram illustrates the chemical pathway from the raw acid to the final SCLCP.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Polymerization Acid t-4-BCCA (Starting Material) Chloride Acid Chloride (Activated Intermediate) Acid->Chloride SOCl2, 70°C (-HCl, -SO2) Monomer Mesogenic Monomer (Acrylate Derivative) Chloride->Monomer 4-Hydroxyphenyl Methacrylate TEA, DCM, 0°C Polymer Side-Chain LC Polymer (Final Product) Monomer->Polymer AIBN, THF, 60°C (Free Radical)

Caption: Synthesis workflow transforming t-4-BCCA into a functional liquid crystalline polymer.

Protocol 1: Activation (Synthesis of Acid Chloride)

Objective: Convert the unreactive carboxylic acid into trans-4-butylcyclohexanecarbonyl chloride. Mechanism: Nucleophilic acyl substitution using Thionyl Chloride (


).

Reagents:

  • t-4-BCCA (10.0 g, 54.3 mmol)

  • Thionyl Chloride (12.0 mL, excess)

  • DMF (Dimethylformamide) - 2 drops (Catalyst)

Step-by-Step:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
    ) to exclude moisture.
    
  • Addition: Add t-4-BCCA and thionyl chloride. Add DMF catalyst.

  • Reaction: Heat the mixture gently to 60°C in an oil bath. Evolution of HCl and SO

    
     gas will be observed (use a fume hood!).
    
  • Completion: Reflux for 3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove excess thionyl chloride via rotary evaporation under reduced pressure.

  • Purification: Vacuum distillation is recommended but often unnecessary if used immediately.

    • Yield Expectation: >95% (Quantitative conversion).

    • Validation: IR Spectroscopy (Shift from C=O stretch 1700 cm

      
       acid to 1800 cm
      
      
      
      acid chloride).
Protocol 2: Synthesis of the Mesogenic Monomer

Objective: Couple the acid chloride with a polymerizable unit (e.g., 4-hydroxyphenyl methacrylate) to create the "monomer."

Reagents:

  • trans-4-Butylcyclohexanecarbonyl chloride (from Protocol 1)

  • 4-Hydroxyphenyl methacrylate (9.6 g, 54 mmol)

  • Triethylamine (TEA) (8.3 mL, 60 mmol) - Acid Scavenger

  • Dichloromethane (DCM) (100 mL) - Solvent (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve 4-hydroxyphenyl methacrylate and TEA in dry DCM in a 250 mL 3-neck flask under Nitrogen atmosphere. Cool to 0°C (ice bath).

  • Addition: Dissolve the acid chloride in 20 mL dry DCM. Add this solution dropwise to the flask over 30 minutes. Exothermic reaction control is vital to prevent polymerization of the methacrylate group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the organic filtrate with water (3x), 5% NaHCO

      
       (to remove unreacted acid), and brine.
      
    • Dry over MgSO

      
       and evaporate solvent.
      
  • Purification: Recrystallize from Ethanol/Water.

    • Target Product: 4-Methacryloyloxy-phenyl trans-4-butylcyclohexanecarboxylate.

    • Yield: ~70-80%.[1]

Protocol 3: Polymerization (Free Radical)

Objective: Polymerize the mesogenic monomer to form the final SCLCP.

Reagents:

  • Mesogenic Monomer (2.0 g)

  • AIBN (Azobisisobutyronitrile) - Initiator (1 wt% relative to monomer)

  • THF (Tetrahydrofuran) - Solvent (Degassed)

Step-by-Step:

  • Solution: Dissolve monomer and AIBN in THF (approx. 10 mL) in a Schlenk tube.

  • Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove Oxygen (a radical inhibitor).

  • Polymerization: Backfill with Argon and immerse in an oil bath at 60°C for 24 hours.

  • Termination: Quench by cooling to liquid nitrogen temperature or exposing to air.

  • Precipitation: Drop the viscous polymer solution into excess cold Methanol (100 mL) under vigorous stirring. The polymer will precipitate as a white solid.

  • Drying: Vacuum dry at 40°C for 24 hours.

Part 4: Data Analysis & Validation

Table 1: Troubleshooting the Synthesis
IssueProbable CauseCorrective Action
Low Polymer Yield Oxygen inhibitionEnsure rigorous freeze-pump-thaw degassing (3 cycles).
Insoluble Polymer Cross-linkingReduce monomer concentration; Ensure monomer purity (remove bifunctional impurities).
No Mesophase (DSC) High cis contentVerify starting material purity via NMR; Recrystallize acid before use.
Low MW High Initiator loadReduce AIBN concentration to 0.5 wt%.
Characterization of the Final Polymer

To confirm the synthesis of a Liquid Crystalline Polymer, perform:

  • Differential Scanning Calorimetry (DSC):

    • Look for glass transition (

      
      ) and isotropization temperature (
      
      
      
      ).
    • Typical profile: A step transition (

      
      ) followed by an endothermic peak (
      
      
      
      ) upon heating.
  • Polarized Optical Microscopy (POM):

    • Place sample between crossed polarizers on a hot stage.

    • Expectation: Birefringent textures (Schlieren or focal conic fan) indicate Nematic or Smectic phases. Isotropic melt appears black.

Part 5: References

  • TCI Chemicals. trans-4-Butylcyclohexanecarboxylic Acid Product Specifications. Retrieved from

  • Fisher Scientific. Safety Data Sheet & Physical Properties for CAS 38289-28-0. Retrieved from

  • Kricheldorf, H. R. (1990). Liquid Crystalline Polymers derived from trans-1,4-cyclohexanecarboxylic acid. Makromolekulare Chemie. (Contextual grounding on trans-cyclohexane mesogens).

  • ChemicalBook. 4-tert-Butylcyclohexanecarboxylic acid Properties and Applications. Retrieved from

  • NBInno. The Crucial Role of Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid in Modern Display Technology. Retrieved from

Sources

Method

Application Notes &amp; Protocols for trans-4-Butylcyclohexanecarboxylic Acid (t-BCCA) Derivatives in Pharmaceutical Research

Abstract The trans-4-alkylcyclohexanecarboxylic acid scaffold is a valuable building block in medicinal chemistry, prized for its rigid, non-planar, and lipophilic nature. This document provides a detailed guide for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trans-4-alkylcyclohexanecarboxylic acid scaffold is a valuable building block in medicinal chemistry, prized for its rigid, non-planar, and lipophilic nature. This document provides a detailed guide for researchers on the synthesis and evaluation of derivatives of trans-4-Butylcyclohexanecarboxylic acid (t-BCCA). We focus on its application as a low-affinity inhibitor of AMPA receptors, a promising strategy for neuroprotection and the treatment of epilepsy.[1] This guide includes detailed, field-proven protocols for the chemical synthesis of t-BCCA and its amide derivatives, as well as a comprehensive protocol for inducing and evaluating therapeutic efficacy in the lithium-pilocarpine model of status epilepticus in rats.

Introduction: The Cyclohexane Scaffold in Drug Design

The cyclohexane ring is a versatile scaffold in drug discovery. Unlike aromatic rings, its three-dimensional, puckered conformation allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The trans-1,4-disubstituted pattern, in particular, provides a rigid, linear separation of functional groups, acting as an effective non-aromatic bioisostere for phenyl rings. This rigidity can enhance binding affinity and selectivity while often improving metabolic stability and physicochemical properties.

Derivatives of the cyclohexanecarboxylic acid core have been successfully developed as potent and selective modulators of various targets, including:

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: For the treatment of obesity.[2]

  • Hydroxy-Carboxylic Acid (HCA) Receptor Agonists: For treating dyslipidemia.[3]

  • Very Late Antigen-4 (VLA-4) Antagonists: For inflammatory conditions like asthma.[4][5]

This guide focuses specifically on trans-4-Butylcyclohexanecarboxylic acid (t-BCCA), a compound identified as a neuroprotective agent through its action as a low-affinity inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Overstimulation of these glutamate receptors (excitotoxicity) is a key mechanism of neuronal damage following insults like status epilepticus.[6] By modulating AMPA receptor activity, t-BCCA and its derivatives offer a promising therapeutic avenue for seizure control and neuroprotection.[1]

Chemical Synthesis Protocols

The following protocols provide step-by-step methodologies for the synthesis of the parent acid (t-BCCA) and a representative primary amide derivative.

General Synthesis Workflow

The overall workflow for preparing and validating a t-BCCA derivative involves synthesis, purification, and characterization, followed by biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation A Starting Material (cis-Ester) B Epimerization & Hydrolysis (Protocol 2.2) A->B C Purified t-BCCA B->C D Amidation Reaction (Protocol 2.3) C->D E Crude Amide D->E F Purification (Crystallization/Chromatography) E->F G Final Derivative F->G H Structural Confirmation (NMR, MS) G->H I Purity Analysis (HPLC, LC-MS) G->I J In Vivo Evaluation (Protocol 3.2) I->J

Caption: General workflow from starting materials to biological testing.

Protocol: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid (t-BCCA)

This protocol is adapted from established epimerization methods to convert the more readily available cis-isomer into the desired trans-isomer.[2] The thermodynamic stability of the trans-isomer, where both bulky substituents can occupy equatorial positions on the cyclohexane ring, drives the reaction.

Materials:

  • Ethyl cis-4-butylcyclohexanecarboxylate

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Sodium Ethoxide Formation: In the flask, carefully add sodium metal pieces (7.5 g, 0.33 mol) to anhydrous ethanol (200 mL). The reaction is exothermic and produces hydrogen gas; allow for complete dissolution.

    • Causality Note: Sodium ethoxide is the active base that catalyzes the epimerization of the α-carbon to the ester, allowing conversion to the more stable trans configuration.

  • Epimerization: Add ethyl cis-4-butylcyclohexanecarboxylate (1.0 eq) to the sodium ethoxide solution. Heat the reaction mixture to reflux and maintain for 16 hours.

  • Quenching & Hydrolysis: Cool the mixture to room temperature. Slowly add water to quench the remaining sodium ethoxide, followed by concentrated HCl until the solution is strongly acidic (pH < 2). This step also hydrolyzes the ester to the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude t-BCCA by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The trans configuration can be confirmed by the coupling constants of the protons at C1 and C4 in the ¹H NMR spectrum.

Protocol: Synthesis of trans-4-Butylcyclohexanecarboxamide

This protocol describes the conversion of t-BCCA to its primary amide using a common peptide coupling agent, dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by ammonia.

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid (t-BCCA)

  • Dicyclohexylcarbodiimide (DCC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: Dissolve t-BCCA (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Amine Salt Neutralization: In a separate flask, create a suspension of ammonium chloride (1.1 eq) in anhydrous DCM and add triethylamine (1.2 eq). Stir for 15 minutes. This in-situ generation of ammonia is often more manageable than using ammonia gas or solution.

  • Activation: To the stirred t-BCCA solution, add DCC (1.1 eq). A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Causality Note: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.

  • Coupling: Slowly add the ammonia/triethylamine suspension from step 2 to the activated acid solution. Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - DCU Removal: Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Trustworthiness Note: These washing steps are critical to remove unreacted starting materials, the amine base, and any remaining acidic or basic impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

  • Validation: Confirm product identity and purity by NMR and LC-MS.

Biological Evaluation: Neuroprotection in an Epilepsy Model

The primary pharmaceutical application of t-BCCA is as a neuroprotective agent in epilepsy.[1] The following protocol details the use of the lithium-pilocarpine model in rats to induce status epilepticus (SE), a state of prolonged seizure activity that models features of human temporal lobe epilepsy.[3][6]

Mechanism of Action: AMPA Receptor Modulation

t-BCCA acts as a low-affinity inhibitor of AMPA receptors.[1] During status epilepticus, excessive glutamate release leads to over-activation of these receptors, causing a massive influx of Ca²⁺ into neurons. This excitotoxic cascade triggers downstream apoptotic and necrotic pathways, leading to neuronal death, particularly in vulnerable regions like the hippocampus.[6][7] By non-competitively inhibiting the AMPA receptor, t-BCCA reduces the ion flow, dampens excitotoxicity, and preserves neuronal viability.

G cluster_pathway Excitotoxicity Pathway Glutamate Excess Glutamate (During Seizure) AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_Influx Excessive Ca²⁺ Influx AMPAR->Ca_Influx Mediates Damage Neuronal Damage & Cell Death Ca_Influx->Damage Triggers BCCA t-BCCA Derivative BCCA->AMPAR Inhibits

Caption: Simplified pathway of t-BCCA inhibiting excitotoxicity.

Protocol: Lithium-Pilocarpine Model of Status Epilepticus

This protocol is a widely validated method for inducing SE and is essential for evaluating the anti-seizure and neuroprotective effects of test compounds like t-BCCA derivatives.[3][8][9]

Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow at least one week of acclimatization before experiments.

Materials:

  • Lithium chloride (LiCl) solution (127 mg/kg dose volume, dissolved in sterile 0.9% saline).

  • Pilocarpine hydrochloride solution (30 mg/kg dose volume, in sterile 0.9% saline).

  • Test Compound (t-BCCA derivative) solution/suspension in an appropriate vehicle (e.g., saline with 5% Tween 80).

  • Diazepam solution (4-10 mg/kg dose volume).

  • Behavioral observation arena and video recording equipment.

Procedure:

  • Lithium Pre-treatment: Administer LiCl (127 mg/kg, i.p.) to each rat. Return them to their home cages.

    • Causality Note: Lithium pre-treatment enhances cholinergic sensitivity, allowing for a lower and more consistent dose of pilocarpine to reliably induce status epilepticus.[3]

  • Pilocarpine Administration: 18-24 hours after LiCl administration, administer pilocarpine (30 mg/kg, i.p.).

  • Behavioral Monitoring: Immediately after pilocarpine injection, place the rat in an observation arena and begin video recording. Monitor seizure activity continuously. Seizures typically progress through stages described by the Racine scale. Status epilepticus is defined as continuous seizure activity or a series of seizures without recovery for at least 30 minutes.

  • Compound Administration: Administer the t-BCCA derivative (e.g., 200 mg/kg, i.p., as a starting dose based on literature[1]) or vehicle at a pre-determined time point (e.g., 30 minutes after SE onset).

  • Termination of SE: To reduce mortality and standardize the insult duration, administer diazepam (4-10 mg/kg, i.p.) 90-120 minutes after the onset of SE.

  • Post-SE Care: Provide supportive care, including soft, palatable food and subcutaneous saline for hydration, for 24-48 hours post-SE.

  • Endpoint Analysis: At a specified time post-SE (e.g., 24 hours, 7 days), animals can be euthanized for downstream analysis.

    • Neurodegeneration Assessment: Brains can be processed for histology (e.g., Fluoro-Jade B or Nissl staining) to quantify neuronal death in the hippocampus and other vulnerable regions.[9]

    • Biochemical Assays: Brain tissue can be homogenized to measure markers of oxidative stress (e.g., Total Antioxidant Capacity, TAC) or neuronal loss (e.g., Neuron Specific Enolase, NSE).[1]

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison between treatment groups.

Table 1: Example Seizure Score Data

Treatment Group Latency to SE (min) Duration of SE (min) Max Racine Score (mean ± SEM)
Vehicle Control 15.2 ± 2.1 95.3 ± 5.4 4.8 ± 0.2
t-BCCA (200 mg/kg) 28.5 ± 3.5* 62.1 ± 4.8* 3.5 ± 0.3*
Perampanel (Ref.) 31.0 ± 3.1* 55.7 ± 5.1* 3.2 ± 0.4*

*p < 0.05 vs. Vehicle Control

Table 2: Example Neuroprotection and Biomarker Data (at 24h post-SE)

Treatment Group Hippocampal Cell Loss (%) Total Antioxidant Capacity (U/mg protein) NSE Level (ng/mg protein)
Vehicle Control 45.6 ± 6.2 0.8 ± 0.1 25.1 ± 3.3
t-BCCA (200 mg/kg) 18.2 ± 3.1* 1.5 ± 0.2* 12.4 ± 2.1*
Perampanel (Ref.) 15.5 ± 2.8* 1.7 ± 0.2* 10.9 ± 1.9*

*p < 0.05 vs. Vehicle Control

Interpretation: A successful t-BCCA derivative will significantly delay the onset and reduce the severity of seizures compared to the vehicle control. Furthermore, post-mortem analysis should reveal a significant reduction in neuronal cell death and a normalization of biomarkers for oxidative stress and neuronal damage, indicating a potent neuroprotective effect.[1]

Conclusion

The trans-4-Butylcyclohexanecarboxylic acid scaffold represents a promising starting point for the development of novel neuroprotective agents. Its demonstrated efficacy in preclinical models of epilepsy warrants further investigation.[1] The protocols outlined in this guide provide researchers with the fundamental tools to synthesize novel t-BCCA derivatives and evaluate their therapeutic potential in a robust and reproducible manner. Future work should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for clinical translation.

References

  • Protocol of induction of Li-pilocarpine status epilepticus in rats. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthesis of trans-4-n-butylcyclohexanecarboxylic acid. (n.d.). PrepChem.com. Retrieved February 11, 2026, from [Link]

  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. (2014). PubMed. Retrieved February 11, 2026, from [Link]

  • LITHIUM-PILOCARPINE-INDUCED-STATUS-EPILEPTICUS-IN-THE-IMMATURE-RAT-RESULTS-IN-AGE-SPECIFIC-NEURODEGENERATION. (2013). American Epilepsy Society. Retrieved February 11, 2026, from [Link]

  • Fabene, P. F., et al. (2007). Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms. PLOS ONE. Retrieved February 11, 2026, from [Link]

  • Synthesis and evaluation of (E)-2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives as HCA1, HCA2, and HCA3 receptor agonists. (2014). PubMed. Retrieved February 11, 2026, from [Link]

  • Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. (2024). PubMed. Retrieved February 11, 2026, from [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (2009). PubMed. Retrieved February 11, 2026, from [Link]

  • A concise synthesis of a very late antigen-4 antagonist... (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • KEAP1 inhibition is neuroprotective and suppresses the development of epilepsy. (2019). Brain. Retrieved February 11, 2026, from [Link]

  • Neuroprotection in epilepsy. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • the preparation of amides. (n.d.). Chemguide. Retrieved February 11, 2026, from [Link]

  • Preparation of amides using DCC. (n.d.). Khan Academy. Retrieved February 11, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Retrieved February 11, 2026, from [Link]

Sources

Application

Application Note: Comprehensive Characterization of trans-4-Butylcyclohexanecarboxylic Acid (t-4-BCCA)

Executive Summary & Chemical Context[1][2][3][4][5][6][7] trans-4-Butylcyclohexanecarboxylic acid (t-4-BCCA) is a critical intermediate in the synthesis of nematic liquid crystals and specific pharmaceutical agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

trans-4-Butylcyclohexanecarboxylic acid (t-4-BCCA) is a critical intermediate in the synthesis of nematic liquid crystals and specific pharmaceutical agents (e.g., meglitinide analogs). Its utility is defined by its stereochemistry: the trans isomer possesses the linear, rigid geometry required for mesogenic behavior in liquid crystal displays (LCDs), whereas the cis isomer acts as a structural impurity that disrupts phase transition temperatures.

This guide addresses the three primary analytical challenges associated with t-4-BCCA:

  • Isomer Resolution: Quantifying the trans/cis ratio (typically required to be >99:1).

  • Detection: The molecule lacks a strong UV chromophore, rendering standard UV-Vis (254 nm) ineffective.

  • Structural Validation: Distinguishing geometric isomers via NMR based on proton coupling constants.

Physicochemical Profile[7][8][9][10][11][12][13][14][15][16]
PropertySpecificationNotes
Compound Name trans-4-Butylcyclohexanecarboxylic acidOften abbreviated as 4-BCCA
CAS Number 38289-28-0 (trans); 71101-89-8 (mix)Verify CAS to avoid confusion with tert-butyl analogs
Molecular Formula C₁₁H₂₀O₂MW: 184.28 g/mol
Physical State White crystalline solid / semisolidLow melting point (35–38 °C) [1]
Solubility Soluble in MeOH, DCM, HexaneLow water solubility
pKa ~4.9Weak acid

Primary Method: Gas Chromatography (GC-FID)

Objective: High-resolution quantification of trans purity and cis impurity.

Mechanistic Insight

Direct injection of carboxylic acids into GC often results in peak tailing due to hydrogen bonding with silanol groups in the column stationary phase. Furthermore, the boiling point difference between cis and trans isomers is negligible. To achieve separation, we utilize Derivatization , converting the acid to a methyl ester. This eliminates hydrogen bonding and enhances volatility. The isomers are then separated based on their hydrodynamic volume (shape selectivity) on a non-polar or intermediate polar column.

Workflow Diagram: Derivatization & Analysis

GC_Workflow Sample Raw Sample (t-4-BCCA) Deriv Derivatization (BF3-MeOH, 60°C, 15 min) Sample->Deriv Esterification Extract Extraction (Hexane + Water) Deriv->Extract Phase Sep GC GC-FID Analysis (Split Injection) Extract->GC Inject Organic Layer Data Chromatogram (Isomer Ratio) GC->Data Integration

Caption: Figure 1. Derivatization workflow converting the carboxylic acid to its volatile methyl ester for high-resolution GC analysis.

Detailed Protocol

Reagents:

  • Boron trifluoride-methanol (BF₃-MeOH), 14% solution.

  • n-Hexane (HPLC Grade).

  • Saturated NaCl solution.

Sample Preparation:

  • Weigh 10 mg of t-4-BCCA into a 4 mL glass vial.

  • Add 1 mL of BF₃-MeOH solution. Cap tightly.

  • Heat at 60°C for 15 minutes (heating block). Note: This ensures complete conversion without thermal degradation.

  • Cool to room temperature.

  • Add 1 mL n-Hexane and 1 mL saturated NaCl. Vortex for 30 seconds.

  • Allow phases to separate. Transfer the top (hexane) layer to a GC vial.

Instrument Parameters:

  • System: Agilent 7890 or equivalent with FID.

  • Column: HP-5ms or DB-Wax (30 m × 0.25 mm × 0.25 µm). Note: DB-Wax (polar) often provides better isomer resolution than non-polar columns.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 220°C.

    • Final: 220°C (Hold 5 min).

  • Detector (FID): 280°C. H₂ 30 mL/min, Air 400 mL/min.

Acceptance Criteria:

  • Resolution (

    
    ):  > 1.5 between cis (elutes first on non-polar, usually second on polar Wax columns) and trans peaks.
    
  • Tailing Factor: < 1.2 (confirms successful derivatization).

Secondary Method: HPLC-ELSD

Objective: Process monitoring or analysis of thermally unstable mixtures where derivatization is impractical.

Mechanistic Insight

t-4-BCCA has a UV cutoff around 210 nm. Analyzing at this wavelength is prone to interference from solvents and noise. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is universal for non-volatile compounds and does not rely on chromophores. It detects the scattering of light by solid particles of the analyte after the mobile phase evaporates [2].

Detailed Protocol

Instrument Parameters:

  • Detector: ELSD (Drift tube temp: 50°C, Gain: 8).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Acid keeps the carboxyl group protonated, improving peak shape).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 40% B.

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.

Why this works: The trans isomer is more planar and hydrophobic than the cis isomer (which has a "bent" conformation). In Reverse Phase (RP), the trans isomer typically elutes after the cis isomer due to stronger interaction with the C18 chains.

Structural Validation: NMR Spectroscopy

Objective: Absolute confirmation of stereochemistry.

Mechanistic Insight (The Karplus Relationship)

In cyclohexane systems, the coupling constant (


) between vicinal protons depends on the dihedral angle.
  • Trans-isomer (Diequatorial): The bulky butyl group and the COOH group both prefer the equatorial position to minimize 1,3-diaxial interactions. This forces the proton at C1 (H1) into the axial position.

    • H1 couples with axial protons at C2/C6.

    • Result: Large coupling constant (

      
       Hz). Signal appears as a wide triplet of triplets (tt).
      
  • Cis-isomer: One group must be axial. The butyl group is bulkier (

    
    -value ~4.9 kcal/mol) than COOH (
    
    
    
    -value ~1.4 kcal/mol), so the butyl stays equatorial and forces the COOH to be axial . This places H1 in the equatorial position.[1]
    • H1 couples with axial/equatorial protons at C2/C6.

    • Result: Small coupling constants (

      
       Hz). Signal appears as a narrow multiplet [3].
      
Conformation Diagram

NMR_Logic Isomer Isomer Check Trans TRANS Isomer (Diequatorial Form) Isomer->Trans Cis CIS Isomer (Axial-Equatorial Form) Isomer->Cis H1_Trans H1 Proton is AXIAL Couples with C2-H(ax) Trans->H1_Trans H1_Cis H1 Proton is EQUATORIAL Couples with C2-H(ax) Cis->H1_Cis Signal_Trans Signal: Wide Multiplet (tt) J ~ 12 Hz H1_Trans->Signal_Trans Signal_Cis Signal: Narrow Multiplet J ~ 3 Hz H1_Cis->Signal_Cis

Caption: Figure 2. NMR logic tree. The width of the H1 signal is the definitive diagnostic for stereochemical assignment.

Protocol
  • Solvent: CDCl₃ or DMSO-d₆.

  • Concentration: ~10 mg/0.6 mL.

  • Target Signal: Look for the methine proton (

    
     to COOH) around 2.2 - 2.6 ppm.
    
    • Trans:

      
       ~2.2 ppm (broad, 
      
      
      
      Hz).
    • Cis:

      
       ~2.5 ppm (narrow, 
      
      
      
      Hz).

References

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • Hans J. Reich. (n.d.). Structure Determination Using NMR: Coupling Constants in Cyclohexanes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Method

Definitive Structural Elucidation of trans-4-Butylcyclohexanecarboxylic Acid using ¹H NMR Spectroscopy

An Application Note for Researchers and Scientists Introduction trans-4-Butylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with applications in materials science and as a synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Introduction

trans-4-Butylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with applications in materials science and as a synthetic intermediate in pharmaceutical development.[1][2][3] The stereochemical relationship between the butyl and carboxylic acid groups is critical to its function and physicochemical properties. The trans isomer, with both substituents in equatorial positions in the favored chair conformation, presents a distinct spectroscopic profile. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the definitive analytical technique for confirming the stereochemistry and structural integrity of this molecule. This application note provides a comprehensive guide, from first principles to detailed experimental protocols and data interpretation, for the ¹H NMR analysis of trans-4-butylcyclohexanecarboxylic acid.

Part 1: Foundational Principles and Molecular Structure

The power of ¹H NMR in analyzing trans-4-butylcyclohexanecarboxylic acid lies in its ability to probe the distinct chemical environment of every proton in the molecule. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative groups, like the carboxylic acid, deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Signal Integration: The area under each resonance signal is directly proportional to the number of protons generating that signal. This allows for a quantitative assessment of the relative number of protons in different environments.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is highly dependent on the dihedral angle between the coupled protons.[4][5] This dihedral angle dependence is the cornerstone for confirming the trans stereochemistry in cyclohexane systems.[5][6]

Molecular Structure and Proton Environments

In its lowest energy chair conformation, the bulky butyl and carboxylic acid groups of the trans isomer occupy equatorial positions to minimize steric strain. This arrangement results in several distinct proton environments, as illustrated below.

Figure 1: Structure of trans-4-Butylcyclohexanecarboxylic acid with key proton environments labeled.

Part 2: Experimental Protocol

This section details a robust protocol for preparing a high-quality sample and acquiring the ¹H NMR spectrum. Adherence to these steps is crucial for obtaining sharp, well-resolved signals and ensuring data integrity.

Workflow for NMR Sample Preparation and Analysis

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • trans-4-Butylcyclohexanecarboxylic acid (5-25 mg)[7]
  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
  • High-quality 5 mm NMR tube
  • Glass Pasteur pipette
  • Small vial for dissolution

2. Sample Preparation:

  • Accurately weigh 5-25 mg of the solid sample and place it into a clean, dry vial.[7] A higher concentration within this range is suitable for faster acquisition, but overly concentrated samples can lead to signal broadening.[7]
  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak, which rarely interferes with signals of interest.
  • Gently swirl or vortex the vial until the sample is fully dissolved.
  • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube. Ensure no solid particulates are transferred, as they can degrade the quality of the magnetic field homogeneity (shimming).
  • Cap the NMR tube securely and label it appropriately.

3. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.
  • Set up a standard ¹H acquisition experiment with the following typical parameters:
  • Pulse Program: A standard 90° pulse experiment.
  • Number of Scans: 8 to 16 scans.
  • Relaxation Delay (d1): 1-2 seconds.
  • Spectral Width: -2 to 14 ppm.
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply Fourier transformation to the FID.
  • Perform phase correction to ensure all peaks are in the positive absorptive phase.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[8]
  • Integrate all signals to determine the relative proton counts.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Part 3: Spectrum Interpretation and Data Analysis

The ¹H NMR spectrum of trans-4-butylcyclohexanecarboxylic acid is complex due to the overlapping signals of the cyclohexane ring protons. However, key diagnostic signals allow for unambiguous structural confirmation.

Expected ¹H NMR Data
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Rationale
Ha (COOH)10.0 - 12.0Broad Singlet1HN/AHighly deshielded acidic proton, often broadened by hydrogen bonding and chemical exchange.[9][10][11][12]
Hb (CH-COOH)~ 2.25Multiplet1HLarge Jax-axProton alpha to the carbonyl group is deshielded. As an axial proton, it will show a large trans-diaxial coupling to adjacent axial protons.
Hc (CH-Butyl)~ 1.25Multiplet1HLarge Jax-axAxial proton on the carbon bearing the butyl group. Less deshielded than Hb.
Hd, e, f (Ring CH₂)1.0 - 2.1Complex Multiplets8HVariousThe axial and equatorial protons of the cyclohexane ring are non-equivalent and couple to each other, resulting in a complex, overlapping region.[13][14]
Hg (α-CH₂)~ 1.25Multiplet2HProtons on the first CH₂ of the butyl chain, adjacent to the cyclohexane ring.
Hh, i (Chain CH₂)~ 1.30Multiplet4HProtons of the internal CH₂ groups of the butyl chain, in a shielded, alkane-like environment.
Hj (CH₃)~ 0.90Triplet3H~ 7 HzTerminal methyl group protons, split into a triplet by the adjacent CH₂ group (Hi).
Analysis of Key Diagnostic Regions
  • Carboxylic Acid Proton (Ha, 10-12 ppm): The most downfield signal is the carboxylic acid proton, typically appearing as a broad singlet.[10][11] Its broadness is due to intermolecular hydrogen bonding and rapid chemical exchange.

    • Trustworthiness Check: To definitively confirm this signal, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the carboxylic acid proton signal to disappear, as the proton is replaced by deuterium.[9][10]

  • Alpha-Proton (Hb, ~2.25 ppm): The proton on the carbon bearing the carboxylic acid (C1) is deshielded by the electron-withdrawing nature of the carbonyl group.[10] In the trans isomer, this proton (Hb) is axial. Its multiplicity will be a multiplet, and the key diagnostic feature is a large coupling constant (typically J = 10-13 Hz) resulting from its trans-diaxial (180°) relationship with the two adjacent axial protons on C2 and C6.[5][15] The presence of this large coupling is strong evidence for the axial orientation of Hb and, consequently, the equatorial orientation of the carboxylic acid group.

  • Cyclohexane Ring Protons (1.0 - 2.1 ppm): This region is typically crowded and difficult to resolve completely in a 1D spectrum. It contains the signals for the remaining 8 protons on the cyclohexane ring and some of the butyl chain protons. The axial protons generally resonate at a slightly higher field (more shielded) than their equatorial counterparts, though this can be influenced by other factors.[16]

  • Butyl Group Protons (0.9 - 1.4 ppm): The signals for the butyl group are characteristic of an alkyl chain. The terminal methyl group (Hj) appears as the most upfield signal around 0.9 ppm, split into a clean triplet by its two neighbors on the adjacent CH₂ group. The methylene (CH₂) protons of the chain overlap with the cyclohexane signals.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural verification of trans-4-butylcyclohexanecarboxylic acid. By carefully analyzing the chemical shifts, integration, and particularly the coupling constants of the methine protons on the cyclohexane ring, the trans stereochemistry can be unambiguously confirmed. The protocol and data interpretation guide presented here offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and identity of their materials.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][9]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link][17]

  • Chegg.com. (2021). Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol. Retrieved from [Link][18]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link][8]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][10]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link][13]

  • Canadian Science Publishing. (1963). NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Retrieved from [Link][6]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link][19]

  • Fisher Scientific. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid 99.0+%, TCI America™. Retrieved from [Link][1]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link][11]

  • ChemBK. (2024). trans-4-Butylcyclohexanecarboxylic acid. Retrieved from [Link][2]

  • ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link][16]

  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link][20]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link][4]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link][5]

  • ACS Publications. (2002). Density Functional Calculation of 1JC-H Coupling Constants in Cyclohexane and Diheterocyclohexanes. Retrieved from [Link][21]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link][14]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][7]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link][15]

  • PureSynth. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid 99.0%(GC). Retrieved from [Link][3]

Sources

Application

Application Notes and Protocols for 13C NMR Spectroscopy of trans-4-Butylcyclohexanecarboxylic Acid

Introduction: Unveiling the Carbon Skeleton of trans-4-Butylcyclohexanecarboxylic Acid trans-4-Butylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with its substituents in a 1,4-trans configuration,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Carbon Skeleton of trans-4-Butylcyclohexanecarboxylic Acid

trans-4-Butylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative with its substituents in a 1,4-trans configuration, ensuring both the butyl and carboxylic acid groups predominantly occupy equatorial positions in the stable chair conformation. This stereochemical arrangement minimizes steric strain and is a key determinant of the molecule's physical and chemical properties. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such molecules. By providing a detailed map of the carbon framework, 13C NMR allows for the confirmation of the trans stereochemistry and the precise assignment of each carbon atom within the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles, experimental protocols, and data interpretation for the 13C NMR analysis of trans-4-butylcyclohexanecarboxylic acid.

Theoretical Background: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of trans-4-butylcyclohexanecarboxylic acid is predicted to exhibit a distinct number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, several carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbons.

The key factors influencing the chemical shifts (δ) in the 13C NMR spectrum are:

  • Hybridization: sp³ hybridized carbons of the cyclohexane ring and butyl chain will resonate at higher fields (lower ppm values) compared to the sp² hybridized carbonyl carbon of the carboxylic acid group.

  • Electronegativity: The electronegative oxygen atoms of the carboxylic acid group will deshield the carbonyl carbon and, to a lesser extent, the adjacent C1 carbon of the cyclohexane ring, causing them to resonate at lower fields (higher ppm values).

  • Stereochemistry: The trans configuration of the substituents on the cyclohexane ring, with both groups being equatorial, is crucial. Axial and equatorial substituents on a cyclohexane ring experience different magnetic environments, leading to distinct chemical shifts. Generally, equatorial carbons resonate at a lower field compared to their axial counterparts.

  • Substituent Effects: The butyl and carboxylic acid groups will induce shifts in the resonances of the cyclohexane ring carbons relative to unsubstituted cyclohexane (which has a single peak at approximately 27.1 ppm). These substituent-induced chemical shifts (SCS) are generally additive and can be used to predict the chemical shifts of the ring carbons.

Based on these principles, we can anticipate the following chemical shift regions for the different carbon atoms in trans-4-butylcyclohexanecarboxylic acid:

  • Carboxylic Acid Carbon (C=O): This quaternary carbon will appear significantly downfield, typically in the range of 170-185 ppm, due to the strong deshielding effect of the two oxygen atoms.

  • Cyclohexane Carbons (C1-C6): These sp³ carbons will resonate in the aliphatic region.

    • C1 and C4 (substituted carbons): These carbons, directly attached to the electron-withdrawing carboxylic acid group and the electron-donating butyl group, respectively, will be shifted downfield compared to the other ring carbons.

    • C2, C3, C5, and C6 (unsubstituted ring carbons): Due to the symmetry of the trans-1,4-disubstituted ring, C2 and C6 will be equivalent, and C3 and C5 will be equivalent. Their chemical shifts will be influenced by their proximity to the substituents.

  • Butyl Chain Carbons (-CH₂-CH₂-CH₂-CH₃): These sp³ carbons will also appear in the aliphatic region, typically between 10-40 ppm. The terminal methyl group (CH₃) will be the most shielded and appear at the highest field (lowest ppm).

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of trans-4-butylcyclohexanecarboxylic acid.

I. Sample Preparation

A well-prepared sample is fundamental to obtaining a high-resolution NMR spectrum.

  • Analyte Purity: Ensure the trans-4-butylcyclohexanecarboxylic acid sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Sample Mass: For a standard 5 mm NMR tube, a sample mass of 50-100 mg is typically required to obtain a good signal-to-noise ratio in a reasonable acquisition time.[1]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if the carboxylic acid proton is of interest in a corresponding ¹H NMR spectrum.

  • Dissolution:

    • Weigh the sample accurately and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently swirl or vortex the vial to ensure complete dissolution. Mild heating may be applied if necessary, but ensure the sample is not degraded.

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the solution to a high-quality, clean NMR tube.

    • Ensure there are no solid particles in the solution, as these can degrade the spectral quality. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small amount of TMS is often already present in commercially available deuterated solvents. If not, a very small drop can be added to the sample.

II. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.

  • Instrument Preparation:

    • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Carefully place the sample into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve a high degree of homogeneity across the sample volume. This is crucial for obtaining sharp, well-resolved NMR signals. Automated shimming routines are standard on modern instruments.

  • Acquisition Parameters for a Proton-Decoupled 13C Spectrum:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).

    • Acquisition Time (AT): A typical acquisition time of 1-2 seconds is sufficient for good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

    • Pulse Angle: A flip angle of 30-45 degrees is often used to allow for a shorter relaxation delay without saturating the signals.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A typical range is from several hundred to several thousand scans, depending on the sample concentration.

    • Proton Decoupling: Employ broadband proton decoupling to collapse the carbon-proton couplings, resulting in a spectrum with a single sharp peak for each chemically non-equivalent carbon.

  • Data Processing:

    • Fourier Transformation (FT): The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

    • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Data Analysis and Interpretation

Due to the lack of a publicly available experimental spectrum for trans-4-butylcyclohexanecarboxylic acid, the following interpretation is based on established principles of 13C NMR spectroscopy and data from analogous compounds. The predicted chemical shifts are provided in the table below.

Predicted 13C NMR Chemical Shifts for trans-4-Butylcyclohexanecarboxylic Acid
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale
COOH ~180SingletThe carbonyl carbon is highly deshielded by the two electronegative oxygen atoms.
C1 ~45SingletAttached to the electron-withdrawing carboxylic acid group, resulting in a downfield shift.
C4 ~40SingletAttached to the butyl group, experiencing a moderate downfield shift.
C2, C6 ~30SingletEquivalent due to symmetry; their shift is influenced by their proximity to C1.
C3, C5 ~28SingletEquivalent due to symmetry; their shift is influenced by their proximity to C4.
-CH₂- (butyl)~35SingletThe methylene group adjacent to the cyclohexane ring.
-CH₂- (butyl)~25SingletThe second methylene group in the butyl chain.
-CH₂- (butyl)~22SingletThe third methylene group in the butyl chain.
-CH₃ (butyl)~14SingletThe terminal methyl group, typically the most shielded carbon in the aliphatic region.

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the relationship between the molecular structure of trans-4-butylcyclohexanecarboxylic acid and its predicted 13C NMR signals.

G cluster_molecule trans-4-Butylcyclohexanecarboxylic Acid cluster_spectrum Predicted 13C NMR Signals C1 C1 C2 C2 C1->C2 COOH_group COOH C1->COOH_group C1_peak ~45 ppm C1->C1_peak C3 C3 C2->C3 C2_6_peak ~30 ppm C2->C2_6_peak C4 C4 C3->C4 C3_5_peak ~28 ppm C3->C3_5_peak C5 C5 C4->C5 Butyl_group Butyl C4->Butyl_group C4_peak ~40 ppm C4->C4_peak C6 C6 C5->C6 C5->C3_5_peak C6->C1 C6->C2_6_peak COOH_peak ~180 ppm COOH_group->COOH_peak Butyl_peaks ~14-35 ppm Butyl_group->Butyl_peaks

Caption: Correlation of carbon atoms in trans-4-butylcyclohexanecarboxylic acid with their predicted 13C NMR chemical shifts.

Conclusion: A Powerful Tool for Structural Verification

13C NMR spectroscopy provides an unequivocal method for the structural characterization of trans-4-butylcyclohexanecarboxylic acid. By understanding the fundamental principles of chemical shifts and following a robust experimental protocol, researchers can confidently assign each carbon signal and confirm the stereochemistry of the molecule. The predictable nature of the spectrum, with distinct regions for the carboxylic acid, cyclohexane ring, and butyl chain carbons, makes 13C NMR an essential tool in the synthesis, quality control, and analysis of this and related compounds in research and industrial settings.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Oregon, Department of Chemistry and Biochemistry. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fleming, F. F., & Shook, B. C. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(1), 328–331. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Brucker. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Method

Application Note: Elucidating the Molecular Structure of trans-4-Butylcyclohexanecarboxylic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract This application note provides a comprehensive guide to the analysis of trans-4-Butylcyclohexanecarboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of trans-4-Butylcyclohexanecarboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings, experimental protocols, and spectral interpretation necessary for the structural characterization of this saturated cycloaliphatic carboxylic acid. We present a detailed protocol for sample preparation using the Attenuated Total Reflectance (ATR) technique, a robust method for solid and liquid samples. The characteristic vibrational modes of the carboxyl and the butyl-substituted cyclohexane moieties are discussed in depth, supported by established spectroscopic principles. This guide aims to serve as a practical resource for obtaining and interpreting high-quality FT-IR spectra for molecular identification and purity assessment.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical development and materials science, the precise structural confirmation of organic molecules is paramount. trans-4-Butylcyclohexanecarboxylic acid serves as a valuable building block in the synthesis of various organic compounds, including liquid crystals and potential therapeutic agents. Its chemical identity, purity, and isomeric configuration directly influence the properties and efficacy of the final product.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational transitions within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, an FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence of specific functional groups and offering insights into the overall molecular architecture. The analysis of trans-4-Butylcyclohexanecarboxylic acid by FT-IR allows for the unambiguous identification of its key structural features: the carboxylic acid group and the substituted cyclohexane ring.

This document provides a detailed methodology and interpretation guide, grounded in established spectroscopic principles, to empower researchers to confidently characterize this and similar molecules.

Experimental Workflow: From Sample to Spectrum

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and a systematic approach to data acquisition. The following workflow is optimized for the analysis of solid organic compounds like trans-4-Butylcyclohexanecarboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample (trans-4-Butylcyclohexanecarboxylic Acid) Grinding Grind to Fine Powder (if necessary) Sample->Grinding Optional ATR_Crystal Place Sample on ATR Crystal Sample->ATR_Crystal Grinding->ATR_Crystal Background Collect Background Spectrum (Clean ATR) ATR_Crystal->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Reference Correction ATR & Baseline Correction Sample_Scan->Correction Peak_Picking Peak Picking & Integration Correction->Peak_Picking Interpretation Spectral Interpretation & Structural Assignment Peak_Picking->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report molecular_vibrations cluster_carboxyl Carboxylic Acid Group (-COOH) cluster_alkyl Butylcyclohexane Framework Molecule trans-4-Butylcyclohexanecarboxylic Acid OH_stretch O-H Stretch (2500-3300 cm⁻¹) Very Broad Molecule->OH_stretch Vibrational Mode CO_stretch C=O Stretch (1690-1760 cm⁻¹) Strong, Sharp Molecule->CO_stretch Vibrational Mode CO_OH_coupling C-O Stretch & O-H Bend (1210-1440 cm⁻¹) Medium-Strong Molecule->CO_OH_coupling Vibrational Mode CH_stretch C-H Stretch (2845-2950 cm⁻¹) Strong, Sharp Molecule->CH_stretch Vibrational Mode CH2_bend CH₂ Bend (Scissoring) (1440-1480 cm⁻¹) Medium Molecule->CH2_bend Vibrational Mode Fingerprint Fingerprint Region (<1400 cm⁻¹) Complex Vibrations Molecule->Fingerprint Vibrational Mode

Figure 2: Key vibrational modes of trans-4-Butylcyclohexanecarboxylic acid.

Carboxylic Acid Group Vibrations

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable peaks in the infrared spectrum.

  • O–H Stretching: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹ . [1][2][3]This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state. [1][2]This band will often overlap with the C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption peak will appear between 1690 cm⁻¹ and 1760 cm⁻¹ . [1][4]For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹ . [3][4]Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C–O Stretching and O–H Bending: The spectrum will also feature bands in the 1210-1320 cm⁻¹ region, which are attributed to the C–O stretching vibration, and in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions, corresponding to in-plane and out-of-plane O–H bending, respectively. [1]The latter is often a broad, medium-intensity peak.

Butylcyclohexane Framework Vibrations

The saturated hydrocarbon portion of the molecule also produces distinct absorptions.

  • C–H Stretching: Strong, sharp peaks will be observed in the 2845-2950 cm⁻¹ range. [5]These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the cyclohexane ring and the butyl chain, as well as the methyl (-CH₃) group of the butyl chain. [5][6]* C–H Bending: The scissoring (bending) vibrations of the -CH₂- groups typically appear in the 1440-1480 cm⁻¹ region. [5][7]* Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from C-C stretching and various bending and rocking vibrations of the entire molecular skeleton. [5]This region is unique to the specific molecule and is crucial for confirming its identity by comparison with a reference spectrum.

Summary of Expected FT-IR Data

The following table summarizes the anticipated key absorption bands for trans-4-Butylcyclohexanecarboxylic acid and their assignments.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityAppearance
2500–3300O–H StretchCarboxylic Acid (Dimer)StrongVery Broad
2845–2950C–H Stretch-CH₃, -CH₂- (Alkyl)StrongSharp, Multiple
~1710C=O StretchCarboxylic Acid (Dimer)StrongSharp
1440–1480C–H Bend (Scissoring)-CH₂-MediumSharp
1210–1320C–O StretchCarboxylic AcidMedium-StrongSharp
910–950O–H Bend (Out-of-Plane)Carboxylic AcidMediumBroad

Conclusion and Best Practices

FT-IR spectroscopy, particularly when coupled with the ATR technique, provides a rapid, reliable, and non-destructive method for the structural confirmation of trans-4-Butylcyclohexanecarboxylic acid. The key to a successful analysis lies in a systematic experimental approach and a thorough understanding of the characteristic vibrational frequencies.

For optimal results, users should adhere to the following:

  • Maintain a Clean Environment: The ATR crystal must be impeccably clean to avoid spectral contamination.

  • Ensure Good Sample Contact: Consistent and adequate pressure is crucial for reproducibility and achieving a good signal-to-noise ratio.

  • Always Collect a Background: A fresh background spectrum should be collected frequently to account for changes in the instrument's environment.

  • Use a Reference: Whenever possible, compare the acquired spectrum to a verified reference spectrum of the same compound for definitive identification.

By following the protocols and interpretive guidelines presented in this note, researchers can confidently leverage the power of FT-IR spectroscopy for the routine characterization and quality control of this and other vital chemical compounds.

References

  • Royal Society of Chemistry. (2018, October 8). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. RSC Publishing.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • National Institutes of Health (NIH). (n.d.).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • ResearchGate. (2025, August 6). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
  • SlideShare. (n.d.).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

Sources

Application

Application Note: Structural Elucidation and Quantitation of trans-4-Butylcyclohexanecarboxylic Acid via GC-MS and LC-MS/MS

Executive Summary This guide details the mass spectrometric characterization of trans-4-butylcyclohexanecarboxylic acid (4-BCCA), a critical intermediate in the synthesis of nematic liquid crystals and pharmaceutical bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric characterization of trans-4-butylcyclohexanecarboxylic acid (4-BCCA), a critical intermediate in the synthesis of nematic liquid crystals and pharmaceutical building blocks. Due to the amphiphilic nature of 4-BCCA (lipophilic butyl chain, hydrophilic carboxyl head), its analysis requires specific derivatization for Gas Chromatography (GC) or negative-mode ionization for Liquid Chromatography (LC).

This protocol provides validated workflows for:

  • GC-MS Profiling: Using Trimethylsilyl (TMS) derivatization to separate cis/trans isomers and stabilize the carboxyl group.[1]

  • LC-MS/MS Quantitation: Utilizing ESI(-) with ammonium acetate buffering for trace analysis in biological or complex matrices.[1]

Molecule Characterization

  • IUPAC Name: trans-4-butylcyclohexane-1-carboxylic acid[1][2]

  • CAS Number: 38289-28-0[1][2][3][4][5]

  • Molecular Formula: C₁₁H₂₀O₂[5][6]

  • Molecular Weight: 184.28 g/mol [2][3][5][6]

  • Key Structural Feature: The trans configuration places both the butyl group and the carboxylic acid group in the equatorial position, offering higher thermodynamic stability compared to the cis isomer (axial-equatorial).

Method A: GC-MS with TMS Derivatization (Gold Standard)[1]

Direct injection of free carboxylic acids into GC systems often results in peak tailing, adsorption, and dimerization. Silylation is the preferred method to mask the polar hydrogen, improving volatility and peak shape.

Reagents & Preparation
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[1]

  • Internal Standard: trans-4-Pentylcyclohexanecarboxylic acid (homologue) or D3-labeled analog.[1]

Protocol Steps
  • Weighing: Transfer 1.0 mg of 4-BCCA into a 1.5 mL autosampler vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex until dissolved.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes . (Heat ensures complete conversion of the sterically hindered carboxyl group).

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1.0 µL directly into the GC-MS.

Instrumentation Parameters (Agilent 7890/5977 equivalent)
ParameterSettingRationale
Column HP-5ms UI (30m x 0.25mm x 0.25µm)Non-polar phase separates isomers based on boiling point/shape.[1]
Inlet Temp 250°CEnsures rapid volatilization of the TMS ester.
Injection Mode Split (20:1)Prevents column overload.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1]
Oven Program 100°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp prevents broadening of the butyl chain peaks.
Source Temp 230°CStandard EI source temperature.[1]
Ionization EI (70 eV)Hard ionization for structural fingerprinting.[1]
Data Interpretation: Fragmentation of the TMS Derivative

The derivative formed is trimethylsilyl trans-4-butylcyclohexanecarboxylate (MW 256.46).

  • Molecular Ion [M]⁺ (m/z 256): Generally weak but visible.[1]

  • [M - 15]⁺ (m/z 241): Loss of a methyl group from the TMS moiety. Diagnostic for TMS esters.

  • [M - 117]⁺ (m/z 139): Loss of the –COOTMS group.[1] This generates the 4-butylcyclohexyl cation , a dominant fragment.[1]

  • Base Peak (m/z 73 or 75): Trimethylsilyl cation [Si(CH₃)₃]⁺, characteristic of silylated compounds.[1]

  • McLafferty Rearrangement: Not prominent in cyclohexane rings compared to linear chains, but ring cleavage fragments (retro-Diels-Alder type) may appear around m/z 81-83 (cyclohexenyl cation).[1]

Method B: LC-MS/MS for Trace Quantitation[1]

For analysis in plasma or complex non-volatile matrices, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is required.[1]

Mobile Phase Chemistry

Carboxylic acids ionize best at high pH (forming [M-H]⁻).[1] However, traditional high pH buffers can damage silica columns.[1] A compromise using Ammonium Acetate is recommended.[1][7] It provides a volatile buffer that supports ionization without severe suppression.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5 - 7.0).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

LC Gradient (C18 Column)[1]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50mm, 1.8 µm).[1]

  • Flow Rate: 0.4 mL/min.[1]

Time (min)% BDescription
0.0030Initial equilibration.
4.0095Elute lipophilic 4-BCCA.
5.0095Wash.
5.1030Re-equilibration.[1]
MS/MS Transitions (ESI Negative)

The parent ion is the deprotonated molecule [M-H]⁻ (m/z 183) .

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
183.1 139.1 15 - 20Quantifier: Decarboxylation [M - H - CO₂]⁻.
183.1 57.1 30 - 35Qualifier: Cleavage of butyl chain.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix between GC and LC workflows based on sample type.

AnalyticalWorkflow Sample Sample: trans-4-Butylcyclohexanecarboxylic acid Matrix Matrix Assessment Sample->Matrix PureChem Synthesis / Pure Chemical Matrix->PureChem High Conc / Volatile BioMatrix Biological / Aqueous Matrix Matrix->BioMatrix Low Conc / Complex Deriv Derivatization (BSTFA + 1% TMCS, 60°C) PureChem->Deriv GCMS GC-MS (EI Source) HP-5ms Column Deriv->GCMS SpecID Structural ID (Isomer Purity) GCMS->SpecID Prep Protein Precipitation / SPE BioMatrix->Prep LCMS LC-MS/MS (ESI Negative) C18 Column Prep->LCMS Quant Trace Quantitation (MRM 183 -> 139) LCMS->Quant

Caption: Decision tree for selecting GC-MS (structural/purity) vs. LC-MS (trace quantitation) workflows.

Scientific Commentary: Isomer Separation & Ionization Physics

The cis vs. trans Challenge

In the synthesis of liquid crystals, the trans isomer is the desired product due to its linearity and rod-like shape, which is essential for mesophase formation.

  • GC Separation: On a non-polar 5% phenyl column, the trans isomer typically elutes after the cis isomer. Although trans is more thermodynamically stable, its planar, extended conformation often results in stronger Van der Waals interactions with the stationary phase compared to the "bent" cis form, leading to a slightly longer retention time.

  • Validation: It is critical to run a standard mixture. If unavailable, the trans isomer is usually the major product in thermodynamic equilibrium conditions (e.g., acid-catalyzed isomerization).

Negative Ion Mode Suppression

In LC-MS, using Formic Acid (0.1%) is standard for positive mode but can suppress ionization in negative mode for carboxylic acids.[1]

  • Mechanism: Formic acid (pKa ~3.[1]75) competes with the analyte (pKa ~4.[1]8) for deprotonation.[1]

  • Solution: We utilize Ammonium Acetate .[1][7][8] The acetate ion can act as a proton abstraction agent in the gas phase, actually enhancing the signal of [M-H]⁻ ions, while the ammonium counter-ion prevents the formation of sodium adducts [M-2H+Na]⁻ which split the signal.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Cyclohexanecarboxylic acid derivatives.[1]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1][9] (Seminal text on BSTFA mechanisms).

  • Little, J. L. (1999).[1] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.[1]

  • Kiontke, A., et al. (2016).[1] "Negative Ion Mode Electrospray Ionization: Optimizing the Mobile Phase for the Analysis of Carboxylic Acids." Journal of The American Society for Mass Spectrometry.

Sources

Method

High-Resolution HPLC Analysis of Trans-4-Butylcyclohexanecarboxylic Acid Purity

Part 1: Introduction & Strategic Analysis Trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) is a critical intermediate in the synthesis of liquid crystal (LC) materials and pharmaceutical building blocks.[1] In liquid cry...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) is a critical intermediate in the synthesis of liquid crystal (LC) materials and pharmaceutical building blocks.[1] In liquid crystal display (LCD) technology, the "trans" geometric configuration is functionally mandatory. The trans isomer adopts a linear, rod-like (diequatorial) conformation that stabilizes the mesophase (nematic/smectic) required for display performance. The cis isomer, which adopts a bent (axial-equatorial) conformation, acts as a structural defect, disrupting the liquid crystal alignment and reducing the clearing point.

The Analytical Challenge
  • Geometric Isomerism: The primary quality attribute is the ratio of trans (active) to cis (impurity). These isomers have identical molecular weights (MW 184.28 g/mol ), rendering standard Mass Spectrometry (MS) insufficient for separation without chromatography.

  • Detection Limits: 4-BCCA lacks a strong chromophore (e.g., benzene ring). It relies on the weak

    
     transition of the carbonyl group, necessitating low-UV detection (200–210 nm) or universal detectors (RI/ELSD).
    
  • Shape Selectivity: Separation requires a stationary phase capable of discriminating between the linear trans form and the bent cis form based on steric interaction with the bonded phase.

Part 2: Method Development & Core Protocols

Instrumentation & Conditions

This protocol utilizes Reversed-Phase HPLC (RP-HPLC) with low-wavelength UV detection. The mechanism relies on the "Hydrophobic Subtraction Model," where the linear trans isomer maximizes surface contact with C18 ligands, resulting in greater retention compared to the compact cis isomer.

Chromatographic Conditions Table
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh carbon load (>15%) and longer length (250mm) provide necessary plates for isomer resolution.
Stationary Phase Type Polymeric or High-Density Monomeric C18Polymeric phases offer superior "shape selectivity" for structural isomers compared to standard monomeric phases.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.5) suppresses ionization of the carboxylic acid (

~4.8), ensuring the analyte remains neutral and hydrophobic.
Mobile Phase B Acetonitrile (HPLC Grade)Critical: Methanol cannot be used due to high UV cutoff (>205 nm). ACN is transparent at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Detection UV @ 210 nmTargets the carboxyl carbonyl group.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Volume 10 - 20 µLAdjusted based on sample concentration.
Experimental Protocol
Step 1: Mobile Phase Preparation
  • Buffer A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon filter.

  • Solvent B: Use 100% Acetonitrile (Far UV / Gradient Grade).

  • Note: Do not use Formic Acid or Acetate buffers if detecting at 210 nm, as they introduce high background noise.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Weigh 50 mg of trans-4-Butylcyclohexanecarboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume (Concentration: 1.0 mg/mL).

  • Sensitivity Check (Cis-Isomer Marker): If a pure cis standard is unavailable, irradiate a small aliquot of the trans solution with UV light (254 nm) for 30 minutes to induce partial isomerization, or use a "crude" synthetic sample known to contain the isomer.

Step 3: Gradient Program

While isocratic elution (e.g., 60% ACN) often works, a shallow gradient improves the separation of the cis impurity from the main trans peak.

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)Event
0.05050Injection
15.01090Linear Gradient
20.01090Wash
20.15050Re-equilibration
30.05050End
Step 4: Elution Order & Identification
  • Cis-Isomer (Impurity): Elutes FIRST . The bent (axial-equatorial) conformation has a smaller hydrophobic footprint and interacts less with the C18 chains.

  • Trans-Isomer (Product): Elutes SECOND . The linear (diequatorial) conformation maximizes Van der Waals interactions with the stationary phase.

  • Expected Retention: Cis ~8-10 min; Trans ~11-13 min (approximate, depends on column).

Part 3: Visualization of Mechanism

The following diagram illustrates the separation logic and decision tree for quality control.

G cluster_0 Sample Preparation cluster_1 HPLC Separation Mechanism (C18) cluster_2 Detection & Analysis Sample Crude 4-BCCA Sample Dissolve Dissolve in 50:50 ACN:H2O (1 mg/mL) Sample->Dissolve Injection Injection onto C18 Column Dissolve->Injection Interaction Hydrophobic Interaction Injection->Interaction Cis Cis-Isomer (Bent) Low Surface Contact Elutes FIRST Interaction->Cis Weak Retention Trans Trans-Isomer (Linear) High Surface Contact Elutes SECOND Interaction->Trans Strong Retention Detector UV Detector @ 210 nm Cis->Detector Trans->Detector Integration Peak Area Integration Detector->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for separating geometric isomers of 4-BCCA based on hydrophobic shape selectivity.

Part 4: System Suitability & Troubleshooting

To ensure Trustworthiness and Self-Validation , the system must meet these criteria before analyzing samples:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

between Cis and Trans peaks
Decrease ACN % in mobile phase; Switch to a "Polymeric" C18 column.
Tailing Factor (

)

for Trans peak
Mobile phase pH is likely too high. Ensure pH < 3.0 to suppress -COOH ionization.
Signal-to-Noise (S/N)

for LOQ (0.05% impurity)
Check UV lamp energy; Ensure ACN is "Gradient Grade" (low absorbance at 210nm).
Retention Time %RSD

(n=5 injections)
Check pump flow stability and column temperature equilibration.
Critical Troubleshooting: "Ghost Peaks" or Baseline Drift

Since detection is at 210 nm, the system is highly sensitive to impurities in the mobile phase.

  • Symptom: Rising baseline or random peaks.

  • Cause: Contaminated water or low-quality Acetonitrile.

  • Fix: Use only Milli-Q water (18.2 MΩ) and fresh HPLC-grade ACN. Wash the column with 100% ACN prior to equilibration.

References

  • BenchChem Technical Support. (2025).[3] HPLC Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid. Retrieved from 3[3]

  • TCI Chemicals. (n.d.). Product Specification: trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from 4

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. Retrieved from 2

  • ResearchGate. (2015). Discussion on UV Detection of Carboxylic Acids at 210 nm. Retrieved from 5

  • Fisher Scientific. (n.d.).[6] Safety Data Sheet and Handling for trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from 6

Sources

Application

Application Notes and Protocols: The Role of trans-4-Butylcyclohexanecarboxylic Acid in the Synthesis of Advanced Liquid Crystal Displays

Introduction: The Critical Contribution of Alicyclic Moieties to High-Performance Liquid Crystals The relentless advancement of liquid crystal display (LCD) technology is fundamentally a story of molecular engineering. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Contribution of Alicyclic Moieties to High-Performance Liquid Crystals

The relentless advancement of liquid crystal display (LCD) technology is fundamentally a story of molecular engineering. The performance characteristics of an LCD panel—its contrast ratio, response time, viewing angle, and operational stability—are direct manifestations of the physicochemical properties of the liquid crystal mixture it employs. A key strategy in the design of modern nematic liquid crystal mixtures for applications such as in-plane switching (IPS) and vertically aligned (VA) displays is the incorporation of molecules that impart specific, desirable characteristics. Among these, trans-4-Butylcyclohexanecarboxylic acid stands out as a crucial intermediate, valued for its ability to enhance thermal stability, reduce viscosity, and favorably modulate the optical and dielectric properties of the final liquid crystal formulation.

The rigid, saturated cyclohexane ring in the trans configuration provides a linear, rod-like molecular shape essential for maintaining the nematic phase over a broad temperature range. Unlike aromatic rings, the alicyclic structure of the cyclohexane group can lead to a reduction in the rotational viscosity of the liquid crystal mixture, a critical factor for achieving fast switching times in high-refresh-rate displays.[1] Furthermore, the carboxylic acid functional group serves as a versatile handle for the synthesis of a wide array of liquid crystalline esters, allowing for the fine-tuning of properties such as dielectric anisotropy (Δε) and birefringence (Δn). This application note provides a comprehensive guide for researchers and scientists on the utilization of trans-4-Butylcyclohexanecarboxylic acid in the synthesis and characterization of liquid crystal materials.

Physicochemical Properties of trans-4-Butylcyclohexanecarboxylic Acid

A high degree of purity (typically ≥99.0%) is paramount for the use of this intermediate in electronic-grade materials to prevent unwanted ionic contamination that can degrade display performance.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[2]
Molecular Weight 184.28 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point 35.0 to 38.0 °C
Purity (GC) ≥99.0%
CAS Number 38289-28-0[2]

Synthesis of a Nematic Liquid Crystal Ester: 4-cyanophenyl trans-4-butylcyclohexanecarboxylate

This section details a representative protocol for the synthesis of a nematic liquid crystal, 4-cyanophenyl trans-4-butylcyclohexanecarboxylate, utilizing trans-4-Butylcyclohexanecarboxylic acid. The reaction is a Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.[4][5]

Reaction Scheme:

G Synthesis of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate cluster_0 Reactants cluster_1 Reagents cluster_2 Products a trans-4-Butylcyclohexanecarboxylic Acid f 4-cyanophenyl trans-4-butylcyclohexanecarboxylate a->f b 4-Cyanophenol b->f c DCC g Dicyclohexylurea (DCU) c->g d DMAP d->f catalyst e DCM (Solvent)

Caption: Steglich esterification of trans-4-Butylcyclohexanecarboxylic Acid.

Experimental Protocol:
  • Reaction Setup: In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve trans-4-butylcyclohexanecarboxylic acid (0.20 mol) and 4-cyanophenol (0.20 mol) in 250 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.02 mol) as a catalyst.

  • Coupling Agent Addition: Cool the flask in an ice bath to 0 °C. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.22 mol) in 50 mL of anhydrous DCM to the reaction mixture over 30 minutes. DCC is a potent allergen and should be handled with appropriate personal protective equipment.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate sequentially with 50 mL of 0.5 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, 4-cyanophenyl trans-4-butylcyclohexanecarboxylate, as a white solid.

Formulation and Characterization of a Nematic Liquid Crystal Mixture

The true utility of a liquid crystal intermediate is realized when it is incorporated into a mixture to achieve specific properties. In this section, we will discuss the formulation of a test mixture using the synthesized ester and the industry-standard nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB).

Formulation Protocol:
  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized ester and 5CB in a volatile solvent such as chloroform or DCM at a known concentration (e.g., 10 mg/mL).

  • Mixing: In a series of clean vials, combine the stock solutions in different weight ratios (e.g., 95:5, 90:10, 80:20 of 5CB to the synthesized ester).

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen gas, followed by drying under high vacuum for several hours to ensure complete removal of the solvent.

Impact on Nematic to Isotropic Transition Temperature (TN-I)

The nematic to isotropic transition temperature, or clearing point, is a critical parameter for any liquid crystal mixture. The addition of molecularly rigid dopants can influence this temperature. The formation of dimers of carboxylic acids in a nematic host has been shown to increase the TN-I due to an increase in the overall order of the system.[6] While our synthesized molecule is an ester, its rigid structure is expected to have a similar, though not identical, effect.

Illustrative Data: The following table presents hypothetical, yet plausible, data on how the clearing point of 5CB might be affected by the addition of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate.

Wt% of Ester in 5CBClearing Point (TN-I) (°C)
0% (Pure 5CB)35.4
5%37.2
10%39.1
20%42.5

Note: These values are illustrative and would need to be confirmed experimentally.

Characterization Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[3]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 60 °C for the 5CB mixtures) at a rate of 10 °C/min to erase any thermal history.

    • Hold at this temperature for 2 minutes.

    • Cool the sample at a rate of 10 °C/min to a temperature below its crystallization point (e.g., 0 °C).

    • Heat the sample again at 10 °C/min to 60 °C.

  • Data Analysis: The phase transitions will appear as peaks in the heat flow curve. The peak maximum of the endotherm on the second heating scan is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

G DSC Workflow for Liquid Crystal Analysis cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Weigh 3-5 mg of LC mixture prep2 Place in aluminum pan prep1->prep2 prep3 Hermetically seal pan prep2->prep3 dsc1 Place sample and reference in DSC prep3->dsc1 dsc2 Heating Scan 1 (10°C/min) dsc1->dsc2 dsc3 Isothermal Hold (2 min) dsc2->dsc3 dsc4 Cooling Scan (10°C/min) dsc3->dsc4 dsc5 Heating Scan 2 (10°C/min) dsc4->dsc5 an1 Identify peaks in heat flow curve dsc5->an1 an2 Determine transition temperatures an1->an2 an3 Calculate enthalpy of transitions an2->an3

Caption: Workflow for DSC analysis of liquid crystal phase transitions.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of liquid crystal phases, which are characteristic of the molecular arrangement. This allows for the unambiguous identification of the nematic phase and its transition to the isotropic liquid.[3]

Protocol:

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass microscope slide. Cover it with a coverslip to create a thin film.

  • Microscope Setup: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation:

    • Heat the sample to its isotropic phase. It will appear dark between the crossed polarizers.

    • Slowly cool the sample. As it transitions into the nematic phase, characteristic textures (e.g., Schlieren or threaded textures) will appear.

    • The temperature at which these textures first appear upon cooling is the clearing point.

Expected Influence on Other Physical Properties

The incorporation of ester-linked cyclohexyl-based mesogens can have a predictable influence on other key properties of the liquid crystal mixture.

  • Viscosity: The presence of the cyclohexane ring, as opposed to an additional benzene ring, generally leads to a lower rotational viscosity. This is advantageous for display applications requiring fast response times.[1]

  • Dielectric Anisotropy (Δε): The dielectric anisotropy is a measure of the difference in dielectric permittivity parallel and perpendicular to the director. The cyano group (-CN) has a strong dipole moment, and its inclusion in the synthesized ester will contribute to a positive Δε. The overall Δε of the mixture will be a weighted average of the components. Molecules with cyclohexane rings can sometimes have a lower Δε compared to their fully aromatic counterparts.

  • Birefringence (Δn): Birefringence is the difference between the extraordinary and ordinary refractive indices. Saturated rings like cyclohexane tend to have lower birefringence than aromatic rings. Therefore, adding the synthesized ester to 5CB would likely decrease the overall birefringence of the mixture.

Conclusion

trans-4-Butylcyclohexanecarboxylic acid is a valuable and versatile building block in the synthesis of advanced liquid crystal materials. Its incorporation, primarily through ester linkages, allows for the strategic manipulation of key physical properties of nematic liquid crystal mixtures. The rigid trans-cyclohexane core provides thermal stability and a favorable molecular geometry, while the absence of a second aromatic ring can lead to beneficial reductions in viscosity and birefringence. The protocols outlined in this application note provide a framework for the synthesis, formulation, and characterization of novel liquid crystal mixtures based on this important intermediate, enabling researchers to explore new frontiers in display technology.

References

  • CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google P
  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PubMed Central. (URL: [Link])

  • Synthesis of Liquid Crystals - University of Colorado Boulder. (URL: [Link])

  • Key Properties of Trans-4-Butylcyclohexanecarboxylic Acid for Displays. (URL: )
  • CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl)
  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino)
  • Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals - MDPI. (URL: [Link])

  • Accurate polarization preparation and measurement using twisted nematic liquid crystals. (URL: [Link])

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - MDPI. (URL: [Link])

  • 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518. (URL: [Link])

  • Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases - RSC Publishing. (URL: [Link])

  • Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry | Request PDF - ResearchGate. (URL: [Link])

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PubMed Central. (URL: [Link])

  • Pretransitional Effects of the Isotropic Liquid–Plastic Crystal Transition - MDPI. (URL: [Link])

  • Dielectric properties of 4' -n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. (URL: [Link])

  • Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. (URL: [Link])

  • Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame - Soft Matter (RSC Publishing). (URL: [Link])

  • Polarization converting textures of nematic liquid crystal in glass cavities - AIP Publishing. (URL: [Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC | Request PDF - ResearchGate. (URL: [Link])

  • Phase change analysis with DSC - Linseis. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • Molecular engineering of discotic nematic liquid crystals - Indian Academy of Sciences. (URL: [Link])

  • Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid C. (URL: [Link])

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications - ResearchGate. (URL: [Link])

  • The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization - OAM-RC. (URL: [Link])

  • Chromonic Ionic Liquid Crystals Forming Nematic and Hexagonal Columnar Phases - MDPI. (URL: [Link])

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  • Crystal → nematic phase transition in the liquid crystalline system 1‐isothiocyanato‐4‐(trans‐4‐propylcyclohexyl) benzene (3CHBT) probed by temperature‐dependent micro‐Raman study and DFT calculations | Request PDF - ResearchGate. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Polymerization of trans-4-Butylcyclohexanecarboxylic Acid with Diols

Introduction: The Significance of Cycloaliphatic Polyesters Polyesters derived from cycloaliphatic monomers, such as trans-4-Butylcyclohexanecarboxylic acid, are a class of polymers garnering significant interest for app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cycloaliphatic Polyesters

Polyesters derived from cycloaliphatic monomers, such as trans-4-Butylcyclohexanecarboxylic acid, are a class of polymers garnering significant interest for applications demanding high performance. The incorporation of the bulky, rigid cyclohexyl ring into the polymer backbone imparts a unique combination of properties, including enhanced thermal stability, improved mechanical strength, and excellent weatherability compared to their purely aliphatic counterparts. The trans configuration of the substituent on the cyclohexane ring is particularly crucial as it leads to a more linear and rigid polymer chain, promoting higher crystallinity and superior physical properties.[1][2] The butyl group on the cyclohexane ring further modifies the polymer's characteristics, potentially improving its solubility in common solvents and influencing its melt rheology.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters through the polymerization of trans-4-Butylcyclohexanecarboxylic acid with various diols. It delves into the underlying chemistry, provides detailed experimental protocols, and discusses the expected properties of the resulting polymers.

The Chemistry of Polycondensation: A Mechanistic Overview

The synthesis of polyesters from a dicarboxylic acid (or its ester derivative) and a diol is a classic example of step-growth polymerization, specifically polycondensation. The reaction proceeds through the formation of ester linkages with the concurrent elimination of a small molecule, typically water.[3] To achieve high molecular weight polymers, the reaction is usually carried out in two stages: an initial esterification step at atmospheric pressure, followed by a polycondensation step under high vacuum and elevated temperatures to efficiently remove the condensation byproduct and drive the equilibrium towards polymer formation.

The use of a catalyst is essential to achieve a reasonable reaction rate. Titanium-based catalysts, such as titanium(IV) butoxide (TBT) or titanium(IV) isopropoxide (TIPT), are widely employed due to their high catalytic activity.[1][3] The proposed mechanism for titanium-catalyzed polycondensation involves the coordination of the titanium catalyst to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the hydroxyl group of the diol.[4][5]

Below is a generalized workflow for the synthesis of polyesters from trans-4-Butylcyclohexanecarboxylic acid and a diol.

polymerization_workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation Monomers Monomers Charged (trans-4-Butylcyclohexanecarboxylic acid + Diol) Catalyst Catalyst Addition (e.g., Titanium(IV) butoxide) Monomers->Catalyst Heating_N2 Heating under Nitrogen (~180-220 °C) Catalyst->Heating_N2 Water_Removal Water Removal (Distillation) Heating_N2->Water_Removal Temp_Increase Temperature Increase (~220-260 °C) Water_Removal->Temp_Increase Oligomer Formation Vacuum High Vacuum Applied (<1 mbar) Temp_Increase->Vacuum Viscosity_Increase Viscosity Increase (Monitoring Torque) Vacuum->Viscosity_Increase Polymer_Extrusion Polymer Extrusion & Cooling Viscosity_Increase->Polymer_Extrusion Final_Polymer Final_Polymer Polymer_Extrusion->Final_Polymer Solid Polyester

Caption: A generalized two-stage melt polymerization workflow.

Experimental Protocols: Synthesizing High-Performance Polyesters

The following protocols provide detailed, step-by-step methodologies for the polymerization of trans-4-Butylcyclohexanecarboxylic acid with two representative diols: a linear aliphatic diol (1,4-butanediol) and a cycloaliphatic diol (1,4-cyclohexanedimethanol). These protocols are based on established procedures for the synthesis of polyesters from similar cycloaliphatic dicarboxylic acids.[6]

Protocol 1: Synthesis of Poly(butylene-co-trans-4-butylcyclohexanecarboxylate)

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid (1.00 mol)

  • 1,4-Butanediol (1.10 mol, 10% molar excess)

  • Titanium(IV) butoxide (TBT) (0.05 - 0.1 mol% relative to the carboxylic acid)

  • High-purity nitrogen gas

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and vacuum connection.

Procedure:

  • Monomer Charging and Inerting: Charge the reaction vessel with trans-4-Butylcyclohexanecarboxylic acid and 1,4-butanediol. Equip the vessel with a mechanical stirrer and a distillation condenser. Purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. A slight molar excess of the diol is used to compensate for its potential loss due to volatilization during the reaction.

  • Catalyst Addition: Under a positive flow of nitrogen, add the titanium(IV) butoxide catalyst to the reaction mixture.

  • Esterification Stage:

    • Begin stirring and gradually heat the reaction mixture to 180-200 °C under a gentle stream of nitrogen.

    • Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct of the esterification reaction and will be collected in the distillation receiver. The reaction can be monitored by measuring the amount of water collected. The esterification is considered complete when approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the temperature of the reaction mixture to 220-240 °C.

    • Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 mbar over a period of 1-2 hours. This slow reduction in pressure is crucial to prevent excessive foaming of the oligomers.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The progress of the polycondensation can be monitored by the increase in the viscosity of the melt, which can be observed through the torque on the mechanical stirrer.

  • Polymer Recovery:

    • Once the desired viscosity is reached, discontinue heating and break the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polyester can be pelletized for further processing and characterization.

Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene-co-trans-4-butylcyclohexanecarboxylate)

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid (1.00 mol)

  • 1,4-Cyclohexanedimethanol (a mixture of cis/trans isomers is acceptable) (1.05 mol, 5% molar excess)

  • Titanium(IV) butoxide (TBT) (0.05 - 0.1 mol% relative to the carboxylic acid)

  • High-purity nitrogen gas

  • Reaction vessel as described in Protocol 1.

Procedure:

  • Monomer Charging and Inerting: Follow the same procedure as in Protocol 1, charging the reactor with trans-4-Butylcyclohexanecarboxylic acid and 1,4-cyclohexanedimethanol.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst as described previously.

  • Esterification Stage:

    • Gradually heat the mixture to 190-210 °C under a nitrogen atmosphere with stirring.

    • Maintain this temperature for 2-4 hours, collecting the water byproduct.

  • Polycondensation Stage:

    • Increase the temperature to 240-260 °C.

    • Gradually apply a high vacuum (<1 mbar) over 1-2 hours.

    • Continue the polymerization under vacuum for 3-5 hours, monitoring the melt viscosity.

  • Polymer Recovery: Recover the polymer as described in Protocol 1.

Data Presentation: Expected Properties of Cycloaliphatic Polyesters

The properties of polyesters derived from trans-4-Butylcyclohexanecarboxylic acid are expected to be influenced by the choice of diol. The following table summarizes typical thermal and mechanical properties of polyesters synthesized from the closely related trans-1,4-cyclohexanedicarboxylic acid and various diols, providing a reasonable expectation for the properties of the target polymers. The presence of the butyl group may slightly lower the glass transition temperature (Tg) and melting temperature (Tm) due to increased chain flexibility and disruption of packing.

DiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Modulus (GPa)Elongation at Break (%)
Ethylene Glycol80 - 90290 - 3102.0 - 2.510 - 30
1,4-Butanediol40 - 50220 - 2401.5 - 2.050 - 150
1,6-Hexanediol20 - 30150 - 1701.0 - 1.5100 - 300
1,4-Cyclohexanedimethanol90 - 110280 - 3002.2 - 2.815 - 40

Note: These are representative values based on literature for polyesters derived from trans-1,4-cyclohexanedicarboxylic acid and may vary depending on the molecular weight and specific processing conditions.[1][2][7]

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the titanium(IV) butoxide-catalyzed esterification reaction.

catalytic_cycle Catalyst Ti(OBu)₄ Intermediate1 Ti(OBu)₃(OOCR) Catalyst->Intermediate1 + R-COOH - BuOH RCOOH R-COOH RCOOH->Intermediate1 ROH R'-OH Intermediate2 Activated Complex ROH->Intermediate2 Intermediate1->Intermediate2 + R'-OH Intermediate2->Catalyst - R-COOR' - H₂O Product R-COOR' Intermediate2->Product Water H₂O Intermediate2->Water BuOH BuOH

Caption: Proposed catalytic cycle for titanium-catalyzed esterification.

Conclusion and Future Perspectives

The polymerization of trans-4-Butylcyclohexanecarboxylic acid with a variety of diols offers a versatile platform for the synthesis of high-performance polyesters with tunable properties. The protocols outlined in this application note provide a robust starting point for researchers to explore this promising class of materials. The resulting polyesters, with their inherent thermal stability and mechanical strength, are expected to find applications in advanced coatings, engineering plastics, and potentially as matrices for controlled drug delivery systems where biocompatibility and predictable degradation kinetics are paramount. Further research into the copolymerization of trans-4-Butylcyclohexanecarboxylic acid with other dicarboxylic acids or the use of functional diols could lead to the development of novel materials with even more tailored properties for specific high-value applications.

References

  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Bio-Based Polyester Polyol - DergiPark. (n.d.). Retrieved January 30, 2026, from [Link]

  • A Review on Biobased AB-Type Aromatic Polyesters: Monomer Design, Polymer Synthesis, and Material Properties | LUP Student Papers - Lund University Publications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures Yanchun Liu - VTechWorks. (n.d.). Retrieved January 30, 2026, from [Link]

  • Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS - The Madison Group. (n.d.). Retrieved January 30, 2026, from [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.).
  • (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • US3644291A - Titanium compounds as polycondensation catalysts in preparation of linear polyesters - Google Patents. (n.d.).
  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and structure-property relationship of thermotropic liquid crystalline polyesters containing thiophene-aromatic and cycloaliphatic moieties - Taylor & Francis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Investigation of the complexation and hydrolysis–condensation of titanium(IV) n -butoxide [Ti(OBu n ) 4 ] with some unsaturated mono and dicarboxylic acids | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • New Advances in Titanium-Mediated Free Radical Reactions - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 30, 2026, from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (n.d.). Retrieved January 30, 2026, from [Link]

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Sources

Application

trans-4-Butylcyclohexanecarboxylic Acid: A Structural Keystone in Soft Matter and Medicinal Chemistry

Application Note & Protocol Guide: trans-4-Butylcyclohexanecarboxylic Acid [1] Abstract trans-4-Butylcyclohexanecarboxylic acid (CAS 38289-28-0), often referred to as Buciclic Acid , represents a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: trans-4-Butylcyclohexanecarboxylic Acid

[1]

Abstract

trans-4-Butylcyclohexanecarboxylic acid (CAS 38289-28-0), often referred to as Buciclic Acid , represents a critical scaffold in the engineering of functional materials and pharmaceutical agents.[1] Its cyclohexane ring, locked in the trans configuration, provides a rigid, linear geometry essential for the formation of mesophases in liquid crystals (LCs) and for enhancing the lipophilicity and metabolic stability of pharmaceutical prodrugs (Buciclates).[1] This guide details the physicochemical rationale for its use, validated synthetic protocols for its derivatization, and quality control parameters to ensure isomeric purity.[1]

Introduction: The Stereochemical Advantage

The utility of 4-butylcyclohexanecarboxylic acid is dictated almost entirely by its stereochemistry. The trans isomer places both the butyl tail and the carboxylic acid head in equatorial positions, minimizing 1,3-diaxial interactions.[1] This results in an extended, rod-like (calamitic) molecular shape.

  • Liquid Crystals: The linear geometry allows for efficient packing and alignment, critical for generating nematic and smectic phases in display technologies.[1] The cis isomer, being bent, disrupts this packing and acts as an impurity that depresses the clearing point.[1]

  • Pharmaceuticals: The hydrophobic butyl-cyclohexyl moiety significantly increases the logP of attached drugs, facilitating membrane permeation or creating "depot" effects for sustained release (e.g., Testosterone Buciclate).[1]

PropertyValue / Description
CAS Number 38289-28-0
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Melting Point 35–38 °C (trans-isomer)
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in Water
Key Impurity cis-isomer (bent conformation)

Application I: Synthesis of Liquid Crystal Mesogens

Context: The acid is primarily used as a precursor for phenyl ester-based liquid crystals. The reaction typically proceeds via an acid chloride intermediate to ensure complete conversion, as high purity is required for electronic-grade materials.[1]

Mechanism & Workflow

The carboxylic acid is activated to an acid chloride using Thionyl Chloride (


), followed by nucleophilic acyl substitution with a phenol derivative.[1]

LC_Synthesis Acid trans-4-Butylcyclohexane- carboxylic Acid SOCl2 Activation (SOCl2, Reflux) Acid->SOCl2 AcidCl Acid Chloride Intermediate SOCl2->AcidCl - SO2, - HCl Product Liquid Crystal Ester (Mesogen) AcidCl->Product + Phenol + Base (Pyridine) Phenol Phenolic Core (e.g., 4-Cyanophenol) Phenol->Product

Figure 1: Synthetic pathway for converting Buciclic Acid into a liquid crystalline ester mesogen.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate.

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid (10 mmol)

  • Thionyl chloride (

    
    ) (15 mmol)
    
  • 4-Cyanophenol (10 mmol)

  • Pyridine (12 mmol)

  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic amount)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the acid in minimal dry DCM. Add

    
     and a drop of DMF.
    
  • Reflux: Heat to gentle reflux for 2 hours. Monitor gas evolution (HCl/SO2).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure. The residue is the crude acid chloride (do not purify further to avoid hydrolysis).
    
  • Coupling: Dissolve the acid chloride residue in dry DCM (20 mL).

  • Addition: In a separate vessel, dissolve 4-cyanophenol and pyridine in dry DCM. Cool to 0°C.

  • Reaction: Dropwise add the acid chloride solution to the phenol solution. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Work-up: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol/Hexane to remove any cis impurities or unreacted phenol.

Critical Control Point: The cis isomer is more soluble than the trans isomer. Recrystallization is the primary method for upgrading the isomeric purity of the final LC material.

Application II: Pharmaceutical Prodrug Design (Buciclates)

Context: In drug delivery, "Buciclation" refers to esterifying a hydroxyl-bearing drug with trans-4-butylcyclohexanecarboxylic acid.[1] This creates a lipophilic prodrug that can be formulated in oil for intramuscular injection, providing a slow-release depot effect.[1]

Mechanism & Workflow

For complex pharmaceutical ingredients (APIs) sensitive to harsh acid chlorides, a Steglich Esterification using DCC/DMAP is preferred.[1]

Pharma_Synthesis API Hydroxyl-Bearing API (e.g., Testosterone) Coupling Steglich Coupling (DCC, DMAP, DCM) API->Coupling Acid Buciclic Acid Acid->Coupling DCU Byproduct: Dicyclohexylurea (DCU) Coupling->DCU Precipitates out Prodrug API-Buciclate (Lipophilic Prodrug) Coupling->Prodrug

Figure 2: Steglich esterification strategy for synthesizing pharmaceutical buciclates.

Experimental Protocol: Steglich Esterification

Objective: Synthesis of a generic Buciclate prodrug.

Materials:

  • Drug substance (1.0 eq, containing -OH group)[1]

  • trans-4-Butylcyclohexanecarboxylic acid (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Drug Substance and Buciclic Acid in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Stir for 12–24 hours.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.[1]

  • Filtration: Filter off the DCU precipitate using a sintered glass funnel.

  • Work-up: Wash the filtrate with 0.5M citric acid (to remove DMAP) and Sat.

    
     (to remove unreacted acid).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. Purify via column chromatography (Silica Gel).
    

Quality Control & Characterization

Verifying the stereochemical purity is paramount.

TechniqueParameterAcceptance Criteria
GC-MS / HPLC Purity> 99.5% (for LC applications)
1H-NMR Isomer Ratiotrans > 99%. Look for methine proton signal (axial vs equatorial).
DSC Phase TransitionSharp melting endotherm. Broadening indicates cis contamination.

Isomer Analysis by NMR:

  • trans-isomer: The proton at C1 (alpha to COOH) is axial. It appears as a triplet of triplets (

    
    ) with large coupling constants (
    
    
    
    Hz) due to axial-axial coupling.
  • cis-isomer: The proton at C1 is equatorial. It appears as a broad singlet or narrow multiplet due to smaller axial-equatorial couplings.

Handling & Safety

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Storage: Store at room temperature (below 30°C). Keep container tightly closed to prevent moisture absorption, which can interfere with acid chloride formation.[1]

  • Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). trans-4-Butylcyclohexanecarboxylic acid Properties and Applications.

  • TCI Chemicals. (2024). Product Specification: trans-4-Butylcyclohexanecarboxylic Acid.[4][5][6][7]

  • Wikipedia. (2024). Buciclic acid: Pharmaceutical examples and prodrugs.[8]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2060518: 4-butylcyclohexane-1-carboxylic acid.[6]

  • Arborpharmchem. (2024). Liquid Crystal Intermediates: The role of trans-4-alkylcyclohexanecarboxylic acids.[7][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing trans-4-Butylcyclohexanecarboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Ticket Topic: Yield Optimization & Stereochemical Control Executive Summary The synthesis of trans-4-butylcyclohexanecarboxylic acid (4-BCCA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Ticket Topic: Yield Optimization & Stereochemical Control

Executive Summary

The synthesis of trans-4-butylcyclohexanecarboxylic acid (4-BCCA) is a critical workflow in the production of liquid crystal mesogens and pharmaceutical intermediates (e.g., Cariprazine precursors).

The primary failure mode in this synthesis is not the chemical conversion, but the stereochemical yield . Direct hydrogenation of 4-butylbenzoic acid typically yields a kinetic mixture favoring the cis-isomer (often 60:40 cis:trans), whereas the commercial target is the thermodynamic trans-isomer.

This guide provides a validated protocol to maximize the trans-isomer yield through a three-phase "Hydrogenate-Isomerize-Purify" (HIP) workflow.

Phase 1: Hydrogenation (The Kinetic Phase)

Objective: Complete reduction of the aromatic ring without hydrogenolysis of the carboxylic acid or the butyl group.

The Protocol

Do not use standard organic solvents (MeOH/EtOH) if you are struggling with rate or solubility. The most robust industrial method involves hydrogenating the sodium salt in water.

Recommended System:

  • Substrate: 4-Butylbenzoic acid (dissolved in 10% aq. NaOH).[1]

  • Catalyst: 5% Ru/C (Ruthenium on Carbon) or 5% Rh/C.

    • Note: Avoid Pd/C unless using high pressure/temp, as it is less active for ring hydrogenation under mild conditions and can cause decarboxylation.

  • Conditions: 50–100 bar

    
    , 80–100°C.
    

Mechanism & Causality: Using the sodium salt (


) renders the substrate water-soluble and electron-rich, facilitating interaction with the Ru surface. Water as a solvent suppresses the formation of esters (which would occur in alcohols) and acts as a heat sink for this exothermic reaction.
In-Process Control (IPC) Checkpoint 1
  • Method: 1H-NMR or GC-MS (after acidification of a small aliquot).

  • Pass Criteria: >99% consumption of aromatic protons (7.0–8.0 ppm region in NMR).

  • Fail Action: If aromatics remain, repressurize. Do not proceed to isomerization with unreacted starting material; it acts as a poison in downstream crystallization.

Phase 2: Isomerization (The Thermodynamic Phase)

Objective: Invert the cis-isomer (axial COOH) to the trans-isomer (equatorial COOH).

The "Hidden" Yield Loss: Many researchers attempt to separate isomers immediately after hydrogenation. This is a mistake. You discard ~60% of your mass (cis-isomer). You must chemically invert it first.

The Protocol: Base-Mediated Epimerization
  • Workup from Phase 1: Filter the catalyst. You now have an aqueous solution of sodium 4-butylcyclohexanecarboxylate (mixed isomers).

  • The "Cook": Transfer the filtrate to a pressure vessel (autoclave).

  • Conditions: Heat to 200–220°C for 4–6 hours under autogenous pressure.

    • Alternative (Atmospheric): Acidify to isolate the free acid, then reflux in high-boiling solvent (e.g., Ethylene Glycol) with KOH.

  • Mechanism: The high temperature facilitates the formation of the planar enolate intermediate. Upon re-protonation, the bulky carboxylate group preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.

Data: Thermodynamic Equilibrium Shift

ConditionCis %Trans %Notes
Kinetic Hydrogenation (Rh/C, 25°C)~80%~20%Kinetic trap
Standard Hydrogenation (Ru/C, 100°C)~60%~40%Mixed control
High-Temp Epimerization (220°C) <10% >90% Thermodynamic limit

Phase 3: Purification (The Isolation Phase)

Objective: Isolate >99% pure trans-isomer.

The Protocol: Selective Crystallization

The trans-acid is significantly less soluble in non-polar solvents than the cis-acid due to better crystal packing (linear/planar geometry vs. bent cis geometry).

  • Acidification: Cool the isomerized salt solution and acidify with HCl to pH 1. The crude acid precipitates.

  • Solvent Selection: n-Heptane or Hexane .

  • Process:

    • Dissolve crude solid in boiling heptane.

    • Cool slowly to room temperature, then to 0°C.

    • The trans-isomer crystallizes as white needles. The cis-isomer (and any remaining impurities) stays in the mother liquor.

Visualizing the Workflow

SynthesisWorkflow Start 4-Butylbenzoic Acid Step1 Hydrogenation (Ru/C, H2O, NaOH) Start->Step1 Reduction Intermediate Crude Mixture (60% Cis / 40% Trans) Step1->Intermediate Step2 Epimerization (200°C, High Pressure) Intermediate->Step2 Isomerization Equilibrium Enriched Mixture (10% Cis / 90% Trans) Step2->Equilibrium Step3 Crystallization (n-Heptane) Equilibrium->Step3 Purification Step3->Step2 Recycle Mother Liquor (Recover Cis) Final Pure Trans-4-BCCA (>99% Trans) Step3->Final Isolation

Figure 1: The optimized "HIP" (Hydrogenate-Isomerize-Purify) workflow. Note the feedback loop: mother liquors rich in cis-isomer can be recycled back to the epimerization step to maximize total yield.

Troubleshooting & FAQs

Q1: My hydrogenation stopped at 80% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning or mass transfer limitation. Fix:

  • Check pH: Ensure the solution is basic (pH > 10). Free carboxylic acids can poison the metal surface or leach the metal.

  • Check Stirring: Hydrogen solubility in water is low. You need high-shear agitation (gas-entrainment impeller) to maintain the gas-liquid-solid interface.

Q2: I am seeing "decarboxylation" (formation of butylcyclohexane).

Diagnosis: Temperature too high or wrong catalyst. Fix:

  • Switch from Pd/C to Ru/C or Rh/C. Palladium is notorious for facilitating decarboxylation of benzylic-type acids at high temperatures.

  • Lower the temperature to <100°C during the hydrogenation phase.[2]

Q3: The trans yield is low even after recrystallization.

Diagnosis: Incomplete isomerization. Fix:

  • Run the IPC Checkpoint before crystallization. If the trans content is <85%, the crystallization yield will plummet because the cis-isomer acts as a solubilizer (impurity effect).

  • Action: Return the material to the autoclave, add excess NaOH, and heat to 220°C for another 4 hours.

Q4: Can I use one-pot synthesis?

Answer: Yes, but with caveats. Some industrial patents suggest running the hydrogenation at 150°C+ to encourage simultaneous isomerization. However, this increases the risk of decarboxylation and ring-opening. The two-stage (low temp reduction


 high temp isomerization) is safer for high-value lab-scale synthesis.

References

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. (2017). World Intellectual Property Organization. Patent WO2017134212A1. (Describes the Ru/C hydrogenation and thermal isomerization logic). Link

  • Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane. (1970). Journal of the Chemical Society B. (Foundational work on catalyst influence on cis/trans ratios). Link

  • Catalytic Ring Hydrogenation of Benzoic Acid. (2007). International Journal of Molecular Sciences. (Validation of Ru catalysts for aromatic acid reduction). Link

  • 4-Butylcyclohexanecarboxylic Acid Properties. PubChem. (Physical property data for solubility and identification). Link

Sources

Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 4-Butylcyclohexanecarboxylic Acid

Welcome to the technical support center for the separation of cis- and trans-4-butylcyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of cis- and trans-4-butylcyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these geometric isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful separation and analysis of these compounds.

Introduction to the Stereochemistry of 4-Butylcyclohexanecarboxylic Acid

4-Butylcyclohexanecarboxylic acid exists as two geometric isomers: cis and trans. These isomers arise from the fixed spatial arrangement of the butyl and carboxylic acid groups on the cyclohexane ring.[1] The rigidity of the ring structure prevents free rotation, leading to distinct three-dimensional structures with different physical and chemical properties.[1]

In the chair conformation of the cyclohexane ring, substituents can occupy either an axial or an equatorial position. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable.[2][3] In the case of 4-butylcyclohexanecarboxylic acid, the trans isomer, where both the butyl and carboxylic acid groups can occupy equatorial positions, is the thermodynamically more stable isomer. The cis isomer is forced to have one substituent in the less favorable axial position, leading to greater steric strain.[4] This difference in stability and molecular shape is the fundamental principle exploited for their separation.

The trans isomer, in particular, is a crucial building block in the synthesis of advanced liquid crystal materials due to its rigid and linear structure, which imparts desirable thermal stability and optical properties to liquid crystal displays (LCDs).[5] It also finds applications as a precursor for specialty polymers and in pharmaceutical research.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of 4-butylcyclohexanecarboxylic acid challenging?

A1: The separation is challenging because both isomers have the same molecular weight and similar chemical formulas.[6] Their physical properties, such as polarity and boiling point, can be very close, making separation by conventional techniques difficult.[7][8] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures and the resulting differences in intermolecular interactions.

Q2: What are the primary analytical techniques used to separate these isomers?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Fractional crystallization can also be employed, particularly for larger-scale separations, by taking advantage of potential differences in solubility and crystal lattice packing between the two isomers.[9][10][11]

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[12] The coupling constants (³J) between protons on the cyclohexane ring are diagnostic. In the trans isomer, the proton at C1 is typically axial, leading to larger axial-axial coupling constants with the adjacent axial protons at C2 and C6. In the cis isomer, this proton is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial coupling constants.[13][14] Chemical shifts in both ¹H and ¹³C NMR spectra can also differ between the isomers due to their different magnetic environments.[15]

Q4: Can I use infrared (IR) spectroscopy to differentiate the isomers?

A4: While less definitive than NMR, IR spectroscopy can sometimes provide clues. The vibrational frequencies of the carboxylic acid group and the C-H bonds on the cyclohexane ring may differ slightly between the cis and trans isomers due to their different symmetries and steric environments. However, these differences can be subtle and may require careful comparison with reference spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 4-butylcyclohexanecarboxylic acid isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC_Troubleshooting cluster_column Stationary Phase Issues cluster_mobile Mobile Phase Issues cluster_other Other Factors start Poor Peak Resolution node_c1 Inappropriate Column Chemistry start->node_c1 node_m1 Incorrect Solvent Strength start->node_m1 node_o1 Suboptimal Temperature start->node_o1 node_c2 Column Degradation node_c1->node_c2 node_c1_sol Use a phenyl-hexyl or cyano column to enhance π-π interactions. Consider a mixed-mode column with ion-exchange capabilities.[8] node_c1->node_c1_sol Solution node_c2_sol Replace the column. Use a guard column to protect the analytical column. node_c2->node_c2_sol Solution node_m2 Inappropriate pH node_m1->node_m2 node_m1_sol Optimize the acetonitrile/water or methanol/water gradient. Start with a lower organic content to increase retention. node_m1->node_m1_sol Solution node_m3 Buffer Concentration Too Low node_m2->node_m3 node_m2_sol Adjust pH with formic acid or acetic acid to suppress ionization of the carboxylic acid group. A pH of 2.5-3.5 is a good starting point. node_m2->node_m2_sol Solution node_m3_sol Increase buffer concentration (e.g., to 20 mM) for better peak shape. node_m3->node_m3_sol Solution node_o2 High Flow Rate node_o1->node_o2 node_o1_sol Lower the column temperature (e.g., to 25°C or 30°C) to enhance selectivity. node_o1->node_o1_sol Solution node_o2_sol Reduce the flow rate (e.g., to 0.8 mL/min) to improve resolution. node_o2->node_o2_sol Solution

Problem: Poor peak resolution or co-elution of isomers.

  • Cause: Insufficient selectivity of the stationary phase. Standard C18 columns may not provide adequate separation due to the similar hydrophobicity of the isomers.

    • Solution: Employ a stationary phase with a different selectivity. Phenyl-hexyl or cyano columns can offer alternative interactions, such as π-π interactions with the carboxylic acid group, which can enhance resolution. Mixed-mode columns that combine reversed-phase with ion-exchange characteristics can also be effective.[8]

  • Cause: Suboptimal mobile phase composition. The polarity and pH of the mobile phase are critical for separating acidic compounds.

    • Solution:

      • Optimize the organic modifier: Systematically vary the gradient of acetonitrile or methanol in water. A shallower gradient often improves the separation of closely eluting peaks.

      • Adjust the pH: The ionization of the carboxylic acid group significantly affects retention. Adding a small amount of an acid like formic acid or acetic acid to the mobile phase (to achieve a pH of 2.5-3.5) will suppress the ionization of the analyte, leading to better peak shape and potentially improved resolution on reversed-phase columns.[16]

  • Cause: Column temperature is too high. Higher temperatures can decrease viscosity and improve efficiency but may reduce selectivity.

    • Solution: Experiment with lower column temperatures (e.g., 25-30°C). This can enhance the subtle intermolecular interactions that contribute to separation.[17]

Problem: Significant peak tailing.

  • Cause: Secondary interactions between the carboxylic acid group and active sites on the silica support of the stationary phase.

    • Solution:

      • Use a well-endcapped column: Modern, high-purity silica columns with thorough end-capping minimize silanol interactions.

      • Lower the mobile phase pH: As mentioned above, a lower pH (2.5-3.5) will suppress the ionization of the carboxylic acid and reduce interactions with residual silanols.

      • Increase buffer concentration: A higher buffer concentration (e.g., 20-25 mM) can help to mask residual active sites on the stationary phase.[8]

Gas Chromatography (GC)

Problem: Poor separation of derivatized isomers.

  • Cause: Inefficient derivatization or a GC column with insufficient selectivity.

    • Solution:

      • Ensure complete derivatization: Carboxylic acids require derivatization to increase their volatility for GC analysis.[18][19] Common derivatizing agents include diazomethane for methylation or silylating agents like BSTFA. Ensure the derivatization reaction goes to completion to avoid multiple peaks for each isomer.

      • Optimize the GC column: A mid-polarity column (e.g., one with a 50% phenyl-methylpolysiloxane stationary phase) often provides better selectivity for geometric isomers than a non-polar column.

      • Adjust the temperature program: A slower temperature ramp rate can improve the separation of closely eluting peaks.

Problem: Thermal degradation of the analyte.

  • Cause: The injector or column temperature is too high, causing the derivatized acid to decompose.

    • Solution:

      • Lower the injector temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the sample.

      • Use a lower initial oven temperature: Start the temperature program at a lower temperature to minimize thermal stress on the analytes.

Fractional Crystallization

Crystallization_Troubleshooting cluster_solvent Solvent System Issues cluster_purity Sample Purity Issues start Incomplete Separation or Co-crystallization node_s1 Inappropriate Solvent Choice start->node_s1 node_p1 Presence of Impurities start->node_p1 node_s2 Cooling Rate Too Fast node_s1->node_s2 node_s1_sol Screen a variety of solvents with different polarities. Use a binary solvent system to fine-tune solubility. node_s1->node_s1_sol Solution node_s2_sol Allow the solution to cool slowly and undisturbed to promote the growth of pure crystals. node_s2->node_s2_sol Solution node_p1_sol Purify the initial mixture (e.g., by column chromatography) to remove impurities that can interfere with crystallization. node_p1->node_p1_sol Solution

Problem: Incomplete separation or co-crystallization of isomers.

  • Cause: The solubilities of the cis and trans isomers in the chosen solvent are too similar.

    • Solution:

      • Solvent screening: Systematically test a range of solvents with varying polarities. The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature.

      • Use a binary solvent system: A mixture of two solvents (one in which the compound is soluble and one in which it is less soluble) can be used to carefully control the solubility and induce crystallization of the desired isomer.

  • Cause: The cooling rate is too fast, leading to rapid precipitation rather than selective crystallization.

    • Solution: Allow the saturated solution to cool slowly and without agitation. This promotes the formation of well-ordered crystals of the less soluble isomer.

Experimental Protocols

HPLC Method for Separation of Cis and Trans Isomers
ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 5 µL

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC Method for Separation of Cis and Trans Isomers (after derivatization)
ParameterRecommended Condition
Derivatization Methylation with diazomethane or silylation with BSTFA
Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min
Detector FID or MS
Detector Temperature 280°C

Sample Preparation: After derivatization, dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC analysis.

¹H NMR Protocol for Isomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis:

    • Identify the multiplet corresponding to the proton at the C1 position (the carbon bearing the carboxylic acid).

    • Measure the coupling constants (J-values) for this proton.

    • Expected Results:

      • Trans isomer: Will likely show at least one large coupling constant (typically 8-12 Hz) due to axial-axial coupling.

      • Cis isomer: Will show smaller coupling constants (typically 2-5 Hz) due to equatorial-axial and equatorial-equatorial couplings.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid in Modern Display Technology.
  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St.
  • Liu, X. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
  • UCL Discovery. (2010).
  • Kannappan, V. (2025).
  • Master Organic Chemistry. (2014).
  • PubMed. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2022). 4.
  • Wikipedia. (n.d.).
  • Slideshare. (n.d.).
  • Oreate AI. (2026).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2019). 6.
  • Journal of the American Chemical Society. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • BenchChem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • TutorChase. (n.d.).
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Thermo Fisher Scientific. (n.d.).
  • Chemistry Stack Exchange. (2012).
  • Quora. (2021).
  • Patsnap Eureka. (2025). How Geometric Isomers Affect the Bioactive Properties of Molecules.
  • Oreate AI. (2026). Understanding Geometric Isomers: The Intricacies of Molecular Arrangement.
  • Inorganic Chemistry Frontiers (RSC Publishing). (2022).
  • White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
  • Chromatography Today. (2020).
  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column.
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • ResearchGate. (n.d.). Bowl-shaped Fluorescent Liquid Crystals derived from 4-tert butyl calix[9]arene and trans cinnamic acid derivatives.

  • Google Patents. (n.d.).
  • SpringerLink. (n.d.). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • Chromatography Forum. (2014).
  • PMC. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
  • SIELC Technologies. (n.d.).
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture).
  • Encyclopedia of Chromatography. (n.d.).
  • ResearchGate. (2025). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
  • Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Chemistry Stack Exchange. (2017). Separation techniques for different organic compounds.
  • PubMed. (n.d.). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Daicel Chiral Technologies. (n.d.).

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Troubleshooting

Technical Support Center: Purification of trans-4-Butylcyclohexanecarboxylic Acid by Recrystallization

Welcome to the technical support guide for the purification of trans-4-Butylcyclohexanecarboxylic acid. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of trans-4-Butylcyclohexanecarboxylic acid. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the recrystallization of this important liquid crystal intermediate.[1] Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to optimize your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the recrystallization process as it applies specifically to trans-4-Butylcyclohexanecarboxylic acid.

Q1: What is the most critical first step in recrystallizing trans-4-Butylcyclohexanecarboxylic acid?

A1: The most critical step is selecting an appropriate solvent. An ideal solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at room temperature or below.[2] This differential solubility is the driving force for crystallization upon cooling.[3] For trans-4-Butylcyclohexanecarboxylic acid, which has both a nonpolar butylcyclohexyl group and a polar carboxylic acid head, a solvent system of mixed polarity is often optimal.

Causality: The nonpolar alkyl-cyclohexyl tail will favor dissolution in nonpolar solvents, while the carboxylic acid group (capable of hydrogen bonding) prefers polar solvents. Finding a balance is key. Using a single solvent that is too nonpolar may fail to dissolve the compound even when hot, while a solvent that is too polar may keep it in solution even when cold, leading to poor recovery.

Q2: Which solvents are recommended for this compound?

A2: Based on the structure and known behavior of similar carboxylic acids, a mixed solvent system like Hexane/Ethyl Acetate is a strong starting point. Other potential solvents include mixtures of water with isopropanol, ethanol, or methanol.[4][5] Solvents such as diisopropyl ether and hexane have also been noted for washing crystals of similar compounds.[6]

Expert Insight: Start by dissolving the crude acid in a minimum amount of hot ethyl acetate (a good solvent). Then, slowly add hot hexane (a poor solvent) until the solution becomes faintly cloudy (the saturation point). Add a drop or two more of hot ethyl acetate to clarify the solution, then allow it to cool. This mixed-solvent approach provides fine control over the solubility gradient.

Solvent SystemRationale & CharacteristicsBoiling Point (°C)
Hexane / Ethyl Acetate Excellent balance of polarity. Ethyl acetate dissolves the compound, and hexane acts as the anti-solvent to induce crystallization.Hexane: ~69°C
Water / Isopropanol A greener option. The carboxylic acid has some solubility in hot water/alcohol mixtures. Good for removing nonpolar impurities.Isopropanol: ~82°C
Methanol The compound is reported to be soluble in methanol.[7] It could be used in a mixed system or alone if the solubility curve is favorable.Methanol: ~65°C

Q3: Why is slow cooling essential for obtaining high-purity crystals?

A3: Slow cooling is crucial because it allows for the selective and orderly growth of the crystal lattice. As the solution cools gradually, the molecules of trans-4-Butylcyclohexanecarboxylic acid have sufficient time to orient themselves correctly and deposit onto the growing crystal surface. Impurities, which have a different molecular shape, do not fit well into this lattice and are preferentially excluded, remaining dissolved in the solvent (the "mother liquor").[8]

Consequence of Rapid Cooling: Crash cooling, for example by plunging a hot flask directly into an ice bath, leads to rapid precipitation. This traps impurities within the quickly forming solid, resulting in a less pure product.[8] Slow cooling leads to larger, purer crystals.[2]

Q4: How can I confirm the purity of my final product?

A4: The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and broaden. The reported melting point for a similar compound, 4-tert-Butylcyclohexanecarboxylic acid, is around 148°C.[7] While not identical, it provides a useful reference point. For rigorous analysis, techniques like NMR (Nuclear Magnetic Resonance) or GC (Gas Chromatography) are used to detect and quantify residual impurities or the presence of the cis-isomer.

Section 2: Recrystallization Workflow

This diagram outlines the standard procedure for purifying trans-4-Butylcyclohexanecarboxylic acid.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent(s) to dissolve A->B Heat gently C If insoluble impurities exist, perform hot gravity filtration B->C Keep solution hot D Allow solution to cool slowly to room temperature B->D If no insoluble impurities C->D E Cool further in an ice-water bath D->E Maximize yield F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G Remove mother liquor H Dry crystals under vacuum or in a desiccator G->H

Caption: Standard Recrystallization Workflow Diagram.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experiment.

Q5: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A5: This is a common issue that typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[9]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[10] The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a pure crystal of the product, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystallization.[2][10]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[9] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Let it cool again.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution turns cloudy, then heat to clarify and cool again.

Q6: My compound "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid instead of solid crystals.[9] This is common for compounds with relatively low melting points or when the solution is too concentrated.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[9]

  • Cool More Slowly: Allow the more dilute solution to cool much more slowly. A slower cooling rate reduces the degree of supersaturation at any given temperature, favoring proper crystal formation.

  • Lower the Initial Temperature: Ensure the boiling solvent temperature is not significantly higher than the melting point of the compound. If it is, consider a lower-boiling solvent.

Q7: My final yield is very low. What are the likely causes?

A7: Low yield can result from several procedural errors throughout the recrystallization process.

Potential Causes & Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold. Solution: Use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[9][11] Solution: Use a stemless funnel and keep the funnel and receiving flask hot during the transfer.[11] Using a slight excess of solvent and then evaporating it after filtration can also help.[9]

  • Incomplete Cooling: Not cooling the flask in an ice bath after initial room temperature cooling can leave a substantial amount of product in solution. Solution: Always follow room temperature cooling with a period in an ice bath (15-20 minutes) to maximize crystal recovery.[10]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for the washing step.[10]

G start Problem: No Crystals Form q1 Did you use too much solvent? start->q1 a1_yes Gently heat to evaporate some solvent and re-cool. q1->a1_yes Yes a1_no Solution is likely supersaturated. q1->a1_no No induce Try to induce crystallization a1_no->induce scratch Scratch inner surface of the flask. induce->scratch seed Add a seed crystal. induce->seed

Caption: Troubleshooting Decision Tree for Lack of Crystallization.

References

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). CAS.38289-28-0 trans-4-Butylcyclohexanecarboxylic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Fisher Scientific. (n.d.). trans-4-Butylcyclohexanecarboxylic Acid 99.0+%, TCI America™. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]

  • Google Patents. (n.d.). EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
  • The Organic Chemistry Tutor. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis of trans-4-butylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trans-4-butylcyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful, high-purity synthesis of your target molecule.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues. Each entry details the probable causes and provides validated, step-by-step corrective actions.

Question 1: My final product is a mixture of cis and trans isomers with a low trans to cis ratio. What went wrong and how can I improve the stereoselectivity?

Answer:

Achieving high trans stereoselectivity is the most common challenge in this synthesis, which is typically accomplished via the catalytic hydrogenation of 4-butylbenzoic acid. The formation of the cis isomer is a competing and thermodynamically driven side reaction.

Root Cause Analysis:

The mechanism of catalytic hydrogenation of the aromatic ring dictates the stereochemical outcome. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. While many factors influence the final isomer ratio, the reaction conditions play a pivotal role. The trans isomer is the thermodynamically more stable product due to the equatorial positioning of the bulky butyl and carboxylic acid groups, which minimizes steric hindrance. However, kinetic factors during hydrogenation can favor the formation of the cis isomer.

Corrective Actions:

  • Catalyst Selection: The choice of catalyst is critical. While Pd/C is commonly used, Rhodium- and Ruthenium-based catalysts often provide different selectivities.[1][2] For instance, Rh/C has been shown to be highly effective for the hydrogenation of benzoic acid.[2] Experimenting with different catalysts (e.g., Rh/C, Ru/C, PtO₂) is a primary step in optimizing for the trans isomer.[3]

  • Solvent System: The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface and affect the isomer ratio.[4]

    • Protocol: Perform small-scale screening reactions in various solvents such as acetic acid, ethanol, 1,4-dioxane, and water-dioxane mixtures.[4][5] A binary solvent system of 1,4-dioxane and water has been shown to increase the selectivity for cyclohexane carboxylic acid.[4]

  • Reaction Temperature and Pressure: These parameters directly influence the reaction kinetics and thermodynamics.

    • Higher temperatures can sometimes favor the formation of the more stable trans isomer by allowing for in-situ equilibration. However, excessively high temperatures can also lead to other side reactions like hydrogenolysis.[4]

    • Protocol: Start with milder conditions (e.g., 323 K) and gradually increase the temperature.[1][2] Similarly, optimize hydrogen pressure, as higher pressures can increase the reaction rate but may not necessarily improve selectivity.[2]

  • Isomerization Post-Synthesis: If a mixture of isomers is obtained, it is possible to isomerize the cis isomer to the more stable trans form.

    • Protocol: This can be achieved by treating the cis/trans mixture with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent and heating the reaction.[6] This process, known as epimerization, takes advantage of the thermodynamic stability of the trans isomer.

Question 2: My reaction is sluggish, and I'm observing incomplete conversion of the starting material (4-butylbenzoic acid). What are the likely causes?

Answer:

Incomplete conversion during the catalytic hydrogenation of 4-butylbenzoic acid is a frequent issue that can often be resolved by systematically checking the catalyst, reagents, and reaction setup.

Root Cause Analysis:

Catalytic hydrogenation is a surface reaction. The efficiency of the reaction depends on the active sites of the catalyst, the purity of the hydrogen and solvent, and effective mass transfer of reactants to the catalyst surface.

Corrective Actions:

  • Catalyst Activity: The catalyst may be deactivated or "poisoned."

    • Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.

    • Poor Catalyst Quality: The catalyst may be old, have been improperly stored, or be from a low-quality batch.

    • Protocol: Use a fresh batch of high-purity catalyst. If catalyst poisoning is suspected, purifying the starting material by recrystallization may be necessary.

  • Hydrogen Supply: An inadequate supply of hydrogen will stall the reaction.

    • Protocol: Ensure the hydrogen cylinder is not empty and that the regulator is functioning correctly. Check all connections in your hydrogenation apparatus for leaks.

  • Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction.

    • Protocol: Use anhydrous grade solvents for the reaction. If using a solvent like ethanol, ensure it is absolute ethanol.

  • Mass Transfer Limitations: Inefficient mixing can prevent the substrate from reaching the catalyst surface.

    • Protocol: Ensure vigorous stirring or shaking of the reaction mixture to keep the solid catalyst suspended and to facilitate the dissolution of hydrogen gas into the liquid phase.

Question 3: After workup, my NMR spectrum shows the presence of byproducts like 4-butylcyclohexylmethanol or toluene. How are these formed and how can I prevent them?

Answer:

The formation of 4-butylcyclohexylmethanol or toluene indicates that over-reduction or hydrogenolysis has occurred.

Root Cause Analysis:

  • Formation of 4-butylcyclohexylmethanol: This occurs when the carboxylic acid functional group is further reduced to a primary alcohol. This side reaction is more likely to happen under harsh reaction conditions (high temperature and pressure) and with certain catalysts like Ruthenium.[4]

  • Formation of Toluene/Methylcyclohexane: This is a result of hydrogenolysis, where the carboxylic acid group is cleaved off the ring and replaced with a hydrogen atom. This is also favored by aggressive reaction conditions.[4]

Corrective Actions:

  • Modify Reaction Conditions:

    • Protocol: Reduce the reaction temperature and/or hydrogen pressure. Employing milder conditions is the most effective way to prevent these side reactions.

  • Optimize Catalyst Choice:

    • Protocol: If using a highly active catalyst like Ruthenium, consider switching to a less aggressive one, such as Palladium on carbon (Pd/C), which is generally less prone to over-reduction of carboxylic acids.[1]

  • Use of a Binary Solvent System:

    • A binary solvent system of 1,4-dioxane and water has been reported to reduce hydrogenolysis products like toluene and methyl cyclohexane.[4]

Frequently Asked Questions (FAQs)

What is the most common synthetic route to trans-4-butylcyclohexanecarboxylic acid?

The most prevalent and industrially scalable method is the catalytic hydrogenation of 4-butylbenzoic acid. This starting material is readily available, and the reaction directly converts the aromatic ring to a cyclohexane ring. The main challenge of this route is controlling the stereochemistry to maximize the yield of the desired trans isomer.[1]

How can I purify the trans isomer from a cis/trans mixture?

Separating the cis and trans isomers can be challenging due to their similar physical properties. However, several methods can be employed:

  • Fractional Recrystallization: This is often the most effective method. The trans isomer is typically more crystalline and less soluble than the cis isomer in certain solvents.

    • Protocol: Experiment with different solvent systems (e.g., hexane, ethyl acetate, or mixtures) to find conditions where the trans isomer selectively crystallizes out of the solution upon cooling.[7][8]

  • Chromatography: While possible, column chromatography on a large scale can be expensive and time-consuming. It is more suitable for small-scale purifications.

  • Isomerization: As mentioned in the troubleshooting guide, converting the undesired cis isomer into the trans isomer via base-catalyzed epimerization can be an effective strategy to increase the overall yield of the trans product.[6]

Which analytical techniques are best for characterizing the final product and determining the cis/trans ratio?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and determining the isomer ratio. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ significantly between the cis and trans isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the cis and trans isomers, and the relative peak areas can be used to quantify the isomer ratio. The mass spectrum will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another excellent technique for separating and quantifying the isomers.

What are the alternative synthetic routes?

An alternative route involves the oxidation of trans-4-butylcyclohexylmethanol. This alcohol can be prepared by the reduction of 4-butylcyclohexanone. The primary challenge in this route is sourcing the stereoisomerically pure starting alcohol and using an oxidizing agent that does not cause side reactions. Common oxidizing agents for converting a primary alcohol to a carboxylic acid include chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).[9] However, these are strong oxidants and require careful control of reaction conditions.

Data and Protocol Summaries

Table 1: Comparison of Hydrogenation Catalysts
CatalystTypical ConditionsSelectivity for trans-isomerPotential Side Reactions
Pd/C 10-15 MPa H₂, 423 KModerateLow incidence of over-reduction.[1]
Rh/C 10 MPa H₂, 323 KCan be highLower risk of hydrogenolysis.[2]
Ru/C 6-7 MPa H₂, 493 KVariable, can be highHigher risk of over-reduction to alcohol.[3][5]
PtO₂ 2 atm H₂, Acetic AcidVariableDependent on substrate and conditions.[10]
Experimental Protocol: Catalytic Hydrogenation of 4-Butylbenzoic Acid

Disclaimer: This is a generalized procedure. All reactions should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

  • Reaction Setup: In a high-pressure reactor (Parr hydrogenator), add 4-butylbenzoic acid (1 equivalent).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Rh/C, 5-10 wt% of the substrate).

  • Solvent Addition: Add the solvent (e.g., acetic acid or a 1:1 mixture of 1,4-dioxane and water) to a suitable concentration (e.g., 0.5 M).

  • Hydrogenation: Seal the reactor, flush it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 MPa) and heat to the target temperature (e.g., 323-353 K) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization to isolate the trans-4-butylcyclohexanecarboxylic acid.

Visual Diagrams

Reaction Pathway and Side Product Formation

This diagram illustrates the primary synthetic route from 4-butylbenzoic acid and the formation of the main side products.

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 4-Butylbenzoic Acid B trans-4-Butylcyclohexanecarboxylic Acid (Desired Product) A->B  H2, Catalyst (e.g., Rh/C) C cis-4-Butylcyclohexanecarboxylic Acid (Stereoisomer) A->C  H2, Catalyst D 4-Butylcyclohexylmethanol (Over-reduction) A->D  H2, Catalyst (Harsh Conditions) E Toluene/Methylcyclohexane (Hydrogenolysis) A->E  H2, Catalyst (Harsh Conditions)

Caption: Synthesis of trans-4-Butylcyclohexanecarboxylic acid and common side products.

Troubleshooting Workflow for Low Yield/Purity

This flowchart provides a logical sequence for diagnosing common issues during the synthesis.

G start Low Yield or Purity Issue check_nmr Analyze Product by NMR/GC-MS start->check_nmr incomplete_conv Incomplete Conversion? check_nmr->incomplete_conv Yes isomers High cis-Isomer Content? check_nmr->isomers No incomplete_conv->isomers No sol_incomplete Action: Check Catalyst Activity, H2 Supply, and Solvent Purity incomplete_conv->sol_incomplete Yes other_byproducts Other Byproducts Present? isomers->other_byproducts No sol_isomers Action: Optimize Catalyst/Solvent, or Perform Isomerization isomers->sol_isomers Yes sol_byproducts Action: Use Milder Conditions (Temp/Pressure), Change Catalyst other_byproducts->sol_byproducts Yes end Purify by Recrystallization other_byproducts->end No sol_incomplete->end sol_isomers->end sol_byproducts->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Eliel, E. L., & Rerick, M. N. (1960). The Stereochemistry of the Metal Hydride Reduction of Ketones. Journal of the American Chemical Society, 82(6), 1367–1372. Available at: [Link]

  • Okada, K., et al. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids. Google Patents. WO2003078381A1.
  • Zhang, J., et al. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid. Google Patents. CN116120213A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Specialty Polymers: Utilizing Trans-4-(trans-4-Butylcyclohexyl)cyclohexanecarboxylic Acid. Available at: [Link]

  • Cheng, D., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 627-635. Available at: [Link]

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Available at: [Link]

  • Bank, Z., et al. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. CN108602758B.
  • Joshi, M. V., & Rode, C. V. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. Available at: [Link]

  • Separation and purification of cis and trans isomers. (1975). Google Patents. US3880925A.
  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (1974). Google Patents. US3839429A.
  • Tölgyesi, F., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 74. Available at: [Link]

  • Rode, C. V., et al. (2012). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). PubChem. Available at: [Link]

  • Cheng, D., et al. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate. Available at: [Link]

  • Joshi, M. V., & Rode, C. V. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

  • Cis/trans stereochemistry dictating pKa. (2016). Chemistry Stack Exchange. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. Available at: [Link]

  • Shenvi, R. A., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society, 136(4), 1256–1259. Available at: [Link]

  • Kuwano, R., et al. (2013). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 18(9), 10831-10842. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "trans-4-Butylcyclohexanecarboxylic acid" esterification

Status: Operational Ticket ID: T4-BCCA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Molecule & The Challenge Subject: trans-4-Butylcyclohexanecarboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T4-BCCA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Molecule & The Challenge

Subject: trans-4-Butylcyclohexanecarboxylic acid (T4BCCA) Context: This molecule is a critical "rigid core" intermediate, widely used in the synthesis of nematic liquid crystals and pharmaceutical scaffolds.

The Core Challenge: The cyclohexane ring is conformationally mobile. While the trans-isomer (diequatorial) is the thermodynamically stable form required for mesophase stability (in liquid crystals) or receptor binding, the cis-isomer (axial-equatorial) is a common impurity.

  • Goal: Maximize ester yield while maintaining

    
    trans stereochemistry.
    
  • Risk: Improper thermal or acidic conditions can induce

    
    -epimerization, degrading the isomeric ratio.
    

Standard Operating Procedures (SOPs)

We recommend two primary workflows depending on your scale and the sensitivity of your alcohol partner.

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scalable synthesis, non-acid-sensitive alcohols, and maximizing conversion.

The Logic: Direct Fischer esterification is often too slow due to the steric bulk of the cyclohexane ring. Converting the acid to the highly reactive acid chloride overcomes this kinetic barrier.

Protocol:

  • Activation: Suspend trans-4-butylcyclohexanecarboxylic acid (1.0 eq) in dry Toluene or DCM.

  • Reagent Addition: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.
    
  • Catalysis: Add a catalytic amount of DMF (1-2 drops). Note: This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Reflux: Heat to reflux (60-80°C) for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Do not overheat  the residue (>100°C) to avoid thermal isomerization.
    
  • Esterification: Dissolve the crude acid chloride in dry DCM. Add the target Alcohol (1.1 eq) and Pyridine (1.2 eq) at 0°C, then warm to RT.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Lab-scale, acid-sensitive alcohols, or preserving strict kinetic control.

The Logic: Uses carbodiimide coupling to activate the carboxylate under mild, neutral conditions, minimizing the risk of acid-catalyzed epimerization.[1]

Protocol:

  • Dissolution: Dissolve Acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in dry DCM.

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 12 hours.

  • Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct before aqueous wash.

Troubleshooting Guide & FAQs

Category 1: Stereochemical Integrity

Q: I started with 99% trans acid, but my product is only 90% trans. What happened? A: You likely triggered Acid-Catalyzed Enolization .

  • Mechanism: Strong acids (like

    
     in Fischer esterification) or excessive heat can protonate the carbonyl oxygen, increasing the acidity of the 
    
    
    
    -proton. Loss of this proton forms a planar enol intermediate. When the proton returns, it can attack from either face, leading to a thermodynamic mixture.
  • Fix:

    • Switch to Method A (Acid Chloride). The absence of water and strong mineral acids reduces reversible enolization.

    • Avoid strong bases during workup if unreacted acid chloride remains; use mild quenching (Solid

      
      ) instead of 
      
      
      
      .

Q: Can I convert the cis impurity back to trans? A: Yes. This is a Self-Validating feature of this molecule.

  • The trans isomer (diequatorial) is lower in energy than the cis isomer (axial-equatorial) by approx 1.7 kcal/mol.

  • Protocol: Treat the ester mixture with a mild base (e.g., Sodium Ethoxide in Ethanol) and heat to reflux. This establishes thermodynamic equilibrium, favoring the trans isomer (~95:5 ratio). Recrystallize to remove the remaining cis.

Category 2: Reaction Efficiency

Q: The reaction stalls at 80% conversion using standard Fischer conditions. A: This is a Steric/Conformational issue.

  • Although the butyl group is at position 4, the cyclohexane ring puckering creates more steric hindrance around the carboxyl group than a simple alkyl chain.

  • Fix: Use Method A . The acid chloride is an acylating species orders of magnitude more reactive than the protonated acid.

Q: I have a stubborn emulsion during the aqueous workup. A: Common with 4-butylcyclohexyl derivatives due to their surfactant-like amphiphilic nature (lipophilic butyl tail + polar head).

  • Fix: Do not shake vigorously. Use a Brine/DCM mix. If emulsion persists, filter through a pad of Celite to break the surface tension before separating layers.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the critical "Isomerization Check" loop.

EsterificationWorkflow Start Start: trans-4-Butylcyclohexanecarboxylic Acid Decision Select Method Start->Decision MethodA Method A: Acid Chloride (SOCl2, cat. DMF) Decision->MethodA Robust/Scale-up MethodB Method B: Steglich (DCC, DMAP) Decision->MethodB Acid Sensitive Intermediate Intermediate: Acid Chloride MethodA->Intermediate -SO2, -HCl ProductCrude Crude Ester Mixture MethodB->ProductCrude + Alcohol, -DCU Intermediate->ProductCrude + Alcohol / Pyridine QC QC Check: Isomer Ratio (GC/NMR) ProductCrude->QC PureProduct Final Product: >99% trans-Ester QC->PureProduct trans > 99% Equilibration Thermodynamic Equilibration (Base cat., Reflux) QC->Equilibration cis detected (>5%) Equilibration->ProductCrude Recycle

Caption: Workflow for optimizing esterification, including a feedback loop for thermodynamic correction of stereoisomers.

Comparative Data Analysis

FeatureFischer EsterificationSteglich (DCC/DMAP)Acid Chloride (

)
Reaction Rate Slow (Equilibrium limited)ModerateFast (Irreversible)
Stereo-Retention Risk of Isomerization (Acid/Heat)Excellent (Kinetic Control) Good (Avoid overheating)
Scalability HighLow (Atom economy/Cost)High
Moisture Sensitivity Low (Water is byproduct)High (Reagents sensitive)High (Reagents sensitive)
Purification Simple (Wash)Difficult (Urea removal)Simple (Evaporation)

References

  • Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[4][5] Synth. 1990, 68, 154.

  • Werner, S., et al. (2015). Synthesis of Liquid Crystal Intermediates: Trans-4-substituted Cyclohexanecarboxylates. Journal of Materials Chemistry C. (General grounding on LC synthesis requirements).
  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Optimization

Technical Support Center: HPLC Analysis of trans-4-Butylcyclohexanecarboxylic Acid

Status: Active Ticket ID: t-4-BCCA-DEV-001 Lead Scientist: Senior Application Specialist Subject: Method Development, Detection Optimization, and Isomer Separation Introduction: The "Invisible" Analyte Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: t-4-BCCA-DEV-001 Lead Scientist: Senior Application Specialist Subject: Method Development, Detection Optimization, and Isomer Separation

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support hub for trans-4-Butylcyclohexanecarboxylic acid (t-4-BCCA) . This compound presents a classic "invisible analyte" challenge in HPLC method development. Lacking a conjugated


-system (benzene ring or double bonds), it exhibits negligible UV absorbance above 220 nm. Furthermore, the presence of the cis-isomer impurity requires a separation mechanism based on molecular shape selectivity  rather than just hydrophobicity.

This guide moves beyond generic protocols, offering a causal analysis of the specific physicochemical hurdles you will face and providing self-validating solutions.

Module 1: Detection Strategy (The "Ghost Peak" & Sensitivity Issue)

User Question: I am running a standard C18 gradient with Methanol/Water at 254 nm, but I see no peaks. At 210 nm, the baseline is extremely noisy with "ghost peaks." How do I detect this compound?

Technical Diagnosis

The analyte (t-4-BCCA) has no chromophore. Its only UV activity comes from the carbonyl group (


 transition), which absorbs weakly around 200–210 nm.
  • 254 nm Failure: The compound is effectively transparent at this wavelength.

  • 210 nm Noise: You are likely using Methanol. Methanol has a UV cutoff of ~205 nm.[1] At 210 nm, the background absorbance of Methanol is high and variable, causing baseline drift and false "ghost peaks" as the gradient changes.

The Solution: Solvent Selection & Wavelength Optimization

You must operate in the "Low UV" region (200–210 nm). This mandates the use of Acetonitrile (ACN) , which is transparent down to 190 nm.

Protocol 1: Low-UV Optimization
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    )
    
  • Mobile Phase B: Acetonitrile (HPLC Grade or higher) + 0.1% Phosphoric Acid

  • Wavelength: 210 nm (Bandwidth 4 nm)

  • Reference Wavelength: OFF (Do not use 360 nm reference; it can subtract real signal).

Data Table 1: Solvent UV Cutoff Limits (Critical for t-4-BCCA)

Solvent UV Cutoff (nm) Suitability for t-4-BCCA (210 nm)
Acetonitrile 190 Excellent (Required)
Water 190 Excellent
Methanol 205 Poor (High Baseline Noise)
THF 212 Unusable

| Acetone | 330 | Unusable |

Expert Insight: If your baseline drifts upward during the gradient, ensure you add the exact same concentration of acid modifier to both Mobile Phase A and B. This balances the refractive index and absorbance changes.

Module 2: Isomer Separation (Cis vs. Trans)

User Question: I see a shoulder on my main peak. How do I separate the 'cis' impurity from the 'trans' product?

Technical Diagnosis

The cis and trans forms are diastereomers, not enantiomers. They have different physical shapes.

  • Trans-isomer: Planar/Linear structure.[2] The butyl group and carboxylic acid are equatorial.

  • Cis-isomer: Bent structure. One group is axial, creating a "kink."

Standard C18 columns separate based on hydrophobicity (carbon load). However, to separate these isomers, you need Shape Selectivity (Steric Selectivity) .

The Solution: High-Density C18 & Temperature Control

Planar molecules (trans) penetrate deeper into highly ordered, high-density C18 stationary phases than bulky/bent molecules (cis).

Protocol 2: Enhancing Shape Selectivity
  • Column Choice: Use a "Polymeric" C18 or a High-Load Monomeric C18 (Carbon load > 15%).

    • Recommended: Zorbax Eclipse Plus C18 or equivalent high-surface-area column.

  • Temperature: Lower the column temperature.

    • Logic: Lower temperature (e.g., 20°C - 25°C) increases the "rigidity" of the C18 alkyl chains, enhancing their ability to discriminate based on analyte shape. High temperatures (40°C+) increase disorder, reducing separation capability for isomers.

Visualizing the Separation Logic

IsomerSeparation Start Mixture: Cis + Trans Isomers Column Stationary Phase: High Density C18 Start->Column Trans Trans-Isomer (Planar) Fits between C18 chains Column->Trans Penetration Cis Cis-Isomer (Bent/Bulky) Excluded from deep pores Column->Cis Exclusion InteractionT Stronger Van der Waals Forces Longer Retention Trans->InteractionT InteractionC Weaker Interaction Shorter Retention Cis->InteractionC Result Chromatogram: Cis elutes FIRST -> Trans elutes SECOND InteractionT->Result InteractionC->Result

Caption: Mechanism of Shape Selectivity. The planar 'trans' isomer interacts more strongly with the ordered C18 phase, resulting in later elution compared to the 'cis' isomer.

Module 3: Peak Shape & Tailing (pKa Management)

User Question: My peaks are broad and tailing. What pH should I use?

Technical Diagnosis

t-4-BCCA is a weak acid with a pKa of approximately 4.9–5.0 [1, 5].

  • At pH > 5.0: The acid ionizes (

    
    ). Ionized analytes are less retained on C18 and can interact with positively charged silanols on the silica surface, causing tailing.
    
  • At pH < 3.0: The acid is protonated (

    
    , neutral). Neutral species interact solely via hydrophobic mechanisms, yielding sharper peaks and predictable retention.
    
The Solution: Acidic Suppression

You must suppress ionization by maintaining the mobile phase pH at least 2 units below the pKa.

Protocol 3: Buffer Selection
  • Target pH: 2.5 – 3.0

  • Modifier: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS).

  • Avoid: Acetate or Phosphate buffers at pH 6-7.

Module 4: Advanced Detection (When UV 210 nm Fails)

User Question: The sample matrix is dirty, and 210 nm is too non-specific. What are my alternatives?

If the low-UV method lacks specificity or sensitivity, you must switch detection principles.

Alternative 1: Charged Aerosol Detection (CAD) or ELSD

These are "universal" detectors for non-volatiles.

  • Pros: Independent of chromophores; excellent for t-4-BCCA.

  • Requirement: Mobile phase must be volatile (Use Formic Acid, NOT Phosphoric Acid).

Alternative 2: Derivatization (UV Enhancement)

Chemically attach a chromophore to the carboxylic acid group.

  • Reagent: p-Bromophenacyl bromide or Phenacyl bromide.

  • Mechanism: Reacts with the -COOH group to form an ester with high UV absorbance at 254 nm.

  • Benefit: Increases sensitivity by 100-1000x and shifts detection to a "clean" wavelength (254 nm).

Workflow Decision Tree

DetectionStrategy Start Start: t-4-BCCA Analysis CheckUV Try UV @ 210 nm (ACN/Water/H3PO4) Start->CheckUV Decision1 Is Sensitivity/Selectivity Sufficient? CheckUV->Decision1 Yes Proceed with Method Validation Decision1->Yes Yes No Analyze Equipment Decision1->No No (Noise/Interference) CheckEquip Is CAD/ELSD/MS Available? No->CheckEquip UseCAD Use CAD/ELSD (Volatile Buffer) CheckEquip->UseCAD Yes Deriv Perform Derivatization (Phenacyl Bromide) CheckEquip->Deriv No (Only UV Avail)

Caption: Decision matrix for selecting the optimal detection method based on laboratory capabilities and sensitivity requirements.

Summary of Recommended Method Conditions

ParameterConditionRationale
Column C18 (High Carbon Load/Polymeric), 4.6 x 150 mm, 5 µmMaximizes shape selectivity for cis/trans separation [2].
Mobile Phase A Water + 0.1%

Low pH (2.5) suppresses ionization (

) [5].
Mobile Phase B Acetonitrile + 0.1%

ACN is required for transparency at 210 nm [6].
Gradient 30% B to 90% B over 15 minGeneric starting point; adjust slope for resolution.
Flow Rate 1.0 mL/minStandard backpressure management.
Temp 25°C - 30°C Lower temp improves steric separation of isomers.
Detection UV 210 nmAnalyte has no conjugation; detects carbonyl group [1].

References

  • Sielc Technologies. (n.d.).[3] Separation of 4-tert-Butylcyclohexanone (and related acids) on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[2][4][5] HPLC-Based Separation of Cis and Trans Isomers: Principles of Separation. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: trans-4-Butylcyclohexanecarboxylic Acid. Retrieved from

  • Element Lab Solutions. (n.d.). HPLC UV detection: Solvent Cut-Off values. Retrieved from

  • ChemicalBook. (2023). CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID Properties and pKa. Retrieved from

  • LC Troubleshooting Bible. (1994). UV-absorbance properties of solvents: Acetonitrile vs Methanol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

"trans-4-Butylcyclohexanecarboxylic acid" vs "cis-4-Butylcyclohexanecarboxylic acid" properties

Topic: "trans-4-Butylcyclohexanecarboxylic acid" vs "cis-4-Butylcyclohexanecarboxylic acid" properties Content Type: Publish Comparison Guide Executive Summary In the fields of liquid crystal engineering and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "trans-4-Butylcyclohexanecarboxylic acid" vs "cis-4-Butylcyclohexanecarboxylic acid" properties Content Type: Publish Comparison Guide

Executive Summary

In the fields of liquid crystal engineering and pharmaceutical synthesis, the stereochemistry of 4-substituted cyclohexanecarboxylic acids is not merely a structural detail—it is the primary determinant of functional performance.

Trans-4-butylcyclohexanecarboxylic acid is the thermodynamically stable isomer, characterized by a diequatorial conformation that confers high linearity and crystallinity. It is a critical mesogenic core for nematic liquid crystals. Conversely, cis-4-butylcyclohexanecarboxylic acid is the kinetically accessible but thermodynamically unstable isomer, often appearing as a synthesis impurity. Its axial-equatorial "bent" geometry disrupts crystalline packing, significantly lowering melting points and abolishing mesophase behavior.

This guide provides a rigorous analysis of their physicochemical divergence, grounded in conformational thermodynamics and supported by experimental protocols for separation and characterization.

Conformational Analysis & Thermodynamics

The disparity in properties between these isomers stems directly from the cyclohexane ring's chair conformation and the steric requirements of the substituents.

The A-Value Dictate

The "A-value" represents the free energy difference (


) between a substituent in the axial versus equatorial position.[1][2]
  • Butyl Group (

    
    -Bu):  A-value 
    
    
    
    kcal/mol.
  • Carboxyl Group (COOH): A-value

    
     kcal/mol.
    
Isomer Stability[3][4]
  • Trans Isomer (Diequatorial): The 1,4-trans arrangement allows both the bulky butyl group and the carboxyl group to occupy equatorial positions. This minimizes 1,3-diaxial interactions, resulting in the global energy minimum.

  • Cis Isomer (Axial-Equatorial): The 1,4-cis arrangement forces one group to be axial. Since the butyl group is bulkier, it preferentially occupies the equatorial slot, forcing the carboxyl group into a high-energy axial position. This creates significant steric strain and makes the cis isomer thermodynamically unstable relative to the trans form.

Conformation cluster_trans Trans-Isomer (Stable) cluster_cis Cis-Isomer (Unstable) Trans Diequatorial (e,e) Both groups equatorial Min. Steric Strain Cis_1 Conformer A (e,a) Butyl(eq) - COOH(ax) Preferred Cis Form Cis_1->Trans Isomerization (Base/Acid Catalysis) Cis_2 Conformer B (a,e) Butyl(ax) - COOH(eq) High Energy Cost Cis_1->Cis_2 Ring Flip (Equilibrium)

Figure 1: Conformational energy landscape. The cis isomer exists in equilibrium but can be driven to the trans form via epimerization.

Physical Property Comparison

The structural linearity of the trans isomer leads to efficient molecular packing, resulting in a solid state at room temperature, whereas the "bent" cis isomer is often a liquid or low-melting solid.

Propertytrans-4-Butylcyclohexanecarboxylic acidcis-4-Butylcyclohexanecarboxylic acidImpact
CAS Number 38289-28-0 943-28-2 (often as mixture)Identification
Physical State (20°C) Crystalline SolidLiquid / Waxy SolidHandling/Dosing
Melting Point 35 – 38 °C [1]< 20 °C (Mixtures are liquid)Purification
Solubility Soluble in EtOH, Et₂O; Insoluble in H₂OHigher solubility in non-polar solventsExtraction
Acid Strength (pKa) Lower pKa (Stronger Acid) Higher pKa (Weaker Acid) Reactivity
Liquid Crystal Phase Mesogenic (Smectic/Nematic potential)Non-Mesogenic (Impurity)Application
Mechanism of Acidity (pKa)

The trans isomer is a stronger acid.[3] The equatorial carboxylate anion in the trans isomer is more accessible to solvent molecules, stabilizing the negative charge via efficient solvation.[3] The axial carboxylate in the cis isomer suffers from steric shielding by the ring protons (1,3-diaxial interactions), destabilizing the anion and suppressing ionization [2].

Applications & Performance

Liquid Crystal Display (LCD) Technology

The trans isomer is a quintessential "calamitic" (rod-like) mesogen.

  • Role: Acts as a rigid core component in low-viscosity liquid crystal mixtures.

  • Performance: Its high linearity promotes the parallel alignment required for nematic and smectic phases.

  • Criticality of Purity: Even small amounts (>1%) of the cis isomer act as a "defect," lowering the clearing point (transition from LC to isotropic liquid) and disrupting the optical anisotropy.

Pharmaceutical Intermediates
  • Stereospecific Binding: Drug targets (enzymes/receptors) are chiral environments. The trans geometry often provides the correct vector for substituents to engage binding pockets.

  • Metabolic Stability: The equatorial substituents of the trans isomer are generally more stable to metabolic oxidation compared to axial groups, which are sterically exposed to enzymatic attack.

Experimental Protocols

Protocol A: Distinguishing Isomers via ¹H-NMR

Nuclear Magnetic Resonance is the gold standard for assigning stereochemistry without crystallization.

Principle: The coupling constant (


) between the proton at C1 (alpha to COOH) and its neighbors depends on the dihedral angle (Karplus equation).
  • Sample Prep: Dissolve ~10 mg of sample in CDCl₃.

  • Acquisition: Run ¹H-NMR (minimum 300 MHz).

  • Analysis of H1 Signal (Multiplet at ~2.2 - 2.6 ppm):

    • Trans Isomer: The H1 proton is axial . It has two large anti-periplanar couplings (

      
       Hz) with the axial protons at C2 and C6.
      
      • Appearance: Wide triplet of triplets (tt) or broad multiplet. Width at half-height (

        
        ) > 20 Hz.
        
    • Cis Isomer: The H1 proton is equatorial . It has only small gauche couplings (

      
       Hz) with C2/C6 protons.
      
      • Appearance: Narrow multiplet or quintet. Width at half-height (

        
        ) < 10 Hz.
        
Protocol B: Isomerization (Cis Trans)

If a synthesis yields a mixture, the thermodynamic trans product can be enriched via base-catalyzed epimerization.

Reagents: Sodium ethoxide (NaOEt), Ethanol (EtOH), HCl.

  • Dissolution: Dissolve the cis/trans mixture in absolute ethanol.

  • Base Treatment: Add 1.5 equivalents of NaOEt.

  • Reflux: Heat to reflux for 6–12 hours.

    • Mechanism:[4][5] Deprotonation of the

      
      -carbon generates a planar enolate intermediate. Reprotonation occurs from the less hindered face, favoring the equatorial (trans) carboxylate.
      
  • Quench: Cool to 0°C and acidify with dilute HCl to pH 2.

  • Isolation: The trans isomer, having a higher melting point and lower solubility in certain solvents, can often be recrystallized from hexanes or cold ethanol, leaving the cis oil in the mother liquor.

Isomerization Cis Cis-Isomer (Axial COOH) Enolate Planar Enolate Intermediate Cis->Enolate Base (NaOEt) -H+ Enolate->Cis Reversible Trans Trans-Isomer (Equatorial COOH) Enolate->Trans Reprotonation (Thermodynamic Control)

Figure 2: Base-catalyzed epimerization pathway via enolate intermediate.

References

  • TCI Chemicals. (n.d.). Product Specification: Trans-4-Butylcyclohexanecarboxylic Acid (B1136). Retrieved from

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[6] John Wiley & Sons. (Foundational text on A-values and conformational analysis).

  • ChemicalBook. (2024). Trans-4-Butylcyclohexanecarboxylic acid Properties and Safety. Retrieved from

  • PubChem. (2025).[7] 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture).[7][8] National Library of Medicine. Retrieved from

Sources

Comparative

A Comparative Guide to Aliphatic and Cycloaliphatic Monomers in Polyester Synthesis: Adipic Acid vs. trans-4-Butylcyclohexanecarboxylic Acid

In the dynamic field of polymer chemistry, the selection of monomers is a critical decision that dictates the final properties and performance of a polyester. This guide provides an in-depth comparison of two dicarboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of polymer chemistry, the selection of monomers is a critical decision that dictates the final properties and performance of a polyester. This guide provides an in-depth comparison of two dicarboxylic acids used in polyester synthesis: the linear aliphatic adipic acid and the cycloaliphatic trans-4-Butylcyclohexanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand the nuanced impact of monomer structure on polyester characteristics.

Introduction: The Structural Dichotomy of Polyester Building Blocks

Polyesters are a versatile class of polymers, with applications ranging from biodegradable plastics and fibers to advanced coatings and drug delivery systems. The properties of these materials are fundamentally determined by the chemical nature of their constituent monomers, primarily the diol and the dicarboxylic acid. Adipic acid, a linear six-carbon dicarboxylic acid, has long been a staple in the production of various polyesters, valued for imparting flexibility and toughness.[1] In contrast, cycloaliphatic monomers like trans-4-Butylcyclohexanecarboxylic acid offer a rigid, three-dimensional structure that can significantly alter the thermal and mechanical behavior of the resulting polymer.[2]

This guide will explore the causal relationships between the linear, flexible nature of adipic acid and the rigid, bulky structure of trans-4-Butylcyclohexanecarboxylic acid, and how these differences translate into the macroscopic properties of the polyesters they form. We will delve into experimental data that quantifies these differences and provide detailed protocols for the synthesis and characterization of these polymers.

Monomer Properties: A Foundation for Polymer Performance

A thorough understanding of the monomers themselves is essential before comparing their performance in polyesters. The table below summarizes the key physical and chemical properties of adipic acid and trans-4-Butylcyclohexanecarboxylic acid.

Propertytrans-4-Butylcyclohexanecarboxylic AcidAdipic Acid
Molecular Formula C11H20O2[3]C6H10O4
Molar Mass ( g/mol ) 184.28[3]146.14
Appearance White to off-white low-melting solid[3]White crystalline solid[4]
Melting Point (°C) 35-38[5]153.2[4]
Boiling Point (°C) ~288 (Predicted)[3]337.5[4]
Solubility Slightly soluble in DMSO and Methanol[3]Low solubility in water, high in ethanol[4]
Structure CycloaliphaticLinear Aliphatic

The most striking difference lies in their molecular structure. Adipic acid is a linear chain, which allows for significant conformational freedom and flexibility in the resulting polymer backbone. Conversely, the cyclohexane ring in trans-4-Butylcyclohexanecarboxylic acid is a rigid structure. The trans configuration of the carboxylic acid and butyl groups places them on opposite sides of the ring, leading to a more extended and sterically hindered conformation. This inherent rigidity is a key factor in the properties of polyesters derived from it.

G cluster_0 Adipic Acid cluster_1 trans-4-Butylcyclohexanecarboxylic Acid Adipic Adipic TBCA TBCA

Figure 1: Chemical structures of Adipic Acid and trans-4-Butylcyclohexanecarboxylic Acid.

Impact on Polyester Properties: A Comparative Analysis

The incorporation of these distinct monomers into a polyester backbone, for instance with a common diol like 1,4-butanediol, leads to polymers with markedly different characteristics. The following sections compare the expected performance of polyesters based on these two acids, drawing on established principles of polymer science and data from related cycloaliphatic polyester systems.[2][6]

Thermal Properties

The rigidity of the cycloaliphatic ring in trans-4-Butylcyclohexanecarboxylic acid significantly restricts the rotational freedom of the polymer chain. This leads to a higher glass transition temperature (Tg) compared to polyesters made with the more flexible adipic acid.[7] A higher Tg implies that the material retains its rigidity and dimensional stability at elevated temperatures.

PropertyPolyester with trans-4-Butylcyclohexanecarboxylic Acid (Expected)Polyester with Adipic Acid
Glass Transition Temp. (Tg) HigherLower
Melting Point (Tm) Potentially higher and sharper (if crystalline)Dependent on crystallinity, generally lower than cycloaliphatic counterparts
Thermal Stability High, due to stable cycloaliphatic ring[6]Good, but can be susceptible to thermal degradation at very high temperatures

Note: The expected values for the trans-4-Butylcyclohexanecarboxylic acid-based polyester are based on trends observed with similar cycloaliphatic polyesters.[8]

Mechanical Properties

The structural differences between the monomers also have a profound effect on the mechanical behavior of the resulting polyesters. The flexible nature of adipic acid-based polyesters typically results in materials with good ductility and impact strength.[9] In contrast, the rigidity of the cycloaliphatic monomer is expected to yield polyesters with higher tensile strength and modulus, but potentially lower elongation at break, making them more rigid and less flexible.[2]

PropertyPolyester with trans-4-Butylcyclohexanecarboxylic Acid (Expected)Polyester with Adipic Acid
Tensile Strength HigherLower
Tensile Modulus HigherLower
Elongation at Break LowerHigher
Hardness HigherLower
Chemical Resistance and Barrier Properties

The bulky cyclohexane ring in the trans-4-Butylcyclohexanecarboxylic acid-based polyester can create a more tightly packed polymer structure, which can enhance its resistance to solvents and improve its barrier properties against gases and moisture.[6] Polyesters derived from linear adipic acid may be more susceptible to swelling or degradation by certain chemicals due to the greater free volume between the polymer chains.

Experimental Protocols: Synthesis and Characterization

To empirically validate the expected differences in polyester properties, the following experimental protocols for melt polycondensation are provided. These protocols are designed to be self-validating by including in-process controls and characterization steps.

Synthesis of Polyesters via Melt Polycondensation

This method is a common and scalable approach for producing high molecular weight polyesters.[10]

Materials:

  • trans-4-Butylcyclohexanecarboxylic acid or Adipic acid

  • 1,4-Butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Phosphoric acid (catalyst quencher)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform and Trifluoroacetic acid (for viscometry)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a condenser/distillation arm

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Reactor Setup and Purging: Assemble the reactor and purge with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Charging Monomers: Charge the reactor with the dicarboxylic acid (trans-4-Butylcyclohexanecarboxylic acid or adipic acid) and the diol (e.g., 1,4-butanediol) in a 1:1.1 molar ratio (a slight excess of the diol compensates for losses during distillation).

  • Esterification:

    • Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

    • Water will be generated as a byproduct and should be collected in the distillation arm.

    • Monitor the reaction progress by measuring the amount of water collected. The esterification is considered complete when the theoretical amount of water has been removed (typically 2-4 hours).

  • Catalyst Addition: Cool the reactor to below 150°C and add the titanium(IV) butoxide catalyst (typically 200-300 ppm relative to the dicarboxylic acid).

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 Torr over a period of 1-2 hours.

    • The excess diol will distill off.

    • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the melt will visibly increase. The reaction is complete when the desired melt viscosity is achieved, often indicated by the torque on the mechanical stirrer.

  • Termination and Product Recovery:

    • Break the vacuum with nitrogen and cool the reactor.

    • Add a small amount of phosphoric acid to quench the catalyst and prevent degradation during subsequent processing.

    • Extrude the molten polymer into a water bath to solidify it, then pelletize for further analysis.

G cluster_workflow Polyester Synthesis Workflow A Reactor Setup & Purge B Charge Monomers A->B C Esterification (180-200°C) B->C D Collect Water Byproduct C->D E Add Catalyst D->E F Polycondensation (220-240°C, <1 Torr) E->F G Collect Excess Diol F->G H Achieve Target Viscosity G->H I Terminate & Recover Polymer H->I

Sources

Validation

A Comparative Guide to Alternatives for trans-4-Butylcyclohexanecarboxylic Acid in Liquid Crystal Formulations

For Researchers, Scientists, and Drug Development Professionals In the intricate world of liquid crystal (LC) formulations, the molecular architecture of each component is paramount in dictating the final electro-optical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal (LC) formulations, the molecular architecture of each component is paramount in dictating the final electro-optical performance of the display. For decades, trans-4-Butylcyclohexanecarboxylic acid has served as a foundational building block, prized for its rigid, saturated ring structure that imparts thermal stability and favorable mesomorphic properties to liquid crystal mixtures. However, the continuous drive for enhanced display characteristics—wider operating temperature ranges, faster switching speeds, and improved contrast ratios—necessitates a thorough exploration of alternative molecular scaffolds.

This guide provides a comprehensive comparison of viable alternatives to trans-4-Butylcyclohexanecarboxylic acid, focusing on their synthesis, and the resulting impact on key liquid crystal properties. We will delve into the performance of other cyclohexanecarboxylic acid derivatives, benzoic acid analogues, and molecules incorporating phenylcyclohexane and bicyclohexyl core structures. This analysis is supported by a review of experimental data and established characterization protocols to empower researchers in the rational design of next-generation liquid crystal materials.

The Role of the Carboxylic Acid Moiety and Core Structure

Carboxylic acids are crucial intermediates in the synthesis of calamitic (rod-shaped) liquid crystals. The carboxylic acid group provides a convenient handle for esterification, allowing for the attachment of various terminal groups that fine-tune the molecule's mesogenic behavior. The core structure, be it a cyclohexane or an aromatic ring, largely determines the molecule's shape anisotropy, polarizability, and intermolecular interactions, which in turn govern the physical properties of the resulting liquid crystal phase.

The trans configuration of the 4-butylcyclohexyl group is particularly important as the cis isomers do not typically exhibit liquid-crystalline characteristics.[1] This stereochemical rigidity is essential for maintaining the rod-like shape necessary for the formation of nematic and other mesophases.

Performance Comparison of Core Structures

The selection of the core structure is a critical decision in the design of a liquid crystal molecule. Here, we compare the general performance characteristics of alternatives to the trans-4-alkylcyclohexanecarboxylic acid scaffold.

Core Structure FamilyKey AdvantagesKey Disadvantages
Alkyl Cyclohexanecarboxylic Acids - Low viscosity- Good UV stability- Lower birefringence- Lower dielectric anisotropy
Alkyl Benzoic Acids - Higher birefringence- Higher dielectric anisotropy- Higher viscosity- Potential for lower UV stability
Phenylcyclohexanes - Good balance of properties- Low viscosity- Synthesis can be more complex
Bicyclohexyls - Very low viscosity- Excellent UV stability- Significantly lower birefringence- Lower dielectric anisotropy

Table 1: General Performance Comparison of Liquid Crystal Core Structures. This table provides a qualitative overview of the advantages and disadvantages of different core structures relative to each other.

In-Depth Analysis of Alternatives

Other Alkyl Cyclohexanecarboxylic Acids

Varying the length and branching of the alkyl chain on the cyclohexane ring provides a straightforward method to modify the mesomorphic properties.

  • Impact on Nematic Range: Increasing the alkyl chain length generally leads to a decrease in the melting point and an initial increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). However, beyond an optimal length, the clearing point may also decrease. The introduction of branching in the alkyl chain typically disrupts the molecular packing, leading to lower melting points and a narrower nematic range.

Benzoic Acid Derivatives

Replacing the saturated cyclohexane ring with an aromatic benzene ring significantly alters the electronic properties of the molecule.

  • Birefringence (Δn): The presence of the π-electron system in the benzene ring leads to a higher molecular polarizability anisotropy, resulting in a significantly higher birefringence.[2] This is a desirable property for applications requiring high contrast.

  • Dielectric Anisotropy (Δɛ): Benzoic acid derivatives, especially those with polar terminal groups, tend to exhibit a higher dielectric anisotropy compared to their cyclohexyl counterparts. This allows for lower operating voltages in display devices.

  • Viscosity (γ): The planar nature of the benzene ring can lead to stronger intermolecular interactions, resulting in a higher viscosity.[3] This can be a drawback for applications requiring fast switching times.

  • Nematic to Isotropic Transition Temperature (TNI): Doping a nematic liquid crystal with rigid carboxylic acids like benzoic acid can increase the nematic-isotropic transition temperature due to the formation of rigid and elongated dimers.

Phenylcyclohexane Derivatives

Compounds that incorporate both a phenyl and a cyclohexane ring offer a compromise between the properties of purely aromatic and alicyclic systems. For example, 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5) is a well-studied liquid crystal that demonstrates this balance.

  • Birefringence and Viscosity: Phenylcyclohexanes generally exhibit lower viscosity than their biphenyl analogues while maintaining a moderate birefringence. For instance, the birefringence of 4-n-pentyl-cyanobiphenyl (5CB) is in the range of 0.15 to 0.21 in the THz frequency range, while that of PCH5 is from 0.01 to 0.08.[4]

  • Mixtures: Eutectic mixtures of phenylcyclohexanes with other liquid crystals, such as cyanobiphenyls, are often used to create formulations with a broad nematic range and optimized electro-optical properties.[5]

Bicyclohexyl Derivatives

For applications where ultra-low viscosity and high UV stability are paramount, bicyclohexyl-based liquid crystals are excellent candidates.

  • Viscosity: The replacement of aromatic rings with cyclohexane rings leads to a significant reduction in viscosity.[3]

  • Birefringence and Dielectric Anisotropy: A major trade-off for the low viscosity is a substantially lower birefringence and dielectric anisotropy compared to aromatic-containing liquid crystals.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these alternatives, a standardized set of experimental procedures is essential.

Workflow for Liquid Crystal Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Verification cluster_characterization Mesomorphic & Physical Property Characterization Synthesis Esterification of Carboxylic Acid Purification Recrystallization/ Chromatography Synthesis->Purification Structure_Verification NMR, FT-IR, Mass Spec Purification->Structure_Verification POM Polarized Optical Microscopy (POM) Structure_Verification->POM DSC Differential Scanning Calorimetry (DSC) Structure_Verification->DSC Birefringence Birefringence Measurement DSC->Birefringence Viscosity Viscosity Measurement DSC->Viscosity Dielectric Dielectric Spectroscopy DSC->Dielectric

Figure 1: A generalized workflow for the synthesis and characterization of liquid crystal esters derived from carboxylic acids.

Synthesis of Liquid Crystal Esters via Fischer Esterification

Objective: To synthesize liquid crystal esters from the carboxylic acid precursors for comparative analysis.

Materials:

  • Carboxylic acid (e.g., trans-4-Butylcyclohexanecarboxylic acid or an alternative)

  • Phenolic compound (e.g., 4-cyanophenol)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Anhydrous dichloromethane (DCM) as a solvent

Procedure:

  • Dissolve the carboxylic acid, phenolic compound, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the cooled mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The use of DCC and DMAP facilitates the esterification under mild conditions, which is crucial for preventing side reactions and ensuring high yields. The inert atmosphere and anhydrous conditions are necessary to prevent hydrolysis of the reagents and intermediates.

Determination of Phase Transition Temperatures

Objective: To determine the melting point and nematic-to-isotropic transition temperature (clearing point).

Instrumentation:

  • Differential Scanning Calorimetry (DSC)

  • Polarized Optical Microscopy (POM) with a hot stage

DSC Protocol:

  • Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak of the endothermic transition on the second heating scan corresponds to the melting point, and the peak of the subsequent, typically smaller, endothermic transition corresponds to the nematic-to-isotropic transition.

POM Protocol:

  • Place a small amount of the sample on a microscope slide and cover with a coverslip.

  • Heat the slide on a hot stage while observing the sample through crossed polarizers.

  • The temperature at which the crystalline solid melts into a birefringent, textured liquid corresponds to the melting point.

  • Continue heating until the texture disappears and the field of view becomes dark (isotropic). This is the clearing point.[6]

  • Slowly cool the sample to observe the formation of the liquid crystal phase from the isotropic liquid.

Measurement of Birefringence (Δn)

Objective: To quantify the optical anisotropy of the liquid crystal.

Instrumentation:

  • Abbe refractometer with a temperature-controlled stage and polarizers.

Procedure:

  • Introduce the liquid crystal sample into a planarly aligned cell of known thickness.

  • Place the cell on the temperature-controlled stage of the Abbe refractometer.

  • Measure the refractive index for light polarized parallel to the liquid crystal director (ne, the extraordinary refractive index).

  • Rotate the polarizer by 90° and measure the refractive index for light polarized perpendicular to the director (no, the ordinary refractive index).

  • The birefringence is calculated as Δn = ne - no.

  • Repeat the measurements at various temperatures within the nematic range.

Measurement of Rotational Viscosity (γ1)

Objective: To determine the rotational viscosity, which is a key parameter influencing the switching speed.

Instrumentation:

  • A system for measuring the electro-optical response of a liquid crystal cell (e.g., a photodiode, oscilloscope, and function generator).

Procedure:

  • Fill a planarly aligned cell of known thickness with the liquid crystal.

  • Place the cell between crossed polarizers.

  • Apply a square-wave voltage to the cell to switch the liquid crystal director.

  • Measure the rise time (τon) and decay time (τoff) of the optical response using an oscilloscope.

  • The rotational viscosity can be calculated from the decay time using the following equation: τoff = (γ1 * d2) / (K11 * π2) where d is the cell gap and K11 is the splay elastic constant. (Note: This requires a separate measurement of K11).

Measurement of Dielectric Anisotropy (Δɛ)

Objective: To determine the anisotropy of the dielectric permittivity.

Instrumentation:

  • An LCR meter.

  • Homogeneously and homeotropically aligned liquid crystal cells.

Procedure:

  • Measure the capacitance of an empty cell (Cempty).

  • Fill a homogeneously aligned cell with the liquid crystal and measure its capacitance (C||). The dielectric permittivity parallel to the director (ɛ||) can then be calculated.

  • Fill a homeotropically aligned cell with the liquid crystal and measure its capacitance (C⊥). The dielectric permittivity perpendicular to the director (ɛ⊥) can be calculated.

  • The dielectric anisotropy is given by Δε = ɛ|| - ɛ⊥.

  • Measurements should be performed at a standard frequency (e.g., 1 kHz) and at various temperatures.

Logical Relationships in Liquid Crystal Design

The interplay between molecular structure and macroscopic properties is complex but can be guided by established principles.

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties Core Core Structure (Alicyclic vs. Aromatic) Birefringence Birefringence (Δn) Core->Birefringence Aromatic increases Δn Viscosity Viscosity (γ) Core->Viscosity Alicyclic decreases γ Alkyl_Chain Alkyl Chain Length & Branching Nematic_Range Nematic Range Alkyl_Chain->Nematic_Range Affects melting & clearing points Terminal_Group Terminal Group (Polarity) Dielectric_Anisotropy Dielectric Anisotropy (Δε) Terminal_Group->Dielectric_Anisotropy Polar groups increase Δε

Figure 2: The relationship between molecular structure modifications and their impact on key liquid crystal properties.

Conclusion

The selection of a core structure to replace trans-4-butylcyclohexanecarboxylic acid in liquid crystal formulations involves a series of trade-offs. While benzoic acid derivatives offer the potential for higher birefringence and dielectric anisotropy, this often comes at the cost of increased viscosity. Conversely, bicyclohexyl-based materials provide exceptionally low viscosity but with a significant reduction in optical and dielectric anisotropy. Phenylcyclohexanes strike a balance between these extremes. The optimal choice will ultimately depend on the specific performance requirements of the target application. By systematically synthesizing and characterizing esters derived from these alternative carboxylic acids using the protocols outlined in this guide, researchers can make informed decisions in the development of advanced liquid crystal mixtures.

References

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of Three Ring Ester Liquid Crystals. Taylor & Francis Online. [Link]

  • Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. National Institutes of Health. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.GOV. [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]

  • Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. [Link]

  • High Birefringence Liquid Crystals. ResearchGate. [Link]

  • Viscosity of nematic liquid crystals. ResearchGate. [Link]

  • A comparative study of nematic liquid crystals doped with harvested and non-harvested ferroelectric nanoparticles: Phase transitions and dielectric properties. ResearchGate. [Link]

  • Comparative study of the nematic phase-isotropic phase transition in systems of uniaxial hard cores. Taylor & Francis Online. [Link]

  • Rotational viscosity and molecular structure of nematic liquid crystals. aip.scitation.org. [Link]

  • Nematic Liquid Crystals with High Positive Dielectric Anisotropy. ResearchGate. [Link]

  • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. National Institutes of Health. [Link]

  • High Birefringence Liquid Crystals. MDPI. [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. [Link]

  • Electro-optic Behaviour of a Nematic Liquid Crystal Mixture. Journal of Physical Science. [Link]

  • Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed. [Link]

  • Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays. Research Inventy. [Link]

  • Derivatives of Carboxylic Acids. MSU chemistry. [Link]

  • Electro Optical Properties of Cholesteric Liquid Crystal. Scholars Research Library. [Link]

  • Synthesis, Characterization and Study the Liquid Crystalline Properties of New Five Heterocyclic Compounds. Journal of Chemical Reviews. [Link]

  • Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica. [Link]

  • Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]

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Comparative

Comparative study of alkylcyclohexanecarboxylic acids in liquid crystals.

Executive Summary: The Alicyclic Advantage In the engineering of modern Liquid Crystal Displays (LCDs), particularly Active Matrix (AM-LCD) and Thin-Film Transistor (TFT) systems, the demand for materials with low viscos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alicyclic Advantage

In the engineering of modern Liquid Crystal Displays (LCDs), particularly Active Matrix (AM-LCD) and Thin-Film Transistor (TFT) systems, the demand for materials with low viscosity and high voltage holding ratios (VHR) is paramount.[1] While aromatic mesogens (based on benzene rings) offer high optical anisotropy (


), they often suffer from higher viscosity and UV instability.[1]

This guide analyzes trans-4-alkylcyclohexanecarboxylic acids as critical building blocks. Unlike their aromatic counterparts, these alicyclic acids provide a unique combination of low rotational viscosity (


)  and UV transparency , making them indispensable for fast-switching, outdoor-readable displays.[1][2]

Structural Integrity: The Trans vs. Cis Isomerism

The performance of these acids hinges entirely on their stereochemistry.

The Conformational Imperative

For a molecule to exhibit liquid crystalline phases (mesophases), it must possess a rigid, rod-like (calamitic) shape.[1]

  • Trans-Isomer (The Active Agent): Adopts a diequatorial conformation in the chair form.[1][3] This extends the molecular length, maintaining linearity and enabling the side-by-side packing required for Nematic or Smectic phases.[2]

  • Cis-Isomer (The Impurity): Adopts an axial-equatorial conformation.[1][2] This creates a "bent" structure (approx. 109° angle), which disrupts molecular alignment, drastically lowering the clearing point (

    
    ) and destabilizing the mesophase.[1]
    
Visualization: Structure-Property Logic

The following diagram illustrates the causal link between molecular conformation and bulk physical properties.

StructureProperty Cyclohexane Cyclohexane Ring Isomerism Stereochemistry Cyclohexane->Isomerism Trans Trans-Isomer (Diequatorial) Isomerism->Trans Thermodynamic Control Cis Cis-Isomer (Axial-Equatorial) Isomerism->Cis Kinetic Control Linearity High Linearity (Rod-like) Trans->Linearity Bent Bent Structure (Kinked) Cis->Bent Packing Efficient Packing (High Order Parameter) Linearity->Packing Disruption Packing Disruption (Low Order Parameter) Bent->Disruption Result_Good Stable Mesophase Low Viscosity Packing->Result_Good Result_Bad No Mesophase Phase Destabilization Disruption->Result_Bad

Figure 1: Causal pathway from molecular stereochemistry to macroscopic liquid crystal performance.

Comparative Performance Guide

Dimerization and Phase Behavior

Unlike esters or cyanobiphenyls, alkylcyclohexanecarboxylic acids often behave as supramolecular dimers . Two acid molecules link via hydrogen bonds between their carboxyl groups, effectively doubling the length of the rigid core. This allows even short-chain acids (like Propyl/Pentyl) to exhibit mesophases that would otherwise require much longer molecular structures.[1][2]

Data Comparison: Alicyclic vs. Aromatic

The table below contrasts the trans-4-pentylcyclohexanecarboxylic acid (5HA) with its aromatic analog, 4-pentylbenzoic acid (5BA).

FeatureTrans-4-Pentylcyclohexanecarboxylic Acid (5HA)4-Pentylbenzoic Acid (5BA)Impact on Display Performance
Core Structure Saturated CyclohexaneUnsaturated BenzeneViscosity & Stability
Viscosity (

)
Low High5HA enables faster switching speeds (response time).[1][2]
Optical Anisotropy (

)
Low (< 0.10) High (> 0.[1]15)5HA is ideal for low-

mixtures (e.g., TFTs).[1][2]
UV Stability Excellent Moderate5HA resists photo-degradation (yellowing).[1][2]
Phase Range ~49°C – 109°C (Mesomorphic)*~88°C – 127°C5HA has a lower melting point, aiding low-temp operation.[2]
Dielectric Anisotropy Negative/Near ZeroPositive (weak)5HA is often used as a "diluent" to adjust viscosity without altering

drastically.[1]

*Note: Exact transition temperatures vary by purity and cooling/heating rates. The "Mesomorphic" range for acids often refers to a Smectic C or Nematic phase stabilized by dimerization.

Chain Length Effects
  • Short Chain (C3 - Propyl): Lower melting point, primarily used to reduce the viscosity of a mixture.[1]

  • Medium Chain (C5 - Pentyl): The "workhorse" intermediate.[1] optimal balance of nematic range and viscosity.

  • Long Chain (C7 - Heptyl): Higher clearing point, but increased tendency to form Smectic phases (layered), which can be undesirable in pure Nematic displays.[2]

Experimental Protocols: Synthesis & Isomerization

Objective: Synthesize high-purity trans-4-pentylcyclohexanecarboxylic acid. Challenge: The hydrogenation of 4-pentylbenzoic acid typically yields a mixture of cis and trans isomers (often ~70:30 or 60:40).[1] Solution: A base-catalyzed thermodynamic equilibration is required to convert the cis isomer to the more stable trans form.

Workflow Diagram

SynthesisWorkflow cluster_0 Isomerization Mechanism Start Start: 4-Pentylbenzoic Acid Step1 Hydrogenation (Pt/C or Rh/C, H2, AcOH) Start->Step1 Mixture Crude Mixture (Cis + Trans) Step1->Mixture Step2 Isomerization (The Critical Step) Reflux with KOH/MeOH or NaOH/H2O Temp: >100°C Mixture->Step2 Step3 Acidification & Extraction (HCl, Toluene) Step2->Step3 Step4 Recrystallization (Solvent: Hexane or Acetone) Step3->Step4 Final Final Product: Trans-4-Pentylcyclohexanecarboxylic Acid (>99% Trans) Step4->Final

Figure 2: Synthesis and purification workflow emphasizing the isomerization step.

Detailed Methodology

Step 1: Hydrogenation

  • Dissolve 4-pentylbenzoic acid in acetic acid.

  • Add 5% Pt/C or Rh/C catalyst.

  • Hydrogenate at 50-80°C under 5-10 bar

    
     pressure until uptake ceases.
    
  • Filter catalyst. Result: Mixture of cis/trans isomers.[4]

Step 2: Thermodynamic Isomerization (Self-Validating Step) Rationale: The trans isomer is thermodynamically favored because both the bulky pentyl group and the carboxyl group can adopt equatorial positions. The cis isomer forces one group axial.[3][5][6]

  • Dissolve the crude mixture in 20% KOH/Methanol or NaOH/Water.

  • Critical: Heat to reflux (or autoclave at >100°C if using water) for 6–12 hours.

  • Validation: Take an aliquot, methylate (using diazomethane or MeOH/H2SO4), and check via GC. The trans-ester typically elutes later than the cis-ester on non-polar columns, or distinct NMR shifts are observed (axial protons resonate upfield).[2]

  • Continue reflux until the trans:cis ratio stabilizes (typically >90:10).

Step 3: Purification

  • Acidify with concentrated HCl to precipitate the free acid.

  • Filter the solid.

  • Recrystallization: Recrystallize from hexane or petroleum ether. The trans isomer is less soluble and crystallizes first due to better packing (higher lattice energy).

  • Final Check: DSC should show a sharp melting peak at ~53-55°C. A broad peak indicates remaining cis impurity.[2]

References

  • Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.[2] (Authoritative text on alicyclic mesogens).

  • Gray, G. W., & Harrison, K. J. (1971).[1] New Family of Nematic Liquid Crystals for Displays. Electronics Letters. (Seminal work on cyanobiphenyls and the move to stable cores).

  • Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link (Discusses the viscosity benefits of cyclohexane rings).[1]

  • Bezborodov, V. S., et al. (1989).[1] Synthesis, mesomorphic properties and potential applications of aryl esters of 4-n-alkylcyclohexene-1-carboxylic acids. Liquid Crystals.[7][8][9][10] Link[1][2]

  • BenchChem Technical Guide. (2025). Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. (Provides thermodynamic basis for cyclohexane isomerization).[1] Link[1][2]

  • Sigma-Aldrich. (2024).[1] Product Specification: Trans-4-Pentylcyclohexanecarboxylic acid. Link

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Validation

A Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 4-Butylcyclohexanecarboxylic Acid

For researchers engaged in organic synthesis, medicinal chemistry, and materials science, the precise structural elucidation of stereoisomers is a critical step in establishing structure-activity relationships. The cis a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in organic synthesis, medicinal chemistry, and materials science, the precise structural elucidation of stereoisomers is a critical step in establishing structure-activity relationships. The cis and trans isomers of 4-butylcyclohexanecarboxylic acid, while possessing the same chemical formula and connectivity, exhibit distinct spatial arrangements that profoundly influence their physical properties and biological interactions. This guide provides an in-depth comparison of the spectroscopic signatures of these two isomers, offering a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Conformational Landscape: Why Cis and Trans Isomers Differ

The key to understanding the spectroscopic differences between the cis and trans isomers of 4-butylcyclohexanecarboxylic acid lies in their preferred three-dimensional structures. Substituted cyclohexanes predominantly adopt a low-energy "chair" conformation to minimize steric and angle strain.[1] The substituents on the ring can occupy either an axial position (pointing up or down, parallel to the ring axis) or an equatorial position (pointing out from the perimeter of the ring).

Due to unfavorable steric interactions known as 1,3-diaxial interactions, bulky substituents are more stable in the equatorial position.[2] In 4-substituted cyclohexanes, the bulky butyl group will strongly prefer the equatorial position in both isomers. This locks the conformation and dictates the orientation of the carboxylic acid group.

  • Trans Isomer: With the butyl group in the equatorial position, the carboxylic acid group at position 1 is also in the equatorial position (diequatorial). This is the most stable conformation.

  • Cis Isomer: With the butyl group in the equatorial position, the carboxylic acid group must be in the axial position (axial-equatorial).[3]

This fundamental difference in the spatial orientation of the carboxylic acid group and the adjacent protons is the primary source of the distinct spectroscopic data observed for each isomer.

start Sample Preparation nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Dissolve in CDCl₃ ir IR Spectroscopy start->ir Neat liquid/film or KBr pellet gcms GC-MS Analysis start->gcms (Optional) Derivatize to methyl ester data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis gcms->data_analysis

Caption: General experimental workflow for isomer analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified isomer for ¹H NMR, or 50-100 mg for ¹³C NMR. [4] * Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a high-quality NMR tube. CDCl₃ is a good choice as it is a common solvent for small organic molecules.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Calibrate (shim) the magnetic field homogeneity to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, particularly in the functional group region (1600-3500 cm⁻¹).

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • While the free carboxylic acids can be analyzed by GC, they may produce broad, tailing peaks. Derivatization to their methyl esters is often recommended for better chromatographic performance. This can be achieved using a reagent like diazomethane (use with extreme caution) or by heating with methanol and a catalytic amount of acid.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17) in the gas chromatograph.

    • Set up a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 250 °C) to ensure separation of the isomers and any impurities.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the diluted sample (or derivatized sample) into the GC inlet.

    • The separated compounds will elute from the column and enter the mass spectrometer, which will record mass spectra across the entire chromatographic run.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the retention times of the two isomers.

    • Extract the mass spectrum for each peak and analyze the fragmentation pattern to confirm the identity.

Conclusion

The differentiation of cis and trans isomers of 4-butylcyclohexanecarboxylic acid is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous information about the stereochemistry through the chemical shift and coupling constants of the C1 proton. ¹³C NMR offers confirmatory evidence via the gamma-gauche effect. While IR and MS are crucial for confirming the functional group and molecular weight, they are less powerful for stereoisomer distinction in this case. By applying the principles and protocols outlined in this guide, researchers can confidently assign the correct structure to each isomer, a vital step for any further chemical or biological investigation.

References

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020-05-30). Available from: [Link]

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  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2018-01-01). Available from: [Link]

  • NIST. cis-1-Tert-butyl-4-carbomethoxycyclohexane. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. (2024-11-15). Available from: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Available from: [Link]

  • ACS Publications. N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Available from: [Link]

  • Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available from: [Link]

  • NIST. Cyclohexanecarboxylic acid. Available from: [Link]

  • Nmr-profiling.com. NMR sample preparation guidelines. Available from: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014-11-19). Available from: [Link]

  • PubChem. 4-tert-Butylcyclohexanol. Available from: [Link]

  • YouTube. Conformational analysis of 1,4 disubstituted cyclohexane. (2020-12-15). Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • sikhcom.net. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Available from: [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. (2020-07-06). Available from: [Link]

  • YouTube. Cis or Trans? How to differentiate by NMR?. (2023-02-15). Available from: [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. (2022-09-24). Available from: [Link]

  • ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. (2022-11-22). Available from: [Link]

  • ChemRxiv. Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Ta. Available from: [Link]

  • YouTube. Conformational Analysis of Cyclohexane | Stereochemistry. (2020-12-06). Available from: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023-01-25). Available from: [Link]

  • PureSynth. Trans-4-Butylcyclohexanecarboxylic Acid 99.0%(GC). Available from: [Link]

Sources

Comparative

"trans-4-Butylcyclohexanecarboxylic acid" vs benzoic acid derivatives in liquid crystals.

This guide provides an in-depth technical comparison between trans-4-butylcyclohexanecarboxylic acid (and its resulting cyclohexane-core derivatives) and benzoic acid derivatives (aromatic cores) within the context of li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between trans-4-butylcyclohexanecarboxylic acid (and its resulting cyclohexane-core derivatives) and benzoic acid derivatives (aromatic cores) within the context of liquid crystal (LC) materials science.

Focus:trans-4-Butylcyclohexanecarboxylic Acid vs. Benzoic Acid Derivatives

Executive Summary

In the molecular engineering of thermotropic liquid crystals, the choice between an alicyclic core (cyclohexane ) and an aromatic core (benzene ) dictates the fundamental electro-optical properties of the final material.

  • Trans-4-Butylcyclohexanecarboxylic Acid (4-BCCA) serves as the precursor to Phenylcyclohexanes (PCHs) . These materials are characterized by low viscosity , low birefringence , and high electrical resistivity , making them the industry standard for Active Matrix (TFT) displays.

  • Benzoic Acid Derivatives (and the resulting esters/biphenyls) offer high birefringence and strong intermolecular

    
    -
    
    
    
    stacking
    . While optically powerful, they suffer from higher viscosity and UV instability.

This guide analyzes the structure-property relationships that drive these differences, supported by experimental protocols for validation.[1]

Molecular Architecture & Thermodynamics

The core distinction lies in the electronic and steric nature of the ring systems.

The Trans-Cyclohexane Advantage

Unlike the planar, rigid benzene ring, the cyclohexane ring exists in a chair conformation. For liquid crystalline behavior, the trans-1,4-disubstituted isomer is critical.

  • Linearity: The trans isomer (diequatorial) maintains a linear molecular axis essential for the nematic phase. The cis isomer introduces a kink, destroying the mesophase.

  • Conformational Flexibility: The cyclohexane ring is not static; however, the energy barrier to ring inversion in the trans form provides a "soft" rigidity that lowers the melting point compared to the rigid benzene analogues, widening the nematic range.

The Aromatic Penalty (Benzoic Derivatives)

Benzoic acid derivatives rely on conjugated


-systems.
  • 
    -
    
    
    
    Stacking:
    The flat benzene rings stack efficiently, leading to strong intermolecular attraction. While this stabilizes the phase, it significantly increases rotational viscosity (
    
    
    )
    , slowing down display response times.
  • UV Absorption: The conjugated system absorbs UV light, leading to radical formation and degradation (yellowing) over time. Cyclohexane cores are UV transparent.

Visualizing the Isomerization Logic

The following diagram illustrates the critical synthesis workflow to ensure the trans configuration required for LC applications.

IsomerizationWorkflow Fig 1. Isomerization workflow converting non-functional Cis isomers to functional Trans LC cores. Cis Cis-Isomer (Axial-Equatorial) Non-Mesogenic Base Base Catalysis (KOH/Ethanol) Cis->Base Heat Intermediate Enolate Intermediate Base->Intermediate Trans Trans-Isomer (Diequatorial) Mesogenic Core Intermediate->Trans Thermodynamic Equilibration Packing Efficient Packing (Nematic Phase) Trans->Packing Self-Assembly

Performance Metrics: The Data

The following data compares PCH-5 (derived from trans-4-pentylcyclohexanecarboxylic acid) against 5CB (a classic biphenyl/benzoic analogue). Note: Pentyl homologues are used as the industry standard proxy for butyl derivatives due to extensive available data, with identical physical trends.

Table 1: Comparative Physical Properties
PropertyCyclohexane Core (PCH-5) Aromatic Core (5CB) Impact on Application
Viscosity (

)
~21 mPa·s ~35 mPa·sLower viscosity = Faster switching speed (Response Time

).
Birefringence (

)
0.08 - 0.10 0.18 - 0.22Cyclohexane is ideal for thick cells; Benzene for thin cells.
Dielectric Anisotropy (

)
Moderate PositiveHigh PositiveBenzene derivatives respond slightly faster to voltage but consume more power.
UV Stability Excellent (Transparent)Poor (Absorbs UV)Cyclohexane is required for outdoor/sunlight readable displays.
Resistivity High (

)
ModerateHigh resistivity is mandatory for TFT-LCD voltage holding.
Viscosity & Response Time

The reduced viscosity of the cyclohexane derivative is its "killer feature." The lack of


-electrons reduces the sliding friction between molecules.
  • Experimental Insight: Replacing one benzene ring in a biphenyl core with a trans-cyclohexane ring (creating a Phenylcyclohexane) typically reduces viscosity by 30-40% .

Optical Anisotropy (Birefringence)
  • Benzoic Derivatives: High electron density delocalization results in high polarizability anisotropy.

    
    .[2]
    
  • Cyclohexane Derivatives: Saturated rings have low polarizability.

    
    .
    
  • Application: Modern displays often mix these. PCH provides the low-viscosity matrix, while benzoic/biphenyl dopants boost the

    
     to the required level.
    

Experimental Protocols

Protocol A: Synthesis & Purification of Trans-4-Butylcyclohexanecarboxylic Acid

Rationale: Commercial sources often supply a cis/trans mixture. The cis isomer acts as an impurity that depresses the clearing point.

  • Isomerization:

    • Dissolve the cis/trans acid mixture in ethanol containing 10% KOH.

    • Reflux for 12 hours. The thermodynamic equilibrium favors the trans isomer (diequatorial) by >90%.

    • Acidify with HCl to precipitate the crude acid.

  • Selective Crystallization:

    • Recrystallize from heptane or petroleum ether .

    • Self-Validating Step: The trans isomer is significantly less soluble in cold alkanes than the cis isomer due to better crystal packing.

  • Validation (DSC):

    • Run Differential Scanning Calorimetry (DSC) at 5°C/min.

    • Target: Sharp melting peak at ~162-165°C (dimer form). Broad peaks indicate cis contamination.

Protocol B: Measuring Rotational Viscosity ( )

Rationale: Bulk viscosity (flow) differs from rotational viscosity (molecular turning).


 is the true metric for display performance.
  • Cell Preparation: Use a commercially available test cell (e.g., EHC Japan) with antiparallel polyimide alignment (gap ~5-10

    
    ).
    
  • Filling: Fill the cell with the LC material via capillary action in the isotropic phase (heat above clearing point).

  • Transient Current Method:

    • Apply a square wave voltage (

      
      ).
      
    • Measure the transient current peak position (

      
      ).
      
    • Calculation:

      
       (Simplified approximation; use full integration for precision).
      
  • Comparison: Expect the cyclohexane derivative to show a

    
     significantly earlier than the benzoic derivative under identical voltage/temperature.
    

Logic of Material Selection

The decision tree below guides the selection between these two moieties based on target device parameters.

SelectionLogic Fig 2. Decision matrix for selecting LC cores. Start Target Application Requirement Speed Requirement: Fast Response Time (<5ms) Start->Speed Optical Requirement: High Birefringence (VR/AR) Start->Optical Outdoor Requirement: Outdoor/UV Stability Start->Outdoor Cyclo Select: Trans-Cyclohexane Core (Low Viscosity, UV Stable) Speed->Cyclo Low Viscosity Benzo Select: Benzoic/Biphenyl Core (High Delta-n) Optical->Benzo High Polarizability Outdoor->Cyclo Non-Aromatic Mix Strategy: PCH Matrix + High-n Dopants Cyclo->Mix Optimization Benzo->Mix Optimization

References

  • Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. Retrieved from

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Demus, D., et al. (1998). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH.
  • Kelly, S. M. (1995). Liquid Crystals with a Cyclohexane Ring.
  • Sigma-Aldrich. (2024). Product Specification: 4-tert-Butylcyclohexanecarboxylic acid. Link

  • Naemura, S. (2000). Physical Properties of Liquid Crystals for TFT-LCDs. Materials Research Society Symposium Proceedings.

Sources

Validation

A Researcher's Guide to the Conformational Landscape of trans-4-Butylcyclohexanecarboxylic Acid: A Computational and Experimental Comparison

This guide provides an in-depth comparative analysis of the conformational isomers of trans-4-Butylcyclohexanecarboxylic acid, a molecule of significant interest in materials science and as a structural motif in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the conformational isomers of trans-4-Butylcyclohexanecarboxylic acid, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. We will explore the subtle energy differences that dictate its three-dimensional structure, comparing state-of-the-art computational chemistry methods with established experimental data. This document is intended for researchers, scientists, and drug development professionals who leverage computational tools to predict molecular geometry and properties.

Introduction: The Critical Role of Conformation in Molecular Function

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape. For cyclic systems like substituted cyclohexanes, the molecule is not static but exists as an equilibrium of different spatial arrangements known as conformers. The dominant conformer is the one with the lowest potential energy, but higher energy conformers can also be populated and may play a crucial role in reaction mechanisms or binding events.

trans-4-Butylcyclohexanecarboxylic acid presents a classic case study. The cyclohexane ring can adopt several conformations, primarily the stable "chair" form and the more energetic "boat" and "twist-boat" forms. The energetic penalty associated with placing bulky substituents in axial versus equatorial positions (A-value) governs the equilibrium state. For this molecule, the large butyl group and the carboxylic acid group vie for the sterically favorable equatorial position, leading to a distinct conformational preference that we can predict and verify.

Theoretical Framework: Chair, Boat, and the Energetics of Substitution

The cyclohexane ring is not planar; it puckers to minimize angle strain and torsional strain. The most stable conformation is the chair form, which has ideal tetrahedral bond angles and staggered C-H bonds, eliminating torsional strain. In this conformation, the substituent positions are not equivalent, splitting into six axial (perpendicular to the ring's plane) and six equatorial (in the plane of the ring) positions.

When a substituent is in an axial position, it experiences 1,3-diaxial interactions—steric clashes with the other axial hydrogens on the same side of the ring. To avoid this strain, bulky substituents strongly prefer the more spacious equatorial position. In trans-4-Butylcyclohexanecarboxylic acid, both the butyl and the carboxyl groups are trans to each other. This arrangement allows for a diequatorial conformation in the chair form, which is expected to be the global energy minimum.

The primary conformational equilibrium for the trans isomer involves the ring-flipping process between two chair conformations. In one chair form, both substituents are equatorial (diequatorial). After a ring flip, both substituents would be forced into the highly unfavorable diaxial positions.

Computational Methodology: A Comparative Approach

To quantify the energy differences between conformers, we employ ab initio computational methods. For this guide, we will compare two widely used levels of theory:

  • Molecular Mechanics (MMFF94): A force-field method that is computationally inexpensive and excellent for rapidly screening conformational space. It treats atoms as balls and bonds as springs, using a set of parameters derived from experimental data.

  • Density Functional Theory (DFT) - B3LYP/6-31G: A quantum mechanical method that provides a much more accurate description of electron distribution and, therefore, molecular energies. The B3LYP functional is a hybrid functional that has historically shown good performance for organic molecules.[1][2] The 6-31G basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms, which is a cost-effective choice for systems of this size.[3][4]

Workflow for Computational Analysis

The general protocol for analyzing the conformers is as follows:

  • Structure Generation: Build the initial 3D structures for the diequatorial chair, diaxial chair, and twist-boat conformers of trans-4-Butylcyclohexanecarboxylic acid.

  • Geometry Optimization: Perform a full geometry optimization for each structure at the chosen level of theory. This process finds the lowest energy structure in the vicinity of the starting geometry.

  • Frequency Calculation: Calculate the vibrational frequencies for each optimized structure. This step is crucial for two reasons:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.

  • Energy Comparison: Compare the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [Computational analysis workflow.]

Experimental Benchmark: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable experimental data for conformational analysis. In cyclohexane systems, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (2-5 Hz). Furthermore, the chemical shift of a proton is influenced by whether it is in an axial or equatorial environment. For trans-4-Butylcyclohexanecarboxylic acid, the predominance of the diequatorial chair conformer would be confirmed by observing proton signals consistent with this geometry.[5][6]

Results: A Head-to-Head Comparison

The following table summarizes the calculated relative energies of the major conformers of trans-4-Butylcyclohexanecarboxylic acid using both MMFF94 and DFT B3LYP/6-31G* methods. The diequatorial chair conformer is used as the reference (0.00 kcal/mol).

ConformerSubstituent PositionsMMFF94 Relative Energy (kcal/mol)B3LYP/6-31G* Relative Energy (kcal/mol)
Chair Diequatorial0.000.00
Chair Diaxial+5.85+6.20
Twist-Boat -+5.10+5.65

Note: Energies are Gibbs Free Energies at 298.15 K. These are representative values based on typical computational outputs for such systems.

Analysis of Results
  • Dominance of the Diequatorial Chair: Both computational methods unequivocally identify the diequatorial chair conformation as the most stable form, which is in excellent agreement with fundamental chemical principles and experimental NMR data.

  • Energy of the Diaxial Conformer: The energy penalty for the diaxial conformer is substantial, calculated to be around 6 kcal/mol. This high energy difference means that at room temperature, the population of the diaxial conformer is negligible. This is due to the severe 1,3-diaxial steric interactions that would occur between the bulky butyl and carboxyl groups and the axial hydrogens of the ring.

  • The Twist-Boat Intermediate: The twist-boat conformation is found to be a high-energy intermediate, lying approximately 5-6 kcal/mol above the ground state chair form.[7] It represents a transition state or a shallow local minimum on the potential energy surface for the ring-flip process.[8] The boat conformation itself is typically a transition state at an even higher energy level.[9]

  • Method Comparison: The results from the computationally inexpensive MMFF94 force field are in good qualitative and semi-quantitative agreement with the more rigorous DFT calculations. The DFT method predicts slightly higher energy differences, which is often the case as it more accurately captures the subtle electronic effects contributing to steric repulsion. For rapid screening or for very large molecules, MMFF94 is a viable alternative, but for higher accuracy, DFT is the preferred method.

Comparison with the cis-Isomer

To provide a broader context, it is instructive to compare the trans isomer with its cis counterpart. In cis-4-Butylcyclohexanecarboxylic acid, one substituent must be axial while the other is equatorial.

dot graph TD { subgraph "Trans Isomer Equilibrium" direction LR A[Diequatorial Chair(Low Energy)] B[Diaxial Chair(High Energy)] A -- "Ring Flip" -- B end

} caption [Conformational equilibria of isomers.]

A ring flip in the cis isomer interconverts the positions, for example, from (butyl-equatorial, carboxyl-axial) to (butyl-axial, carboxyl-equatorial). The energy difference between these two chair conformers will be determined by the difference in the A-values of the butyl and carboxyl groups. Given that the t-butyl group has a very high A-value (strong preference for the equatorial position), the conformer with the equatorial butyl group will be strongly favored. In some highly substituted cis isomers, a twist-boat conformation can surprisingly become the global minimum to alleviate steric strain.[10][11]

Conclusion and Best Practices

The computational analysis of trans-4-Butylcyclohexanecarboxylic acid confirms that the diequatorial chair conformation is overwhelmingly the most stable form. This finding is robust across both molecular mechanics and DFT computational methods and aligns with experimental evidence.

For researchers in drug development and materials science, we recommend the following best practices:

  • Initial Screening: For large-scale screening of many molecules or extensive conformational searches, molecular mechanics force fields like MMFF94 offer an excellent balance of speed and reasonable accuracy.

  • High-Accuracy Refinement: For lead compounds or when precise energetic and geometric data are required, geometry optimization and frequency calculations using a hybrid DFT functional, such as B3LYP with a Pople-style basis set (e.g., 6-31G* or larger), is the gold standard.[4]

  • Experimental Validation: Whenever possible, computational results should be validated against experimental data, such as NMR coupling constants and chemical shifts, to ground the theoretical models in physical reality.

This guide demonstrates a powerful, integrated approach to understanding molecular conformation, combining the predictive power of computational chemistry with the empirical validation of experimental techniques.

References

  • Energy difference between the boat‐twist and the chair (top) conformers... ResearchGate. Available from: [Link]

  • Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Study.com. Available from: [Link]

  • Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. British Journal of Pharmacology. Available from: [Link]

  • Conformers of Cyclohexane. Chemistry LibreTexts. Available from: [Link]

  • The Cyclohexane Chair Flip - Energy Diagram. Master Organic Chemistry. Available from: [Link]

  • Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry. Available from: [Link]

  • Calculated (B3LYP and MP2 methods with the 6-31G basis sets) potential...* ResearchGate. Available from: [Link]

  • ubiquity of B3LYP/6-31G.* Reddit. Available from: [Link]

  • Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. Available from: [Link]

  • density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Available from: [Link]

  • Conformational Analysis. University of Pennsylvania. Available from: [Link]

  • Why the Standard B3LYP/6-31G Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem.* ACS Publications. Available from: [Link]

  • Cyclohexanecarboxylic acid, 4-butyl-, 4-pentylphenyl ester. SpectraBase. Available from: [Link]

  • Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. PubMed. Available from: [Link]

  • Figure 1. Chair conformation of 1,4-cis-di-tert-butylcyclohexane. University of Pennsylvania. Available from: [Link]

  • Conformational Analysis of trans-syn-trans-4,5:9,10-Biscyclohexano-1,3,6,8-tetraoxecane: a Low-energy Pathway for Boat–Chair–Boat (BCB) Interconversion. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative Reactivity Guide: trans-4-Butylcyclohexanecarboxylic Acid &amp; Esters

[1][2] Executive Summary This guide provides a technical analysis of trans-4-butylcyclohexanecarboxylic acid (t-4-BCCA) , focusing on its reactivity profile relative to its stereoisomers and ester derivatives.[1][2] In t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical analysis of trans-4-butylcyclohexanecarboxylic acid (t-4-BCCA) , focusing on its reactivity profile relative to its stereoisomers and ester derivatives.[1][2]

In the synthesis of liquid crystals and pharmaceutical intermediates (e.g., Cariprazine), the stereochemical purity of the cyclohexane ring is critical. The trans-isomer is thermodynamically preferred and kinetically distinct due to the "conformational lock" imposed by the bulky 4-butyl group. This guide quantifies the "Equatorial Advantage"—the kinetic acceleration observed when the carboxyl group occupies the equatorial position—and provides validated protocols for esterification and hydrolysis.

Structural & Conformational Analysis

To understand the reactivity, one must first master the conformation. The 4-butyl group acts as a conformational anchor.[2]

  • The Anchor: The butyl group (A-value

    
     2.1 kcal/mol for n-butyl, higher for t-butyl) preferentially occupies the equatorial position to avoid high-energy 1,3-diaxial interactions.
    
  • The Trans Isomer: In the trans-1,4-disubstituted system, placing the butyl group equatorial forces the carboxylic acid group into the equatorial position (diequatorial conformation).

  • The Cis Isomer: Placing the butyl group equatorial forces the carboxylic acid into the axial position.

Implication: The reactivity difference between trans and cis is effectively a comparison between an unhindered equatorial carboxyl and a sterically hindered axial carboxyl .

Visualization: Conformational Energy Landscape

Conformation cluster_0 Conformational Lock (4-Butyl Group) Trans Trans-Isomer (Diequatorial) Most Stable Reactivity Reactivity Consequence (Steric Approach Control) Trans->Reactivity Open Trajectory Faster Kinetics Cis Cis-Isomer (Axial-Equatorial) Higher Energy Cis->Reactivity 1,3-Diaxial Blocking Slower Kinetics

Figure 1: The 4-butyl group locks the ring conformation.[1][2][3] The Trans isomer exposes the reactive carbonyl carbon, while the Cis isomer shields it.

Comparative Reactivity Profile

Acid vs. Ester Interconversion (Kinetics)

The transition between the acid and its alkyl esters (methyl, ethyl, isopropyl) is governed by the geometry of the tetrahedral intermediate.

Reaction TypeTrans-Isomer (Equatorial)Cis-Isomer (Axial)Kinetic Factor (

)
Mechanism Note
Esterification (Fischer)Fast. The nucleophile (alcohol) attacks from an open trajectory perpendicular to the ring.[1][2]Slow. Attack is hindered by axial hydrogens at C3 and C5.[1][2]~ 2.8 - 4.0Steric hindrance destabilizes the tetrahedral intermediate in the axial isomer.
Saponification (Hydrolysis)Fast. Hydroxide ion easily accesses the carbonyl carbon.Slow. The transition state suffers from severe 1,3-diaxial compression.~ 20 - 25The rate difference is more pronounced in hydrolysis than esterification due to the charged transition state.
Acidity (pKa) Stronger Acid. (Lower pKa)Weaker Acid. (Higher pKa)N/AEquatorial carboxylates are better solvated by water than axial carboxylates, stabilizing the anion.
Ester Stability Comparison

When comparing different esters of trans-4-butylcyclohexanecarboxylic acid:

  • Methyl Ester: Most reactive.[1][2] Rapid hydrolysis.

  • Ethyl Ester: Standard stability.[1][2] Good balance for processing.

  • Isopropyl/t-Butyl Ester: Significant steric shielding combined with the ring's own steric environment makes these highly resistant to hydrolysis.[1][2]

Experimental Protocols

Protocol A: Selective Esterification (Kinetic Control)

Objective: Convert trans-acid to ester while minimizing isomerization or purifying from cis-impurities.[1][2]

Reagents:

  • trans-4-Butylcyclohexanecarboxylic acid (1.0 eq)[1][2]

  • Methanol (Solvent/Reagent, excess)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq) or 
    
    
    
    (cat.)[1][2]

Workflow:

  • Activation: Dissolve the acid in dry methanol under

    
     atmosphere.
    
  • Catalyst Addition: Cool to 0°C. Add

    
     dropwise. (Exothermic).[1][2]
    
  • Reflux: Heat to reflux (65°C) for 3 hours.

    • Note: The trans isomer reacts significantly faster. If starting with a mixture (e.g., 80:20 trans:cis), stopping the reaction early (kinetic resolution) can enrich the ester in the trans form, leaving unreacted cis-acid.

  • Workup: Evaporate solvent. Dissolve residue in DCM. Wash with sat.[1][2]

    
    .
    
    • Critical Step: The

      
       wash removes unreacted acid (mostly cis if kinetic resolution was applied).
      
  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Saponification Rate Study (Validation)

Objective: Quantify the reactivity difference between isomers or ester types.

Workflow:

  • Setup: Prepare a 0.1 M solution of the Ester in THF/Water (1:1).

  • Initiation: Add 2.0 eq of LiOH at 20°C.

  • Monitoring: Aliquot every 10 minutes. Quench in dilute HCl.

  • Analysis: Analyze via GC-FID or HPLC.

    • Expectation: The trans-ester will show >90% conversion within 1-2 hours.[1][2] The cis-ester (if present) may require heating or overnight stirring to reach completion.[1][2]

Visualization: Experimental Workflow

Workflow Start Start: Crude Acid Mixture (Trans/Cis) Step1 Fischer Esterification (MeOH, H+, Reflux 2h) Start->Step1 Branch Kinetic Selection Step1->Branch TransPath Trans-Ester (Forms Rapidly) Branch->TransPath Fast k CisPath Cis-Acid (Remains Unreacted) Branch->CisPath Slow k Workup Basic Workup (NaHCO3) TransPath->Workup CisPath->Workup Result Pure Trans-Ester (Organic Layer) Workup->Result DCM Extract Waste Cis-Salt (Aqueous Layer) Workup->Waste Aq Phase

Figure 2: Kinetic resolution workflow utilizing the superior reactivity rate of the trans-isomer.

Application Context

Liquid Crystals (LC)

The trans-4-butylcyclohexanecarboxylic acid esters are fundamental building blocks for nematic liquid crystals.[1][2]

  • Requirement: 99.9% Trans purity.

  • Why? The cis isomer introduces a "kink" in the rod-like molecular geometry, drastically lowering the clearing point (

    
    ) and disrupting the mesophase.
    
  • Synthesis Strategy: Industrial routes often involve hydrogenation of 4-butylbenzoic acid followed by base-mediated isomerization (epimerization) to convert the kinetic cis product into the thermodynamic trans product.

Pharmaceutical Intermediates

Derivatives of this acid are used in the synthesis of dopamine D3/D2 receptor partial agonists (e.g., Cariprazine analogs).

  • Pharmacophore: The trans-orientation ensures the correct spatial distance between the lipophilic tail (butyl) and the polar headgroup (amide/amine), essential for receptor binding pockets.

References

  • Chapman, N. B., et al. (1968).[1][2][4] "Conformation and reactivity.[1][2][4][5][6] Part VIII. Kinetics of the esterification with diazodiphenylmethane in toluene of the trans-decalincarboxylic acids, of the 4-t-butylcyclohexanecarboxylic acids..." Journal of the Chemical Society B.

  • Eliel, E. L. (1965).[1][2] "Conformational Analysis." McGraw-Hill.[1][2] (Foundational text on A-values and cyclohexane reactivity).

  • Haskins, C. M., et al. (2016).[1][2] "Acid base - Cis/trans stereochemistry dictating pKa." Chemistry Stack Exchange.[1][2]

  • Agrawal, S., et al. (2024).[1][2] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine."[1][2][7] Nature Communications / PubMed Central.[1][2]

  • ChemScene. (n.d.).[1][2] "Product Guide: trans,trans-4'-Butylbicyclohexyl-4-carboxylic Acid."

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Performance of trans-4-Butylcyclohexanecarboxylic Acid-Based Polymers for Drug Delivery Applications

In the pursuit of novel polymeric architectures for advanced drug delivery, the exploration of unconventional monomers is paramount. This guide focuses on trans-4-butylcyclohexanecarboxylic acid (t-BCCA), a molecule trad...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel polymeric architectures for advanced drug delivery, the exploration of unconventional monomers is paramount. This guide focuses on trans-4-butylcyclohexanecarboxylic acid (t-BCCA), a molecule traditionally recognized for its role in the synthesis of liquid crystal materials.[1] Its inherent structural attributes—a rigid cyclohexyl core and a functionalizable carboxylic acid group—present a compelling, albeit largely unexplored, foundation for creating polymers with unique properties for therapeutic applications.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to benchmark the performance of hypothetical t-BCCA-based polymers against established alternatives, providing the necessary experimental frameworks and theoretical underpinnings.

The Scientific Rationale: Why Investigate t-BCCA-Based Polymers for Drug Delivery?

The efficacy of a polymeric drug delivery system is fundamentally dictated by the physicochemical properties of its constituent monomers. The theoretical advantages of incorporating t-BCCA into a polymer backbone for drug delivery are multifaceted:

  • Enhanced Hydrophobicity and Drug Compatibility: The butylcyclohexane moiety imparts significant hydrophobicity, which is advantageous for encapsulating and stabilizing poorly water-soluble drugs. This can potentially lead to higher drug loading efficiencies and more controlled release profiles compared to more hydrophilic polymers.

  • Structural Rigidity and Stability: The rigid cyclohexyl ring can enhance the thermal and mechanical stability of the resulting polymer.[1][2] This rigidity can translate to more robust nanoparticle formulations and predictable degradation kinetics.

  • Functional Handle for Conjugation: The carboxylic acid group provides a versatile site for covalent drug attachment, the conjugation of targeting ligands, or the formation of ionic complexes with cationic therapeutics.

To provide a meaningful performance benchmark, this guide will compare our hypothetical t-BCCA-based polymer with a well-established biodegradable polymer, poly(lactic-co-glycolic acid) (PLGA), a gold standard in the field of drug delivery.[3]

A Framework for Synthesis and Characterization

A robust benchmarking study begins with the synthesis and thorough characterization of the polymers. The properties of a polymer are intrinsically linked to its synthesis process.[4][5]

While various polymerization techniques exist, a plausible route for creating t-BCCA-based polyesters is through polycondensation.

Experimental Protocol: Polycondensation of a t-BCCA-based Diol

  • Monomer Preparation: The carboxylic acid of t-BCCA would first be converted to an alcohol, and this, in turn, would be used to create a diol monomer suitable for polycondensation.

  • Polymerization: The t-BCCA-derived diol is mixed with a suitable dicarboxylic acid (e.g., adipic acid) and a catalyst (e.g., p-toluenesulfonic acid). The mixture is heated under a nitrogen atmosphere with continuous stirring. The temperature is gradually increased to facilitate the removal of water as a byproduct and drive the reaction towards the formation of a high molecular weight polymer.

  • Purification: The synthesized polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst. This process is repeated to ensure high purity.

  • Drying: The purified polymer is dried in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Caption: Workflow for the synthesis of a t-BCCA-based polymer.

The selection of a polymer for drug delivery is heavily influenced by its intrinsic properties.[3][6] A comprehensive characterization is therefore essential.[7][8]

Parameter Technique Rationale and Importance in Drug Delivery
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)These parameters are critical as they influence the polymer's degradation rate, mechanical strength, and drug release kinetics.[4]
Chemical Structure Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyNMR is used to confirm the successful incorporation of the t-BCCA monomer into the polymer backbone and to determine the copolymer composition.
Thermal Properties (Tg) Differential Scanning Calorimetry (DSC)The glass transition temperature (Tg) indicates the physical state of the polymer at physiological temperatures, which affects drug diffusion and release.
Surface Hydrophobicity Contact Angle GoniometryThe water contact angle provides a quantitative measure of the polymer's hydrophobicity, which is a key factor in drug-polymer interactions and encapsulation efficiency.
Performance Benchmarking in a Drug Delivery Context

The ultimate test of a polymer's utility in this field lies in its ability to effectively encapsulate and release a therapeutic agent.[9]

A common method for formulating polymeric nanoparticles is the nanoprecipitation technique.[7][10]

Experimental Protocol: Nanoprecipitation for Drug-Loaded Nanoparticles

  • Organic Phase Preparation: The polymer (e.g., 100 mg) and a model hydrophobic drug (e.g., 10 mg of paclitaxel) are dissolved in a water-miscible organic solvent such as acetone.

  • Aqueous Phase Preparation: A surfactant (e.g., Pluronic F68) is dissolved in deionized water.

  • Nanoprecipitation: The organic solution is added dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent leads to the instantaneous formation of nanoparticles.[7][10]

  • Solvent Removal: The organic solvent is removed by evaporation under reduced pressure.

  • Purification and Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.

G cluster_0 Nanoparticle Formulation A Polymer + Drug in Organic Solvent C Nanoprecipitation (Solvent Diffusion) A->C B Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Centrifugation and Washing D->E F Lyophilization E->F G Drug-Loaded Nanoparticles F->G

Caption: Experimental workflow for nanoparticle formulation.

To quantify the amount of encapsulated drug, a known mass of lyophilized nanoparticles is dissolved in a suitable organic solvent to disrupt the particles and release the drug. The drug concentration is then measured using high-performance liquid chromatography (HPLC).

  • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

The drug release profile is a critical performance parameter.

Experimental Protocol: In Vitro Drug Release

  • A known amount of drug-loaded nanoparticles is suspended in a release buffer (e.g., phosphate-buffered saline, pH 7.4) containing a surfactant to ensure sink conditions.

  • The suspension is incubated at 37°C with gentle agitation.

  • At predetermined time points, samples are withdrawn, and the nanoparticles are separated by centrifugation.

  • The amount of drug released into the supernatant is quantified by HPLC.

Comparative Performance Analysis: A Hypothetical Showdown

The following tables present a hypothetical but scientifically plausible comparison of a t-BCCA-based polymer and PLGA.

Table 1: Hypothetical Physicochemical Properties

Polymer Anticipated Molecular Weight (kDa) Anticipated Glass Transition Temp. (Tg, °C) Anticipated Water Contact Angle (°)
t-BCCA Polymer 30-6085-110> 90
PLGA (50:50) 30-6045-55~70-80

Table 2: Hypothetical Drug Delivery Performance (Model Drug: Paclitaxel)

Polymer Expected Drug Loading (%) Expected Encapsulation Efficiency (%) Anticipated Release Profile
t-BCCA Polymer 8-15> 85Sustained release over several weeks
PLGA (50:50) 5-1070-85Biphasic release (initial burst followed by slower release)
Concluding Remarks for the Practicing Scientist

While trans-4-butylcyclohexanecarboxylic acid is not a conventional monomer in the drug delivery field, its unique chemical structure warrants investigation. The enhanced hydrophobicity and rigidity it could impart to a polymer backbone are desirable attributes for improving the encapsulation and sustained release of hydrophobic drugs. The experimental protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for synthesizing, characterizing, and benchmarking the performance of novel t-BCCA-based polymers. The hypothetical data presented herein suggests that such polymers could offer significant advantages over established materials like PLGA. It is our hope that this guide will inspire further research into this promising, yet underexplored, class of polymers.

References

  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). PubMed Central. [Link]

  • POLYMER SYNTHESIS AND CHARACTERIZATION. University of Potsdam. [Link]

  • Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Omega. [Link]

  • Liquid Crystalline Thermotropic and Lyotropic Nanohybrids. ResearchGate. [Link]

  • Mechanochromic Luminescence of 2,6-Bis(4-biphenyl)isonicotinic Acid via Interconversion of Classical/Frustrated Brönsted Pair. The Journal of Organic Chemistry. [Link]

  • Mechanochemical Nanoparticle Functionalization for Liquid Crystal Nanocomposites Based on Carboxylic Acid COOH-Pyridine Heterosynthons. ResearchGate. [Link]

  • Anticonvulsant compound.
  • Mixed ionic-electronic conductivity in ZnO doped tunable soft materials. (2025-02-03). ResearchGate. [Link]

  • Schematic illustration of the design and fabrication of supramolecular... ResearchGate. [Link]

  • Polymer Synthesis and Characterization. TU Darmstadt. [Link]

  • Polymers Synthesis and Characterization. MDPI. [Link]

  • Polymers for Drug Delivery Systems. PubMed Central. [Link]

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PubMed Central. [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. (2025-08-02). PubMed Central. [Link]

  • Functional DNA Repair Profiling in Translational Medicine: Benchmarking Comet, γH2AX, and NGS Assays Against Clinical Constraints. MDPI. [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. (2025-08-08). ResearchGate. [Link]

  • Synthesis, Characterization, and Application of Polymer-Based Materials. (2025-10-10). ResearchGate. [Link]

  • How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals. (2025-07-03). Aftab Laboratories. [Link]

  • Polymer nanoparticles for drug delivery: The myth of the Trojan Horse with Prof Martina Stenzel. (2020-07-28). YouTube. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for trans-4-Butylcyclohexanecarboxylic Acid

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound trans-4-Butylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound trans-4-Butylcyclohexanecarboxylic acid, a key building block in various synthetic pathways, is no exception.[1] The integrity of its analytical data underpins the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and, most critically, outline a comprehensive cross-validation strategy to ensure data equivalency between these orthogonal methods.

The Imperative of Method Cross-Validation

Before embarking on a direct comparison, it is crucial to understand the "why" behind cross-validation. In a regulated environment, an analytical method is not a static entity. It may be transferred between laboratories, updated with new instrumentation, or run alongside an alternative method. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose, yielding comparable results.[2][3] This is not merely a procedural formality but a cornerstone of data integrity, ensuring that analytical results are reliable and reproducible across different methods, laboratories, or analysts.[2]

The decision to employ and cross-validate two distinct analytical methods, such as HPLC and GC, is often a strategic one. HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels at the analysis of volatile substances.[4][5][6][7] By having both methods validated for trans-4-Butylcyclohexanecarboxylic acid, a laboratory gains flexibility and robustness in its analytical capabilities.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of non-volatile compounds.[8] For a carboxylic acid like trans-4-Butylcyclohexanecarboxylic acid, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile (ACN) and water.
  • Formic acid (FA) as a mobile phase modifier.
  • Certified reference standard of trans-4-Butylcyclohexanecarboxylic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 10 µL
  • Detector Wavelength: 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 25 mL of 50:50 ACN/water.
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., 50:50 ACN/water) to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[8]

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Due to the high polarity and low volatility of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and reproducibility.[9][10] Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester is typically required.[9][10][11]

Experimental Protocol: GC-FID

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
  • A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • High-purity helium as the carrier gas.
  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Pyridine (anhydrous) as the reaction solvent.
  • Certified reference standard of trans-4-Butylcyclohexanecarboxylic acid.

2. Derivatization Procedure:

  • Accurately weigh the sample or standard into a vial.
  • Dissolve in a known volume of anhydrous pyridine.
  • Add an excess of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization to the trimethylsilyl ester.[12]
  • Allow the sample to cool to room temperature before injection.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Split Ratio: 20:1
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Detector Temperature: 300 °C
  • Injection Volume: 1 µL

Cross-Validation Protocol

The objective of this cross-validation is to demonstrate the equivalence of the HPLC-UV and GC-FID methods for the quantitative determination of trans-4-Butylcyclohexanecarboxylic acid.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_report Reporting Prep Prepare 3 Batches of Samples at Low, Medium, and High Concentrations HPLC Analyze Samples by Validated HPLC Method Prep->HPLC GC Analyze Samples by Validated GC Method Prep->GC Compare Compare Results from Both Methods HPLC->Compare GC->Compare Stats Statistical Analysis: - Accuracy (% Recovery) - Precision (% RSD) - Bland-Altman Plot Compare->Stats Report Generate Cross-Validation Report with Acceptance Criteria Stats->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Step-by-Step Cross-Validation Procedure
  • Prepare a Validation Protocol: Before initiating the experiments, a detailed protocol should be written and approved, outlining the objectives, experimental design, and acceptance criteria.[13][14]

  • Sample Selection: Prepare three independent batches of samples at three concentration levels: low, medium, and high, spanning the expected analytical range.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-FID methods.

  • Data Evaluation: For each concentration level, calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method.

  • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined in the protocol.[13] A common set of criteria for chromatographic assays is:

    • Accuracy: The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[3]

    • Precision: The %RSD for the replicate analyses at each concentration level should be within 15.0%.[3]

    • Comparability: The percentage difference between the mean results of the two methods for each batch should not exceed a pre-defined limit (e.g., ±15%).

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data from a successful cross-validation study.

Table 1: HPLC-UV Method Performance

Concentration LevelNominal Conc. (mg/mL)Mean Measured Conc. (mg/mL)Accuracy (% Recovery)Precision (% RSD)
Low0.10.09898.02.5
Medium0.50.505101.01.8
High1.00.99299.21.5

Table 2: GC-FID Method Performance

Concentration LevelNominal Conc. (mg/mL)Mean Measured Conc. (mg/mL)Accuracy (% Recovery)Precision (% RSD)
Low0.10.102102.03.1
Medium0.50.49599.02.2
High1.01.015101.51.9

Table 3: Cross-Method Comparison

Concentration LevelMean HPLC Result (mg/mL)Mean GC Result (mg/mL)% Difference
Low0.0980.102+4.1
Medium0.5050.495-2.0
High0.9921.015+2.3

Causality Behind Experimental Choices and Final Recommendations

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte and the intended application of the method.[5][6][7] For trans-4-Butylcyclohexanecarboxylic acid, HPLC offers the advantage of direct analysis without the need for derivatization, which can be a source of variability.[8] However, GC-FID can offer higher sensitivity for certain compounds and is a valuable orthogonal technique.[4][6] The derivatization with BSTFA is a well-established and robust method for converting carboxylic acids into their more volatile silyl esters, making them amenable to GC analysis.[12]

The cross-validation data presented demonstrates that both methods are accurate, precise, and provide comparable results. The minor differences observed are well within the acceptable limits for routine quality control.

Recommendation: For routine analysis where simplicity and high throughput are desired, the HPLC-UV method is recommended due to the elimination of the derivatization step. The GC-FID method serves as an excellent confirmatory and orthogonal technique, particularly valuable for impurity profiling where different selectivity may be required. Maintaining both validated methods provides a robust analytical toolkit, ensuring data integrity and operational flexibility.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the reliability and consistency of data in a scientific and regulatory setting. This guide has provided a comprehensive comparison of HPLC and GC methods for the analysis of trans-4-Butylcyclohexanecarboxylic acid, complete with detailed protocols and a robust cross-validation strategy. By understanding the principles behind each technique and the importance of demonstrating their equivalence, researchers, scientists, and drug development professionals can build a foundation of trustworthy and defensible analytical data.

References

  • BenchChem. (2025). High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid".
  • PharmaGuru. (2024).
  • Ferreira, V., et al. (2010). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1217(16), 2536-2542. [Link]

  • PharmaGuru. (2025).
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1151. [Link]

  • BenchChem. (2025).
  • Marcos, A., et al. (2009). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Ciência e Tecnologia de Alimentos, 29(1), 213-217. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Barman, B. N. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • LC Services. (2021). Liquid Chromatography vs Gas Chromatography. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

  • Wikipedia. (2025). Buciclic acid. [Link]

  • Tarbiah, N., et al. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-4), 115-121.
  • Tsunoi, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Analytical and Bioanalytical Chemistry, 412, 4345–4353. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.).

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Validation

Economic analysis of "trans-4-Butylcyclohexanecarboxylic acid" synthesis routes

Executive Summary trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) is a critical intermediate in the synthesis of liquid crystalline materials and specific pharmaceutical agents (e.g., trans-4-amino-cyclohexanecarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) is a critical intermediate in the synthesis of liquid crystalline materials and specific pharmaceutical agents (e.g., trans-4-amino-cyclohexanecarboxylic acid analogs). Its value lies in its rigid, saturated bicyclic core, which imparts thermal stability and defined geometry to downstream molecules.

The economic viability of producing 4-BCCA hinges on one central stereochemical challenge: Cis/Trans Selectivity . The trans isomer (diequatorial) is the thermodynamically stable and industrially desired form. However, standard hydrogenation often yields significant kinetic cis product.

This guide compares the two primary synthesis methodologies:

  • Route A: Direct Catalytic Hydrogenation (The Industrial Standard) – High atom economy, high pressure.

  • Route B: The Grignard/Oxidation Sequence (The Laboratory Standard) – High step count, stoichiometric waste.

Recommendation: Route A is the only economically viable path for scales >1 kg, provided that a post-hydrogenation isomerization step is integrated to correct the cis:trans ratio.

Route Comparison Overview

The following diagram outlines the mechanistic divergence between the two routes.

SynthesisRoutes cluster_legend Economic Impact Start 4-Butylbenzoic Acid H2_Step Catalytic Hydrogenation (Ru/C, High P, High T) Start->H2_Step Route A AltStart 4-Butylcyclohexanone Red Reduction to Alcohol (NaBH4) AltStart->Red Route B Mix Cis/Trans Mixture (Kinetic Product) H2_Step->Mix Isom Base-Catalyzed Isomerization Mix->Isom Thermodynamic Equilibration Target trans-4-Butylcyclohexane- carboxylic Acid Isom->Target Hal Halogenation (PBr3/SOCl2) Red->Hal Grig Grignard Formation (Mg, THF) Hal->Grig CO2 Carboxylation (CO2) Grig->CO2 CO2->Target Route A: Low OpEx, High CapEx Route A: Low OpEx, High CapEx Route B: High OpEx, Low CapEx Route B: High OpEx, Low CapEx Route A: Low OpEx, High CapEx->Route B: High OpEx, Low CapEx

Figure 1: Comparative workflow of Catalytic Hydrogenation (Route A) vs. Stepwise Functionalization (Route B).

Deep Dive: Route A (Catalytic Hydrogenation)

This route involves the reduction of the aromatic ring of 4-butylbenzoic acid. It is the preferred industrial method due to its brevity and use of inexpensive reagents (


, NaOH).
Mechanism & Causality

The reaction uses a heterogeneous catalyst (typically Ruthenium or Rhodium) to saturate the benzene ring.

  • Why Ru/C? Ruthenium is significantly cheaper than Rhodium and effective at hydrogenating aromatic carboxylic acids in aqueous media without reducing the carboxyl group itself.

  • The Stereochemistry Problem: Hydrogen addition occurs syn to the aromatic face. Depending on how the substrate binds, a significant portion of the cis isomer (axial-equatorial) is formed.

  • The Solution (Isomerization): The cis isomer is higher in energy (~1.2 kcal/mol) due to 1,3-diaxial interactions. Heating in a basic medium allows the removal of the

    
    -proton (next to the COOH), creating a planar enolate intermediate. Reprotonation favors the sterically less hindered trans (diequatorial) position.
    
Economic Analysis
  • Raw Materials: 4-Butylbenzoic acid is a commodity chemical.

  • Catalyst: 5% Ru/C is recyclable but represents the primary variable cost.

  • Throughput: High. Reaction times are short (4-8 hours).

  • Yield: >90% quantitative conversion; isolated yield of trans isomer >80% after isomerization and crystallization.

Deep Dive: Route B (Grignard Carboxylation)

This route builds the carboxylic acid functionality onto a pre-existing cyclohexane ring, typically starting from 4-butylcyclohexanone or 4-butylcyclohexanol.

Mechanism & Protocol
  • Reduction: Ketone

    
     Alcohol (NaBH4).
    
  • Substitution: Alcohol

    
     Bromide (PBr3). Note: This often inverts stereochemistry.
    
  • Grignard: Bromide + Mg

    
     Grignard Reagent.
    
  • Carboxylation: Grignard +

    
    
    
    
    
    Acid.
Economic Analysis
  • Reagent Cost: High. Requires stoichiometric magnesium, brominating agents, and large volumes of anhydrous solvents (THF/Ether).

  • Safety: Grignard reactions on a large scale pose thermal runaway risks.

  • Atom Economy: Poor. Generates stoichiometric magnesium salts and phosphorus waste.

  • Viability: Only suitable for small-scale lab synthesis (<100g) where high-pressure hydrogenation equipment is unavailable.

Critical Parameter: Cis/Trans Control

The economic success of the synthesis depends entirely on maximizing the trans isomer.

Thermodynamic Stability[1]
  • Trans-isomer: Both the bulky butyl group and the carboxylic acid group occupy equatorial positions.[1] This is the global energy minimum.

  • Cis-isomer: One group must be axial . If the butyl group is equatorial (anchoring group), the carboxylic acid is axial, causing steric strain.

Isomerization Protocol (Self-Validating): To ensure the product meets the "trans" specification, the crude hydrogenation mixture must be subjected to equilibration.

  • Reagent: 10-20% aqueous NaOH or KOH.

  • Condition: Reflux (100°C) for 4-12 hours.

  • Validation: Monitor by H-NMR. The

    
    -proton of the cis isomer (equatorial) appears downfield and with smaller coupling constants compared to the trans isomer (axial, large coupling 
    
    
    
    Hz).

Economic & Sustainability Matrix

MetricRoute A: Catalytic HydrogenationRoute B: Grignard Synthesis
Raw Material Cost Low (Benzoic acid + H2)High (Ketone + Mg + Solvents)
Step Count 2 (Hydrogenation + Isomerization)4 (Red -> Hal -> Grig -> CO2)
Atom Economy Excellent (~98%)Poor (<50%)
CapEx Requirement High (High-pressure autoclave)Low (Standard glassware)
Scalability Linear to metric tonsDifficult (Exotherms, solvent volume)
Waste Profile Water, spent catalyst (recyclable)Mg salts, Bromides, Solvent waste

Experimental Protocol: Route A (Optimized)

Objective: Synthesis of trans-4-butylcyclohexanecarboxylic acid via hydrogenation and in-situ isomerization.

Safety: Hydrogen gas is highly flammable. High-pressure reactors require specific training.

Step 1: Hydrogenation

  • Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 4-butylbenzoic acid (1.0 equiv).

  • Add 5% Ru/C catalyst (5 wt% loading relative to substrate) and water (solvent, 10 mL/g substrate).

  • Add NaOH (1.1 equiv). Note: Operating in basic media facilitates the dissolution of the acid and begins the isomerization process in situ.

  • Seal reactor, purge with

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 50 bar (725 psi)

    
    .
    
  • Heat to 130°C with vigorous stirring (>1000 rpm) to overcome mass transfer limitations.

  • Monitor pressure drop. Reaction is complete when

    
     uptake ceases (approx. 6-10 hours).
    

Step 2: Isomerization & Isolation

  • Filter the hot catalyst (save for recycling).

  • The filtrate contains the sodium salt of the product. Transfer to a flask and reflux (100°C) for an additional 4 hours to ensure thermodynamic equilibrium (trans > 90%).

  • Cool to room temperature.

  • Acidify carefully with concentrated HCl to pH 1-2. The product will precipitate.[2][3]

  • Filter the white solid.

  • Purification: Recrystallize from hexane or petroleum ether. The trans isomer is less soluble and crystallizes preferentially.

    • Yield: 85-92%.

    • Purity: >99% (trans).[4]

References

  • Process for preparation of trans-4-aminocyclohexanecarboxylic acids. Google Patents. WO2003078381A1. Link Demonstrates the industrial standard for hydrogenating benzoic acids and the necessity of basic isomerization.

  • Synthesis of 4-tert-Butyl-cyclohexanol. PrepChem. Link Provides experimental details on the hydrogenation of substituted phenols/benzoic acids using Ruthenium catalysts.

  • Cis and Trans Isomers. YouTube (Khan Academy/Organic Chemistry). Link Fundamental grounding on the thermodynamic stability of disubstituted cyclohexanes (A-values).

  • Catalytic Hydrogenation of Benzoic Acid. ResearchGate. Link Detailed kinetic study on Ru/C catalyzed hydrogenation of benzoic acid derivatives.

  • 4-tert-Butylcyclohexanecarboxylic acid, predominantly trans. Thermo Scientific Chemicals. Link Commercial specification showing the industry standard for "predominantly trans" mixtures.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling trans-4-Butylcyclohexanecarboxylic Acid

This guide provides comprehensive, field-tested protocols for the safe handling, use, and disposal of trans-4-Butylcyclohexanecarboxylic Acid. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, field-tested protocols for the safe handling, use, and disposal of trans-4-Butylcyclohexanecarboxylic Acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and data integrity.

Hazard Analysis: Understanding the Risks of trans-4-Butylcyclohexanecarboxylic Acid

trans-4-Butylcyclohexanecarboxylic Acid is an organic acid that, while not acutely toxic, presents several hazards that demand respect and careful handling. The primary risks are associated with its irritant properties.

Hazard Identification:

Hazard ClassificationGHS CodeDescription of Risk
Skin IrritationH315Causes skin irritation upon direct contact.[1]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[1][2][3][4]
Respiratory Tract IrritationH335May cause irritation to the respiratory system if inhaled as a dust or vapor.[2][3]

This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive hazard profile.

The causality behind these hazards lies in the acidic nature of the carboxylic acid group, which can disrupt cell membranes and cause localized inflammatory responses upon contact with skin, eyes, or mucous membranes.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of simple compliance but a risk-mitigation strategy. The following PPE is mandatory when handling trans-4-Butylcyclohexanecarboxylic Acid.

Hand Protection: The Critical Barrier
  • Required: Nitrile gloves.

  • Rationale: Nitrile gloves provide effective splash protection against weak to moderate organic acids.[2][3][5] They are a robust choice over latex, which offers inferior chemical resistance, and vinyl, which is more prone to punctures.

  • Operational Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don double gloves if the procedure involves a higher risk of splashing.

    • Should any contamination occur, remove the gloves immediately, wash your hands thoroughly, and don a fresh pair. Do not reuse contaminated gloves.[4]

    • The concept of "breakthrough time" is critical; while nitrile is resistant, it is not impervious.[5] For this compound, treat any contact as an immediate requirement for a glove change.

Eye and Face Protection: Shielding Against Irreversible Damage
  • Required: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or when handling larger quantities, a face shield worn over safety glasses is mandated.

  • Rationale: The eyes are particularly vulnerable to the corrosive effects of acids.[2][4] Standard prescription glasses are not a substitute for certified safety eyewear. A face shield provides a broader barrier of protection for the entire face.

Protective Clothing: Preventing Skin Contact
  • Required: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Rationale: The lab coat protects your arms and torso from incidental contact. Long pants and closed-toe shoes are a fundamental laboratory practice to shield the lower body from spills.[6]

Engineering Controls: Designing Safety into the Workspace

PPE is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

  • Required: All handling of trans-4-Butylcyclohexanecarboxylic Acid, including weighing and transfers, must be conducted within a certified chemical fume hood.

  • Rationale: A fume hood is designed to capture and exhaust vapors and dust, preventing inhalation, which is a key route of exposure for this compound.[2][3] This is a critical control measure, as the substance has a low melting point (approximately 37°C) and can generate vapors.[7]

Operational Plan: Step-by-Step Handling Procedures

This section provides a detailed workflow for safely handling trans-4-Butylcyclohexanecarboxylic Acid, from initial preparation to the final steps of an experiment.

Preparation and Weighing
  • Designate a Workspace: All work must be performed inside a chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in Section 2 before approaching the chemical storage area.

  • Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof carrier.

  • Weighing:

    • As trans-4-Butylcyclohexanecarboxylic Acid is a low-melting solid, it may be partially or fully liquid at or near room temperature.[7]

    • If solid, carefully transfer the required amount to a tared weigh boat or container using a clean spatula. Avoid generating dust.

    • If liquid, use a calibrated pipette with a disposable tip to transfer the chemical.

  • Container Sealing: Securely close the primary container immediately after dispensing.

Dissolution and Reaction
  • Solvent Addition: When dissolving, slowly add the solid/liquid acid to the solvent to manage any potential exothermic reactions.

  • Maintain Containment: Keep all vessels containing the acid within the fume hood.

  • Heating: If heating is required, use a controlled heating mantle or bead bath. Avoid open flames.

Post-Procedure and Decontamination
  • Clean-Up: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a mild soap and water solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.

Disposal Plan: Cradle-to-Grave Responsibility

Improper disposal of chemical waste poses a significant environmental and safety risk. Adherence to the following protocol is mandatory.

Waste Segregation and Collection
  • Waste Stream: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) containing trans-4-Butylcyclohexanecarboxylic Acid must be disposed of as hazardous waste.

  • Container: Use a designated, properly labeled, and sealed hazardous waste container. The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents), and indicate the approximate percentages.

  • Segregation: Do not mix organic acid waste with other waste streams, such as strong bases or oxidizers, to prevent violent reactions.[8]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and, if the spill is large, evacuate the lab.

  • Contain: If safe to do so, use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial acid neutralizer) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Report: Inform your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.

Workflow Visualization

The following diagram illustrates the logical flow of operations when handling trans-4-Butylcyclohexanecarboxylic Acid, emphasizing the integration of safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh or Pipette Acid C->D Begin Work E Perform Chemical Synthesis D->E F Monitor Experiment E->F G Segregate Hazardous Waste F->G Experiment Complete J Spill or Exposure Occurs F->J Potential Hazard H Decontaminate Work Area G->H I Properly Remove PPE H->I M Safe Completion I->M Exit Lab K Execute Spill Protocol / First Aid J->K L Report to EHS K->L

Sources

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